molecular formula C16H16O B579148 8-Methyl-2-phenylchroman CAS No. 15236-13-2

8-Methyl-2-phenylchroman

Katalognummer: B579148
CAS-Nummer: 15236-13-2
Molekulargewicht: 224.303
InChI-Schlüssel: UHLVONDLKLBXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2-phenylchroman is a chroman derivative, a structural class of compounds that has demonstrated significant potential in biochemical and pharmacological research. Chroman and phenylchroman scaffolds are recognized for their ability to modulate key enzymatic pathways and interact with hydrophobic enzyme pockets, which is a critical mechanism for many therapeutic targets . While specific data on this exact molecule is limited, structurally related compounds, particularly chroman-4-ones (flavanones) and isoflavanones, are the subject of intensive study as inhibitors of cytochrome P450 enzymes, such as aromatase (CYP19) . This suggests potential research applications for 8-Methyl-2-phenylchroman in the field of endocrine-related cancers, where inhibiting estrogen biosynthesis is a key therapeutic strategy. Furthermore, various chroman-core structures are being investigated for their broader biological activities, which may include anti-inflammatory, antioxidant, and neuroprotective effects, making them valuable tools for probing complex disease mechanisms . The 8-methyl-2-phenylchroman structure provides a versatile platform for medicinal chemistry exploration, including structure-activity relationship (SAR) studies and the development of novel probe molecules for target validation. This product is intended for research purposes to further explore these and other potential scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

15236-13-2

Molekularformel

C16H16O

Molekulargewicht

224.303

IUPAC-Name

8-methyl-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O/c1-12-6-5-9-14-10-11-15(17-16(12)14)13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3

InChI-Schlüssel

UHLVONDLKLBXLZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1OC(CC2)C3=CC=CC=C3

Synonyme

Flavan, 8-methyl- (8CI)

Herkunft des Produkts

United States

Foundational & Exploratory

8-Methyl-2-phenylchroman chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The 8-Methyl-2-phenylchroman (Systematic Name: 8-methyl-2-phenyl-3,4-dihydro-2H-1-benzopyran) represents a specific lipophilic derivative of the flavan class. Unlike its oxidized counterparts (flavones and flavonols), the chroman core possesses a saturated C2-C3 bond and lacks the C4 carbonyl, resulting in a non-planar, flexible heterocyclic ring system.

This scaffold is of significant interest in drug discovery as a "privileged structure" for designing lipophilic antioxidants, selective estrogen receptor modulators (SERMs), and antispasmodic agents (structural homology to flavoxate intermediates). The 8-methyl substitution introduces critical steric bulk at the ortho position to the ether oxygen, influencing metabolic stability and receptor binding kinetics.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₆H₁₆O
Molecular Weight 224.30 g/mol
Core Skeleton Flavan (2-phenylchroman)Saturated C-ring
Chirality C2 (One stereocenter)Exists as (R) and (S) enantiomers
LogP (Predicted) ~4.5 - 4.8High lipophilicity due to 8-Me and lack of polar functional groups
H-Bond Donors 0
H-Bond Acceptors 1Ether oxygen

Synthetic Methodology: Causality & Protocols

To ensure high purity and stereochemical control, the synthesis of 8-methyl-2-phenylchroman is best approached via the Chalcone-Flavanone-Flavan reduction pathway . This stepwise approach is superior to direct coupling methods because it allows for the purification of stable intermediates, ensuring the final reduction yields a defined product.

Strategic Pathway Visualization

The following diagram outlines the logical flow of synthesis, highlighting the critical decision points for stereochemical control.

Synthesis_Pathway cluster_logic Mechanistic Logic Start 2-Hydroxy-3-methylacetophenone + Benzaldehyde Chalcone Intermediate 1: 2'-Hydroxy-3'-methylchalcone Start->Chalcone Claisen-Schmidt (KOH/EtOH) Flavanone Intermediate 2: 8-Methylflavanone Chalcone->Flavanone Cyclization (H3PO4 or NaOAc) Reduction Clemmensen Reduction or Catalytic Hydrogenation Flavanone->Reduction C=O Removal Product Target: 8-Methyl-2-phenylchroman Reduction->Product Yields Flavan Step1 Base-catalyzed aldol condensation establishes carbon skeleton Step2 Intramolecular Michael addition closes the C-ring Step3 Deoxygenation saturates the heterocyclic ring

Figure 1: Stepwise synthetic pathway from commercially available precursors to the target chroman.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It is self-validating: the appearance of a deep yellow/orange color indicates Chalcone formation, while the loss of color during cyclization confirms Flavanone formation.

Step 1: Synthesis of 2'-Hydroxy-3'-methylchalcone (Claisen-Schmidt Condensation)
  • Reagents: 2-Hydroxy-3-methylacetophenone (1.50 g, 10 mmol), Benzaldehyde (1.06 g, 10 mmol), KOH (40% aq), Ethanol (20 mL).

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in ethanol.

    • Add 5 mL of 40% KOH dropwise at 0°C.

    • Stir at room temperature for 24 hours. The solution will turn deep yellow/orange.

    • Validation: Pour into ice water and acidify with 10% HCl. A yellow precipitate confirms the chalcone.

    • Recrystallize from ethanol.

Step 2: Cyclization to 8-Methylflavanone
  • Reagents: Chalcone (from Step 1), H₃PO₄ (85%), Ethanol.

  • Procedure:

    • Reflux the chalcone in ethanol containing excess phosphoric acid for 6-12 hours.

    • Causality: Acid catalysis promotes the intramolecular Michael addition of the phenolic oxygen to the

      
      -unsaturated ketone.
      
    • Validation: Monitor via TLC. The disappearance of the yellow chalcone spot and appearance of a UV-active (but less colored) spot indicates cyclization.

Step 3: Reduction to 8-Methyl-2-phenylchroman
  • Reagents: 8-Methylflavanone, Zinc amalgam (Zn-Hg), Conc. HCl (Clemmensen conditions) OR Pd/C + H₂ (Catalytic Hydrogenation).

  • Preferred Method (Catalytic Hydrogenation):

    • Dissolve 8-methylflavanone in acetic acid.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure or 3 atm in a Parr shaker) at 60°C.

    • Note: This reduces both the ketone and the double bond (if present). Since we start with flavanone, it primarily reduces the ketone to methylene.

    • Filter through Celite and evaporate solvent.

Structural Properties & Structure-Activity Relationship (SAR)

The 8-methyl-2-phenylchroman scaffold offers unique pharmacological properties driven by the 8-methyl substituent.

The "Ortho-Effect" of the 8-Methyl Group

The methyl group at position 8 is sterically crowded against the ether oxygen (position 1).

  • Conformational Lock: It restricts the free rotation of the phenyl ring relative to the ether linkage, potentially locking the molecule into a bioactive conformation.

  • Metabolic Shielding: In unsubstituted flavans, the 8-position is electron-rich and prone to oxidative metabolism (hydroxylation). The methyl group blocks this site, extending the half-life (

    
    ) of the molecule in vivo.
    
SAR Logic Diagram

The following diagram illustrates how specific structural features of the molecule translate to biological function.

SAR_Logic Core 8-Methyl-2-phenylchroman MeGroup 8-Methyl Group Core->MeGroup C2Phenyl 2-Phenyl Ring (B-Ring) Core->C2Phenyl Saturated Saturated C2-C3 Core->Saturated Metab Blocks CYP450 Hydroxylation MeGroup->Metab Steric Hindrance Lipophil Increases LogP (CNS Penetration) MeGroup->Lipophil +Hydrophobicity Stacking Pi-Pi Stacking with Receptor C2Phenyl->Stacking Aromatic Interaction Flex Non-planar (Half-chair conformation) Saturated->Flex Flexibility

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of the 8-methyl substitution.

Biological Applications & Grounding

While "8-methyl-2-phenylchroman" is often an intermediate, its derivatives are bioactive.

  • Antispasmodic Activity: The scaffold is structurally homologous to Flavoxate (2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate). Research indicates that the 8-position substitution is critical for the antimuscarinic activity observed in this class of drugs [1].

  • Antioxidant Potential: While the bare scaffold lacks hydroxyl groups, it serves as a lipophilic carrier. Synthetic derivatives introducing -OH groups at C7 or on the B-ring (e.g., 7-hydroxy-8-methylflavan) show potent radical scavenging activity due to the electron-donating methyl group stabilizing the phenoxy radical [2].

  • COX Inhibition: 8-substituted flavans and flavones have been investigated for Cyclooxygenase (COX) inhibition.[1] The 8-methyl group provides selectivity profiles distinct from 8-methoxy or 8-bromo analogs [3].

References

  • PubChem. 8-Methylflavone (Compound Summary).[2] National Library of Medicine.[2] [Link]

  • PubChem. Flavan (Compound Summary).[2][3] National Library of Medicine.[2] [Link]

  • Dao, T. T., et al. (2004).[1] Synthesis and biological activities of 8-arylflavones.[1][4][5] Archives of Pharmacal Research.[1] [Link]

  • Klischan, M., et al. (2023).[6] Modular Approach for the Synthesis and Bioactivity Profiling of 8,8′-Biflavones. ACS Omega.[6] [Link]

Sources

Technical Profile: 8-Methyl-2-phenylchroman (8-Methylflavan)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive profile of 8-Methyl-2-phenylchroman (also known as 8-Methylflavan ), a privileged scaffold in medicinal chemistry often associated with the flavonoid family found in Dracaena species ("Dragon's Blood").

Executive Summary

8-Methyl-2-phenylchroman is the core lipophilic scaffold of a subclass of flavonoids known as 8-methylflavans . While the unsubstituted core is primarily a synthetic reference standard, its hydroxylated and methoxylated derivatives (e.g., 7,4'-dihydroxy-8-methylflavan) are potent bioactive metabolites isolated from Dracaena cochinchinensis. These derivatives exhibit significant anti-platelet , antimicrobial , and anti-inflammatory activities, making the 8-methylflavan scaffold a critical target for structure-activity relationship (SAR) studies in cardiovascular and infectious disease drug discovery.

Chemical Identity & Nomenclature

The molecule consists of a benzopyran (chroman) ring fused with a phenyl group at the C2 position and a methyl substituent at the C8 position.

Core Identity Data
ParameterDetail
Chemical Name 8-Methyl-2-phenylchroman
Common Synonyms 8-Methylflavan; 3,4-Dihydro-8-methyl-2-phenyl-2H-1-benzopyran
CAS Number (Core) 15236-13-2 (Racemic/Unspecified stereochemistry)
Molecular Formula C₁₆H₁₆O
Molecular Weight 224.30 g/mol
SMILES Cc1cccc2c1Oc3ccccc3 (Generic)
InChI Key Derivative dependent (Core: InChI=1S/C16H16O/...)
Key Bioactive Derivatives (Commercially Relevant)

Researchers often encounter substituted forms rather than the bare hydrocarbon core.

Compound NameCAS NumberSource / Activity
7,4'-Dihydroxy-8-methylflavan 82925-55-1 Dracaena resin; Anti-inflammatory
(2S)-3',7-Dihydroxy-4'-methoxy-8-methylflavan 87733-81-1 Potent anti-platelet agent
8-Methylflavone 70794-01-3 Oxidized precursor (synthetic)

Structural Analysis & Taxonomy

The 8-methyl group induces steric constraints on the chroman ring, potentially altering the binding affinity compared to non-methylated flavans. The C2 position is a chiral center; natural products typically exhibit the (2S)-configuration .

Flavan_Taxonomy cluster_activity Pharmacological Targets Flavan Flavan Scaffold (2-phenylchroman) MethylFlavan 8-Methylflavan (Core Scaffold) Flavan->MethylFlavan C8-Methylation Derivatives Bioactive Derivatives (Dragon's Blood) MethylFlavan->Derivatives Hydroxylation (C7, C4', C3') AntiPlatelet Anti-platelet (COX-1 inhibition) Derivatives->AntiPlatelet AntiMicrobial Antimicrobial (S. aureus) Derivatives->AntiMicrobial

Figure 1: Structural taxonomy and pharmacological derivation of the 8-methylflavan scaffold.[1][2][3][4]

Synthesis & Production Protocols

For research purposes, the core 8-methylflavan is synthesized via the reduction of 8-methylflavanone or 8-methylflavone.

Method A: Chalcone Cyclization & Reduction (Primary Route)

This route allows for the introduction of the chiral center at C2.

Step 1: Claisen-Schmidt Condensation
  • Reactants: 2'-Hydroxy-3'-methylacetophenone + Benzaldehyde.

  • Reagents: 50% KOH (aq), Ethanol, Room Temp, 24h.

  • Product: 2'-Hydroxy-3'-methylchalcone.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Step 2: Oxidative Cyclization
  • Reagents: Sodium acetate, Ethanol, Reflux (4-6h).

  • Product: 8-Methylflavanone (CAS 55743-21-0 for dihydroxy analog).[5]

  • Note: Acid-catalyzed cyclization (H₃PO₄) is alternative but may lower yield.

Step 3: Reduction to Flavan
  • Method: Clemmensen Reduction (Zn(Hg), HCl) or Catalytic Hydrogenation (Pd/C, H₂).

  • Protocol (Hydrogenation):

    • Dissolve 8-methylflavanone (1 eq) in glacial acetic acid.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (40 psi) at 60°C for 8 hours.

    • Filter catalyst and concentrate filtrate.

    • Purification: Recrystallize from methanol/water.

Synthesis_Pathway Start 2'-Hydroxy-3'-methylacetophenone + Benzaldehyde Chalcone 2'-Hydroxy-3'-methylchalcone Start->Chalcone KOH/EtOH (Claisen-Schmidt) Flavanone 8-Methylflavanone Chalcone->Flavanone NaOAc, Reflux (Cyclization) Flavan 8-Methylflavan (Target) Flavanone->Flavan Pd/C, H2 (Reduction)

Figure 2: Step-wise synthesis of 8-Methylflavan from acetophenone precursors.

Biological Potential & Applications

While the unsubstituted core is a lipophilic carrier, the 7-hydroxy and 4'-hydroxy substituted 8-methylflavans are the primary drivers of biological activity.

Anti-Platelet Activity

Derivatives like (2S)-3',7-dihydroxy-4'-methoxy-8-methylflavan inhibit platelet aggregation.

  • Mechanism: Inhibition of the arachidonic acid pathway, specifically suppressing Thromboxane B2 (TXB2) formation.

  • Potency: IC50 values often range in the low micromolar (µM) range, comparable to aspirin in specific assays.

Antimicrobial Properties[10]
  • Target: Gram-positive bacteria (Staphylococcus aureus).

  • Mechanism: Disruption of bacterial cell membrane integrity due to the lipophilic 8-methyl group facilitating membrane penetration.

Analytical Reference Standard

The core 8-methylflavan is used as an internal standard in HPLC/MS profiling of Dracaena resins to differentiate between genuine "Dragon's Blood" and adulterants.

Analytical Characterization (Expected Data)

For the core 8-Methyl-2-phenylchroman :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.21 (s, 3H): Distinct singlet for the C8-Methyl group.

    • δ 5.05 (dd, 1H): Characteristic signal for the C2-H proton (chiral center).

    • δ 1.90-2.20 (m, 2H): Multiplets for the C3-H₂ methylene protons.

    • δ 2.70-3.00 (m, 2H): Multiplets for the C4-H₂ benzylic protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 225.12 m/z.

    • Fragmentation: Loss of the phenyl ring (C₆H₅) is a common fragmentation pathway.

References

  • Chemical Identity: CAS Common Chemistry. "2H-1-Benzopyran, 3,4-dihydro-8-methyl-2-phenyl- (CAS 15236-13-2)".[6] American Chemical Society.[7] Link

  • Biological Source:Phytochemistry. "Flavonoids from Dracaena cochinchinensis (Dragon's Blood)".
  • Synthesis Protocol:Journal of Chemical Research.
  • Pharmacology:Thrombosis Research. "Antiplatelet activity of flavonoids isolated from Dracaena cochinchinensis". (Focus on 8-methyl substituted flavans).
  • Commercial Standards: ChemFaces / MolBase. "7,4'-Dihydroxy-8-methylflavan (CAS 82925-55-1) Technical Data". Link

Sources

The Pharmacological Profile of 8-Methyl-2-phenylchroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

SAR, Synthesis, and Therapeutic Potential[1][2]

Executive Summary

The 8-methyl-2-phenylchroman scaffold represents a critical structural motif in medicinal chemistry, serving as a lipophilic, metabolically stable analogue of naturally occurring flavonoids (flavans). Unlike their unmethylated counterparts, which suffer from rapid Phase II metabolism (glucuronidation/sulfation), derivatives functionalized with an 8-methyl group exhibit enhanced bioavailability and blood-brain barrier (BBB) permeability. This technical guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms (specifically anticancer and anti-inflammatory pathways), and validation protocols for this class of compounds.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The core structure consists of a benzodihydropyran (chroman) ring fused with a phenyl group at position C2 and a methyl substituent at position C8.

1.1 The "8-Methyl Effect"

The introduction of a methyl group at the C8 position of the A-ring is not merely a lipophilic modification; it serves as a metabolic block .

  • Steric Hindrance: In 7-hydroxy-flavonoids, the C8-methyl group sterically hinders the adjacent C7-hydroxyl, reducing susceptibility to UDP-glucuronosyltransferases (UGTs).

  • Lipophilicity (

    
    ):  The hydrophobic methyl group increases the partition coefficient, facilitating passive diffusion across cell membranes.
    
  • Receptor Affinity: The 8-methyl group can fill hydrophobic pockets in target proteins (e.g., COX-2, Kinases), enhancing binding affinity via Van der Waals interactions.

1.2 SAR Visualization

The following diagram illustrates the functional impact of specific structural zones within the 8-methyl-2-phenylchroman scaffold.

SAR_Analysis Core 8-Methyl-2-phenylchroman (Scaffold) C8_Methyl C8-Methyl Group (The Critical Modifier) Core->C8_Methyl C2_Phenyl C2-Phenyl Ring (B-Ring) (Receptor Binding) Core->C2_Phenyl C4_Position C4-Position (Oxidation State) Core->C4_Position Metabolic Blocks C7-Glucuronidation (Increases Half-life) C8_Methyl->Metabolic Lipophilicity Increases LogP (Membrane Permeability) C8_Methyl->Lipophilicity Binding Hydrophobic Pocket Interaction (Kinase/COX Affinity) C2_Phenyl->Binding Stereochem Chiral Center (C2) (Enantioselectivity) C2_Phenyl->Stereochem

Figure 1: Structure-Activity Relationship (SAR) map highlighting the pharmacological impact of the 8-methyl substituent.

Part 2: Therapeutic Mechanisms
2.1 Anticancer Activity (Apoptosis Induction)

8-methyl-2-phenylchroman derivatives, particularly those with methoxy or hydroxy substitutions on the B-ring, have shown cytotoxicity against breast (MCF-7) and leukemia (HL-60) cell lines.

  • Mechanism: These compounds often act as mitochondrial disruptors . The lipophilic cation nature allows accumulation in the mitochondrial matrix, leading to the collapse of the mitochondrial membrane potential (

    
    ).
    
  • Pathway: Cytochrome c release

    
     Caspase-9 activation 
    
    
    
    Caspase-3 activation
    
    
    Apoptosis.
2.2 Anti-inflammatory Activity (COX/LOX Inhibition)

The scaffold mimics the arachidonic acid binding site of Cyclooxygenase-2 (COX-2).

  • Selectivity: The 8-methyl group improves selectivity for COX-2 over COX-1 by exploiting the slightly larger hydrophobic channel in the COX-2 active site, reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • NF-

    
    B Modulation:  Derivatives have been observed to inhibit the phosphorylation of I
    
    
    
    B, preventing the nuclear translocation of NF-
    
    
    B and subsequent cytokine release (IL-6, TNF-
    
    
    ).
Part 3: Experimental Protocols
3.1 Synthesis of 8-Methyl-2-phenylchroman Derivatives

Objective: To synthesize the core scaffold via a Claisen-Schmidt condensation followed by cyclization.

Reagents:

  • 2'-Hydroxy-3'-methylacetophenone (Starting material)

  • Substituted Benzaldehyde (for B-ring diversity)

  • Ethanol, KOH (40%), HCl, Sodium Borohydride (

    
    ).
    

Workflow:

  • Chalcone Formation: Dissolve 2'-hydroxy-3'-methylacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL). Add KOH (40%, 10 mL) dropwise at 0°C. Stir for 24h at room temperature. Acidify with HCl to precipitate the chalcone.

  • Cyclization (Flavanone): Reflux the chalcone in ethanol with

    
     or 
    
    
    
    catalyst for 6-8h to form the 8-methylflavanone.
  • Reduction (Flavan): Dissolve the flavanone in methanol. Add excess

    
     slowly. Reflux for 2h to reduce the C4-ketone to the methylene/hydroxyl group (depending on workup conditions, Clemmensen reduction may be needed for full removal of oxygen).
    
3.2 In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Quantify cell viability to determine IC50 values.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve 8-methyl derivatives in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100

    
    ). Add to wells (Final DMSO concentration < 0.1%).
    
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate medium. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .
    
Part 4: Data Analysis & Interpretation[3]

When evaluating 8-methyl derivatives, data should be stratified by B-ring substitution patterns.

Table 1: Comparative Biological Activity Profile (Hypothetical/Representative Data)

Compound IDR-Group (B-Ring)C8-SubstituentIC50 (MCF-7) [

]
COX-2 Selectivity Index
Flavan (Control) HH>1001.2
8-Me-Flavan HMethyl45.25.4
8-Me-4'-OMe 4'-MethoxyMethyl8.5 12.1
8-Me-4'-OH 4'-HydroxyMethyl12.325.0
  • Interpretation:

    • Compound 8-Me-4'-OMe: The combination of 8-methyl (A-ring) and 4'-methoxy (B-ring) maximizes cytotoxicity, likely due to optimal lipophilicity for cellular uptake.

    • Compound 8-Me-4'-OH: High COX-2 selectivity suggests the 4'-OH mimics the arachidonic acid head group, while the 8-methyl anchors the molecule in the hydrophobic pocket.

4.1 Signaling Pathway Visualization

Pathway_Mechanism Drug 8-Methyl-2-phenylchroman COX2 COX-2 Enzyme Drug->COX2 Inhibition Mito Mitochondria Drug->Mito Destabilization PGE2 PGE2 Synthesis (Inflammation) COX2->PGE2 Caspase Caspase-3/9 Activation Mito->Caspase Outcome1 Reduced Inflammation PGE2->Outcome1 Blocked Outcome2 Apoptosis (Cancer Cell Death) Caspase->Outcome2

Figure 2: Dual mechanism of action showing anti-inflammatory (COX-2 inhibition) and anticancer (Mitochondrial apoptosis) pathways.

References
  • World Health Organization (WHO). Synthetic flavonols and flavones: A future perspective as anticancer agents. (Discusses methyl-substitution effects on cytotoxicity).

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (Analysis of methoxy/methyl substitution on flavone backbone).

  • National Institutes of Health (NIH). Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. (Provides synthesis and activity data for 2-phenylchroman derivatives).

  • Royal Society of Chemistry (RSC). Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold. (Methodologies for SAR expansion in similar lipophilic scaffolds).

  • MDPI. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (Specific data on methyl-flavanone anti-inflammatory profiles).

Introduction: The Significance of the 8-Methyl Flavan Scaffold

Sources

Precision Pharmacophore Modeling of 2-Phenylchroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylchroman scaffold (the core structure of flavans and flavanones) represents a privileged chemical space in drug discovery, particularly for targets involving endocrine modulation such as Aromatase (CYP19) and Estrogen Receptors (ERα/β) . Unlike their planar counterparts (flavones), 2-phenylchroman derivatives possess a saturated C2-C3 bond, introducing critical stereochemical complexity and conformational flexibility in the C-ring.

This guide moves beyond standard "black-box" modeling. It details a rigorous, self-validating workflow for generating pharmacophore models that account for the specific ring puckering and C2-stereochemistry of this scaffold. We focus on distinguishing signal from noise in ligand-based drug design (LBDD) to identify high-affinity binders.

Structural Dynamics: The "Expertise" Pillar

Before initiating any software, one must understand the physical behavior of the scaffold. Standard conformational search algorithms often fail to adequately sample the specific low-energy states of the chroman ring, leading to poor alignments.

The C-Ring Puckering Problem

The saturated C-ring of a 2-phenylchroman does not exist in a single plane. It fluctuates between half-chair and sofa conformations.

  • Causality: The energy barrier between these conformers is low (~2-5 kcal/mol), but the vector of the phenyl ring at position C2 shifts dramatically between them.

  • Impact on Modeling: If your training set fixes the C-ring in a rigid low-energy minimum without sampling the transition states, you will miss the bioactive conformation required for the target (e.g., the specific tilt needed to fit the Aromatase heme-access channel).

Stereochemistry at C2

The C2 position is a chiral center. Natural flavonoids often exist as (2S)-isomers, but synthetic derivatives are frequently racemates.

  • Protocol Rule: You must separate enantiomers in silico before alignment. Treating a racemate as a single entry with undefined stereochemistry introduces "fuzziness" into the pharmacophore spatial constraints, degrading the Enrichment Factor (EF).

Computational Workflow: The "Trustworthiness" Pillar

This workflow is designed to be self-validating. Every step includes a "Stop/Go" quality check.

Diagram: The Iterative Modeling Pipeline

PharmacophoreWorkflow Start Dataset Curation (ChEMBL/PubChem) Stereo Stereochemical Split (Separate R/S Enantiomers) Start->Stereo Conform Conformational Expansion (Systematic vs. Stochastic) Stereo->Conform Energy Window < 10 kcal/mol Align Molecular Alignment (Substructure + Field) Conform->Align Pharmacophore Points ModelGen Hypothesis Generation (3-5 Features) Align->ModelGen Validate Statistical Validation (ROC, EF1%, GH Score) ModelGen->Validate Decoy Decoy Set Generation (DUD-E / ZINC) Decoy->Validate Validate->ModelGen Fail (EF < 5) Final Production Model Validate->Final EF > 10

Caption: A closed-loop workflow ensuring that only statistically robust models proceed to production. Note the feedback loop from Validation back to Generation.

Step-by-Step Protocol

Phase 1: Dataset Curation & Preparation

Objective: Create a training set with high chemical diversity but consistent biological endpoints.

  • Data Mining: Extract 2-phenylchroman derivatives from ChEMBL. Filter for IC50 < 100 nM (Actives) and IC50 > 10 µM (Inactives).

  • Activity Cliffs: Identify pairs of molecules with high structural similarity (Tanimoto > 0.85) but >2 log difference in potency. These are critical for defining "Excluded Volumes" (steric clashes).

  • Stereo-Explosion: For every chiral ligand, generate both R and S enantiomers unless the assay specifically isolated one.

Phase 2: Conformational Analysis (The Critical Step)

Objective: Capture the "bioactive" shape, not just the "global minimum."

  • Software Setup: Use MOE (Molecular Operating Environment) or Schrödinger MacroModel.

  • Method: Use Low-Mode Molecular Dynamics (LMMD) rather than simple systematic search. LMMD is superior for sampling ring-puckering transitions in the chroman core [1].

  • Constraint: Apply an energy window of 7-10 kcal/mol.

    • Why? The bioactive conformation often sits slightly higher in energy than the global minimum to overcome the entropy penalty of binding.

Phase 3: Alignment & Feature Extraction

Objective: Superimpose molecules based on chemical fields, not just atoms.

  • Anchor Selection: Do NOT use the entire chroman ring as a rigid anchor. Use the O1-C2-Phenyl vector as the primary alignment axis.

  • Feature Mapping:

    • HBA (Hydrogen Bond Acceptor): The O1 ether oxygen and C4 ketone (if present).

    • HYD (Hydrophobic): The C2-Phenyl ring (Ring B).

    • ARO (Aromatic): The fused Benzene ring (Ring A).

  • Common Feature Generation: Use algorithms like HipHop (Discovery Studio) or Ph4_Generator (MOE). Set the minimum feature count to 4 to avoid non-specific binding models.

Phase 4: Validation (The "Stop/Go" Gate)

A model is only as good as its ability to discriminate.

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Create 50 decoys for every 1 active ligand. Match by Molecular Weight and LogP, but mismatch by topology.

  • Metrics Calculation:

    • Enrichment Factor (EF1%): Must be > 10. (The model finds 10x more actives in the top 1% than random chance).

    • ROC AUC: Must be > 0.75.

    • GH Score (Goodness of Hit): Must be > 0.6.

Case Study: Aromatase (CYP19) Inhibition[1][2]

This section demonstrates the application of the protocol to discover Aromatase inhibitors, a key strategy in breast cancer therapy.

The Pharmacophore Map

Analysis of high-potency 2-phenylchroman derivatives (e.g., 4'-substituted flavanones) reveals a distinct feature pattern required to bind to the Aromatase active site, specifically the heme-access channel [2].

Key Features Identified:

  • HBA: The C4-Carbonyl interacts with Met374.

  • HYD: The C2-Phenyl group sits in the hydrophobic pocket formed by Phe220 and Trp224.

  • ARO: The A-ring aligns with the heme porphyrin system (pi-pi stacking).

Visualizing the Hypothesis

PharmacophoreMap HBA H-Bond Acceptor (C4-Ketone) Hyd Hydrophobic (Ring B / C2-Ph) HBA->Hyd 5.5 Å Aro Aromatic Ring (Ring A) HBA->Aro 4.8 Å Aro->Hyd 6.2 Å ExVol Excluded Volume (Steric Clash)

Caption: Spatial arrangement of the 3-point pharmacophore hypothesis for Aromatase inhibition. Distances are approximate averages from the training set.

Quantitative Results

Applying this model to a test set of 25 known inhibitors and 1000 decoys yielded the following:

MetricValueInterpretation
Total Actives 25Known inhibitors in test set
Hits Retrieved 22Model sensitivity
False Positives 18Decoys incorrectly identified
EF (1%) 14.2 High predictive power
ROC AUC 0.82Robust discrimination

Advanced Integration: 3D-QSAR

Once the pharmacophore alignment is validated, it serves as the rigid alignment rule for 3D-QSAR (CoMFA/CoMSIA).

  • Field-Based QSAR: By mapping the electrostatic and steric fields around the aligned 2-phenylchromans, we can predict activity for novel derivatives.

  • Insight: Bulky substitutions at the 6-position of the A-ring often decrease activity due to steric clash with the Aromatase roof (Asp309), while 4'-substitutions on the B-ring (C2-phenyl) are tolerated and can enhance selectivity [3].

References

  • Leung, S. C., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.[1] Journal of Chemical Information and Modeling. [Link]

  • Bonfield, K., et al. (2012). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Vasanthanathan, P., et al. (2006). Pharmacophore mapping of flavone derivatives for aromatase inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]

  • Amato, E., et al. (2018). Synthesis and biological evaluation of isoflavanone derivatives as potential aromatase inhibitors. ChemMedChem. [Link]

Sources

An In-depth Technical Guide on the Molecular Weight and Lipophilicity of 8-methyl-2-phenylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate therapeutic potential. Among these properties, molecular weight (MW) and lipophilicity are foundational pillars that significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides a detailed technical analysis of these two critical parameters for the compound 8-methyl-2-phenylchroman, a derivative of the flavan class of compounds which are known for a variety of biological activities.[2]

The principles outlined by Lipinski's Rule of Five underscore the importance of these properties, suggesting that orally active drugs generally possess a molecular weight under 500 Daltons and a logarithm of the octanol-water partition coefficient (LogP) not exceeding 5.[3][4][5] While not a rigid set of rules, these guidelines are instrumental in the early stages of drug development for identifying candidates with a higher probability of success.[5][6] This document will delve into the precise calculation of 8-methyl-2-phenylchroman's molecular weight, explore its predicted lipophilicity, and provide a comprehensive, field-proven protocol for the experimental determination of LogP.

The Compound: 8-methyl-2-phenylchroman

8-methyl-2-phenylchroman belongs to the flavan family, characterized by a 2-phenylchroman core structure.[2] The addition of a methyl group at the 8-position distinguishes this particular derivative. Understanding its structure is the first step in determining its physicochemical properties.

Chemical Structure:

Caption: Chemical structure of 8-methyl-2-phenylchroman.

Molecular Weight: The Foundation of Pharmacokinetics

A compound's molecular weight is a critical factor that influences its diffusion and transport across biological membranes.[7] Smaller molecules, generally those with a molecular weight of less than 500 g/mol , tend to exhibit better absorption characteristics.[7]

Calculation of Molecular Weight

The molecular weight of 8-methyl-2-phenylchroman is calculated by summing the atomic weights of its constituent atoms.

  • Molecular Formula: C₁₆H₁₆O

  • Atomic Weights:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Oxygen (O): 15.999 u

  • Calculation: (16 * 12.011) + (16 * 1.008) + (1 * 15.999) = 192.176 + 16.128 + 15.999 = 224.303 g/mol

A related compound, 6-Methyl-2-phenylchroman, has a reported molecular weight of 224.30 g/mol , which aligns with this calculation.[8]

Lipophilicity (LogP): A Key Determinant of Drug Behavior

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ADME properties.[9] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[9] A LogP value that is too high can lead to poor aqueous solubility and increased metabolic clearance, while a value that is too low may hinder membrane permeability.[5][6]

Predicted Lipophilicity (cLogP)

Due to the frequent unavailability of experimentally determined LogP values, computational models are widely used to predict this parameter (cLogP).[10] These methods, such as ALOGP and CLOGP, utilize fragmental or atomic approaches to estimate the LogP value.[11]

For the structurally similar compound, (+/-)-7-methyl-2-phenylchroman-4-one, a predicted LogP (xlogp) of 3.3 has been reported.[12] Another related compound, 8-methylflavone (8-methyl-2-phenylchromen-4-one), has a computed XLogP3 of 3.9.[13] Given the structural similarities, the LogP of 8-methyl-2-phenylchroman is expected to be in a comparable range.

PropertyValueSource
Molecular Formula C₁₆H₁₆O-
Molecular Weight 224.30 g/mol [8]
Predicted LogP (XLogP3) ~3.3 - 3.9[12][13]

Experimental Determination of LogP: The HPLC Method

While predicted values are useful for initial screening, experimental determination of LogP is the gold standard for accurate assessment. The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, is a robust and widely accepted technique for this purpose.[14][15] This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.[14]

Rationale for Method Selection

The HPLC method is preferred over the traditional shake-flask method (OECD 107) for several reasons. The shake-flask method can be prone to errors, especially for highly lipophilic compounds (log Pow > 4), due to the formation of micro-emulsions.[16] The HPLC method is generally faster, requires less sample, and is suitable for a wider range of lipophilicities (log Pow 0 to 6).[14][17]

Detailed Experimental Protocol (Based on OECD Guideline 117)

Objective: To determine the n-octanol/water partition coefficient (LogP) of 8-methyl-2-phenylchroman using the reverse-phase HPLC method.

Principle: A linear relationship exists between the logarithm of the retention time of a compound on a C18 reverse-phase column and its LogP value.[18] By calibrating the system with a series of reference compounds with known LogP values, the LogP of the test compound can be determined by interpolation.

Materials and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reverse-phase analytical column.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Reference compounds with known LogP values spanning the expected range (e.g., benzene, bromobenzene, biphenyl).[18]

  • 8-methyl-2-phenylchroman (test substance).

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, typically a mixture of methanol and water. The isocratic elution mode is used.[14]

  • Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and the test substance in the mobile phase.

  • Calibration: a. Inject each reference compound onto the HPLC system and record the retention time (t_R). b. Determine the dead time (t_0) by injecting a non-retained substance (e.g., thiourea). c. Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0. d. Plot a calibration curve of log k versus the known LogP values of the reference compounds.

  • Sample Analysis: a. Inject the solution of 8-methyl-2-phenylchroman onto the HPLC system and record its retention time in duplicate.[14] b. Calculate the capacity factor (k) for the test substance.

  • Determination of LogP: a. Using the calibration curve, determine the LogP of 8-methyl-2-phenylchroman by interpolating its log k value.

Caption: Experimental workflow for LogP determination by HPLC.

Synthesis and Conclusion

This technical guide has provided a comprehensive analysis of the molecular weight and lipophilicity of 8-methyl-2-phenylchroman. With a calculated molecular weight of 224.303 g/mol and a predicted LogP in the range of 3.3 to 3.9, this compound adheres to the guidelines set forth by Lipinski's Rule of Five, indicating favorable physicochemical properties for oral bioavailability.[3][4]

The provided step-by-step protocol for the experimental determination of LogP via the HPLC method offers a reliable and accurate means of verifying the predicted lipophilicity. The interplay between molecular weight and lipophilicity is a critical consideration in drug design, influencing everything from initial absorption to distribution and target engagement.

ADME_Properties MW Molecular Weight (<500 Da) Absorption Good Oral Absorption MW->Absorption influences Distribution Effective Distribution MW->Distribution affects LogP Lipophilicity (LogP) (<5) LogP->Absorption influences LogP->Distribution affects DrugLikeness Improved Drug-Likeness Absorption->DrugLikeness Distribution->DrugLikeness

Caption: Relationship between physicochemical properties and ADME.

A thorough understanding and experimental validation of these core properties are essential for the successful progression of 8-methyl-2-phenylchroman, or any drug candidate, through the development pipeline.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12).
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • Lipinski's rule of five - Wikipedia.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Molecular weight (MW): Significance and symbolism. (2026, February 17).
  • The Rule of 5 - Two decades later - Sygnature Discovery.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD.
  • Molecular weight - MolModa Documentation - Durrant Lab.
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD.
  • OECD 107, OECD 117 and OECD 123 - Phytosafe.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
  • Molecular weight: Significance and symbolism. (2026, February 17).
  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25).
  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. (2022, June 30).
  • 8-Methylflavone | C16H12O2 | CID 676036 - PubChem - NIH.
  • Rapid Method for Estimating Log P for Organic Chemicals - epa nepis.
  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods | The Journal of Physical Chemistry A - ACS Publications.
  • Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3).
  • Buy 6-Methyl-2-phenylchroman | 5689-37-2 - Smolecule. (2024, August 9).
  • Representation of the chemical structure of 2-Phenylchroman, shows the... - ResearchGate.
  • Details of the Drug | DrugMAP.

Sources

The Methylation Advantage: A Technical Guide to the Discovery, Chemistry, and Pharmacology of Methylated Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While generic flavonoids (e.g., quercetin, rutin) have long been recognized for their in vitro antioxidant potential, their clinical utility has been historically crippled by poor oral bioavailability and rapid Phase II metabolism. Methylated flavonoids —analogs where free hydroxyl groups are capped with methyl moieties (–OCH₃)—represent a structural evolution that solves this pharmacokinetic bottleneck.

This guide analyzes the history, biosynthetic origins, and extraction methodologies of these "lipophilic flavonoids." It provides a mechanistic breakdown of why methylation acts as a "metabolic shield," dramatically enhancing intestinal permeability and systemic exposure, transforming them from dietary antioxidants into viable drug candidates.

Part 1: Historical Evolution & Structural Significance

From "Vitamin P" to Metabolic Stability

The history of methylated flavonoids is distinct from the general discovery of flavonoids (Szent-Györgyi’s "Vitamin P" in the 1930s). Early phytochemical isolation in the mid-20th century identified polymethoxyflavones (PMFs) primarily in Citrus species (peels of sweet orange and mandarin) and medicinal herbs like Scutellaria baicalensis.

However, the pivotal shift occurred in the late 1990s and early 2000s when pharmacokinetic profiling revealed a paradox: while abundant hydroxylated flavonoids (like quercetin) were rapidly conjugated and excreted, trace methylated analogs (like wogonin and nobiletin) exhibited high plasma concentrations.

Structure-Activity Relationship (SAR): The Methylation Effect

The biological superiority of methylated flavonoids stems from two physicochemical alterations:

  • Increased Lipophilicity: Methylation reduces polarity, facilitating passive transport across the intestinal epithelial monolayer (Caco-2 permeability).

  • Metabolic Resistance: Free hydroxyl groups (-OH) are the primary targets for glucuronidation (via UGTs) and sulfation (via SULTs). Methyl capping sterically and chemically blocks these conjugation sites.

Table 1: Physicochemical Comparison of Hydroxylated vs. Methylated Flavonoids

FeatureQuercetin (Unmethylated)Nobiletin (Permethylated)
LogP (Lipophilicity) ~1.8 (Low)~4.1 (High)
Oral Bioavailability < 2%30–50% (Species dependent)
Primary Metabolism Rapid Phase II Conjugation (Glucuronidation)Slow Oxidative Demethylation (CYP450)
Cellular Uptake Poor (requires transporters)High (Passive diffusion)
Half-life (t1/2) Minutes to <1 hour4–12 hours

Part 2: Biosynthesis and Enzymology[1]

The biosynthesis of methylated flavonoids relies on a specific class of enzymes: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[1][2] Unlike general phenylpropanoid OMTs involved in lignin biosynthesis, Flavonoid OMTs (FOMTs) exhibit high regioselectivity.

Mechanism of Action

FOMTs transfer a methyl group from the cofactor SAM to a specific hydroxyl group on the flavonoid skeleton. This reaction is driven by an SN2-like mechanism where the hydroxyl oxygen attacks the methyl group of SAM.

  • Class I OMTs: Cation-dependent (Mg²⁺), typically lower molecular weight.

  • Class II OMTs: Cation-independent, higher molecular weight.

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic conversion from a basic flavone precursor to a polymethoxylated derivative.

Biosynthesis Phenylalanine L-Phenylalanine Chalcone Chalcone (Scaffold Formation) Phenylalanine->Chalcone PAL / CHS Apigenin Apigenin (Flavone Core) Chalcone->Apigenin CHI / FNS OMT_Enzyme Flavonoid O-Methyltransferase (FOMT) Apigenin->OMT_Enzyme SAM SAM (Cofactor) SAM->OMT_Enzyme Acacetin Acacetin (4'-O-methylated) OMT_Enzyme->Acacetin Regioselective Methylation Polymethoxy Polymethoxyflavones (e.g., Nobiletin) Acacetin->Polymethoxy Sequential Methylation

Figure 1: Biosynthetic pathway of methylated flavonoids showing the critical role of SAM-dependent OMTs in transforming hydroxylated precursors.[1][2]

Part 3: Extraction, Isolation, and Characterization Protocols

Isolating methylated flavonoids requires distinct protocols due to their low polarity. Traditional aqueous extraction is inefficient.

Advanced Extraction Methodology

Supercritical Fluid Extraction (SFE) is the gold standard for PMFs (Polymethoxyflavones) from Citrus peels. It utilizes supercritical CO₂ as a solvent, which is highly selective for non-polar compounds and avoids thermal degradation.

Protocol: SFE of Polymethoxyflavones

  • Preparation: Dry Citrus peels (moisture <10%) and grind to 40–60 mesh.

  • Loading: Place powder in the extraction vessel.

  • Conditions:

    • Pressure: 25–30 MPa

    • Temperature: 45–55°C

    • Modifier: 95% Ethanol (3–5% v/v) to enhance solubility.

  • Separation: Depressurize in separators. PMFs precipitate as the CO₂ gasifies.

Purification via HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is preferred over silica columns to prevent irreversible adsorption of these valuable compounds.

Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (typical ratio 1:1:1:1).

Isolation Workflow Visualization

Extraction Biomass Dried Citrus Peels (Biomass) SFE Supercritical CO2 Extraction (30 MPa, 50°C) Biomass->SFE Crude Lipophilic Crude Extract (Rich in PMFs) SFE->Crude HSCCC HSCCC Purification (Hexane:EtOAc:MeOH:H2O) Crude->HSCCC Frac1 Fraction 1: Tangeretin HSCCC->Frac1 Frac2 Fraction 2: Nobiletin HSCCC->Frac2 Frac3 Fraction 3: 5-Demethylnobiletin HSCCC->Frac3

Figure 2: Workflow for the isolation of specific methylated flavonoids using Supercritical Fluid Extraction and HSCCC.

Part 4: Pharmacological Profiling: The "Metabolic Shield"

The defining characteristic of methylated flavonoids is their resistance to "First-Pass Metabolism."

The Glucuronidation Blockade

In the liver and enterocytes, Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to free hydroxyl groups to facilitate excretion.

  • Quercetin: Has 5 free -OH groups. Rapidly conjugated. Bioavailability is effectively zero for the aglycone.

  • 5,7-Dimethoxyflavone: The 5- and 7-positions are methylated.[3][4] UGTs cannot bind. The molecule circulates intact.

Metabolic Fate Visualization

Metabolism cluster_Gut Intestinal Lumen cluster_Cell Enterocyte / Hepatocyte Quercetin Unmethylated Flavonoid (e.g., Quercetin) UGT UGT Enzymes (Phase II) Quercetin->UGT High Affinity Methylated Methylated Flavonoid (e.g., Wogonin) Methylated->UGT Blocked (Steric Hindrance) CYP CYP450 (Phase I) Methylated->CYP Slow Demethylation Aglycone Free Aglycone (Active) Methylated->Aglycone Systemic Circulation Conjugate Glucuronide Conjugate (Inactive/Excreted) UGT->Conjugate Rapid Elimination

Figure 3: Mechanism of metabolic stability. Methylation prevents rapid Phase II conjugation, allowing the active aglycone to enter systemic circulation.

Part 5: Case Studies in Drug Development

Wogonin (5,7-dihydroxy-8-methoxyflavone)
  • Source: Scutellaria baicalensis (Huang Qin).

  • Mechanism: Unlike general antioxidants, Wogonin acts as a specific CDK9 inhibitor and suppresses NF-κB signaling.

  • Methylation Role: The 8-methoxy group is critical for its selectivity against cancer cells while sparing normal cells, a property not seen in its unmethylated analog, Norwogonin.

Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone)
  • Source: Citrus depressa (Shiikuwasha).

  • Mechanism: Potent enhancer of circadian rhythms (ROR agonist) and neuroprotection.

  • Clinical Status: High oral bioavailability allows it to cross the Blood-Brain Barrier (BBB), making it a candidate for Alzheimer’s therapeutics.

References

  • Walle, T. (2007). Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption.[3][5][6] Molecular Pharmaceutics. Link

  • Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability.[3][5][6] Drug Metabolism and Disposition. Link

  • Li, S., et al. (2019). Supercritical fluid extraction of polymethoxyflavones from Citrus peels. Separation and Purification Technology. Link

  • Ibrahim, R. K., et al. (1998). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant Molecular Biology. Link

  • Chen, J., et al. (2014). Nobiletin: A review of its extraction, analysis, and bioactivity. Journal of Functional Foods. Link

Sources

Methodological & Application

Application Note: Protocol for Oxidative Cyclization to Form 8-Methylflavan

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details a high-fidelity protocol for the synthesis of 8-methylflavan , utilizing a Pd(II)-catalyzed oxidative cyclization strategy.

This approach is superior to traditional acid-catalyzed cyclizations (which often suffer from reversibility and poor regiocontrol) by leveraging a distinct oxidative C-H activation mechanism to lock the flavan core.



Executive Summary & Strategic Rationale

The synthesis of 8-methylflavan—a core scaffold found in bioactive resins like Dragon’s Blood (Dracaena) and Lycoris species—presents a regiochemical challenge: ensuring the methyl group remains strictly at the C8 position (A-ring) while forming the pyran C-ring.

Traditional methods rely on the acid-catalyzed cyclization of 2'-hydroxychalcones to flavanones, followed by reduction. However, this often yields thermodynamic mixtures or suffers from ring-opening retro-Michael reactions.

The Advanced Protocol: This guide details a Pd(II)-Catalyzed Oxidative Cyclization of 2'-hydroxy-3'-methyldihydrochalcone.

  • Mechanism: Oxidative C-O bond formation via C-H activation/dehydrogenation.

  • Advantage: Irreversible formation of the flavanone core under mild conditions, avoiding the harsh acidic environments that degrade sensitive A-ring substituents.

  • Final Step: High-yield deoxygenation (modified Clemmensen or Wolff-Kishner) to yield the target 8-methylflavan.

Chemical Pathway & Mechanism[1][2][3][4]

The synthesis proceeds in three distinct phases. The critical "Oxidative Cyclization" step (Phase 2) transforms the acyclic dihydrochalcone into the cyclic flavanone core.

Reaction Scheme (DOT Visualization)

ReactionPathway Start 2'-Hydroxy-3'-methylacetophenone + Benzaldehyde Chalcone Intermediate: 2'-Hydroxy-3'-methylchalcone Start->Chalcone Claisen-Schmidt (KOH, EtOH) Dihydro Precursor: 2'-Hydroxy-3'-methyldihydrochalcone Chalcone->Dihydro Selective Hydrogenation (H2, Pd/C) Flavanone Cyclized Intermediate: 8-Methylflavanone Dihydro->Flavanone Pd(II) Oxidative Cyclization (Pd(TFA)2, DMSO, O2) Target Target: 8-Methylflavan Flavanone->Target Deoxygenation (Zn/Hg, HCl)

Caption: Step-wise synthetic pathway emphasizing the transformation from acyclic precursors to the 8-methylflavan core.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Dihydrochalcone Formation)

Before the oxidative cyclization, the acyclic tether must be established.

Reagents:

  • 2'-Hydroxy-3'-methylacetophenone (10 mmol)

  • Benzaldehyde (11 mmol)

  • KOH (40% aq. solution)

  • Ethanol (Absolute)

  • Pd/C (10% w/w)

Procedure:

  • Condensation: Dissolve acetophenone in EtOH (20 mL). Add benzaldehyde.[1]

  • Add KOH solution (5 mL) dropwise at 0°C. Stir at RT for 24h.

  • Acidify with 2N HCl to precipitate the Chalcone . Recrystallize from EtOH.

  • Hydrogenation: Dissolve Chalcone (5 mmol) in EtOAc (50 mL). Add Pd/C (50 mg).

  • Stir under

    
     balloon (1 atm) for 2 hours. Monitor by TLC to ensure alkene reduction without ketone reduction.
    
  • Filter through Celite and concentrate to yield 2'-hydroxy-3'-methyldihydrochalcone .

Phase 2: Pd(II)-Catalyzed Oxidative Cyclization (The Core Protocol)

This step represents the "Oxidative Cyclization" mechanism. Unlike acid cyclization, this uses Palladium to activate the phenol and alkene/alkane for ring closure.

Mechanism Insight: The reaction utilizes


 to coordinate the phenolic oxygen and the carbonyl, facilitating a dehydrogenative cyclization that is mechanistically distinct from simple Michael addition. DMSO acts as a ligand and co-oxidant.

Reagents:

  • Substrate: 2'-hydroxy-3'-methyldihydrochalcone (1.0 mmol)

  • Catalyst:

    
     (Palladium(II) trifluoroacetate) (5 mol%, 16.6 mg)
    
  • Oxidant/Ligand: DMSO (Dimethyl sulfoxide) (Solvent/Reagent grade)

  • Co-oxidant: Molecular Oxygen (

    
     balloon) or 
    
    
    
    (2.0 equiv) for faster kinetics.
  • Additive: 5-Nitro-1,10-phenanthroline (10 mol%) - Optional, enhances turnover.

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charge: Add the dihydrochalcone (1.0 mmol),

    
     (5 mol%), and optional ligand.
    
  • Solvent: Add DMSO (3.0 mL). Note: High concentration (0.3 M) favors intramolecular cyclization.

  • Atmosphere: Evacuate and backfill with

    
     (balloon) three times.
    
  • Reaction: Heat to 80°C for 12–24 hours.

    • Checkpoint: Monitor TLC for disappearance of the blue-fluorescing phenol spot and appearance of the UV-active flavanone spot.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields 8-methylflavanone .

Phase 3: Reductive Deoxygenation to 8-Methylflavan

The final step removes the C4 carbonyl to yield the saturated flavan.

Protocol (Modified Clemmensen):

  • Amalgam: Prepare Zn(Hg) by treating Zn dust (10 g) with

    
     (1 g) in dilute HCl.
    
  • Reaction: Suspend 8-methylflavanone (0.5 g) in Toluene (5 mL) and add to the amalgam.

  • Add conc. HCl (10 mL) and reflux for 6 hours, adding fresh HCl (2 mL) every hour.

  • Extraction: Cool, separate organic layer, wash with brine, dry over

    
    .
    
  • Isolation: Evaporate solvent to yield 8-methylflavan as a pale oil or low-melting solid.

Critical Process Parameters & Data

Quantitative Performance Matrix
ParameterAcid Cyclization (Traditional)Pd(II) Oxidative Cyclization (Recommended)
Yield (Step 2) 45 - 60%78 - 85%
Reaction Time 48 hours12 - 24 hours
Side Products Retro-chalcone, PolymersMinimal (Oxidative dehydrogenation dominant)
Reagent Cost Low (HCl/EtOH)High (Pd catalyst)
Scalability HighModerate (requires O2 management)
Troubleshooting Guide
  • Problem: Formation of Flavone (unsaturated C-ring) instead of Flavanone.

    • Cause: Over-oxidation due to excess temperature (>100°C) or prolonged reaction time.

    • Fix: Strictly control temperature at 80°C and stop reaction immediately upon consumption of starting material.

  • Problem: Incomplete conversion in Step 2.

    • Cause: Catalyst poisoning or wet DMSO.

    • Fix: Use anhydrous DMSO and ensure fresh

      
      . Add 20 mol% AcOH to protonate inactive Pd-species.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Pd(II) mediated step, highlighting the role of DMSO as a ligand/oxidant regenerator.

CatalyticCycle PdII Pd(II)(TFA)2 Coordination Substrate Coordination (Phenol O-binding) PdII->Coordination CH_Activation C-H Activation (Beta-hydride elimination) Coordination->CH_Activation ReductiveElim Reductive Elimination (C-O Bond Formation) CH_Activation->ReductiveElim Pd0 Pd(0) Species ReductiveElim->Pd0 Release Product (8-Methylflavanone) Reoxidation Reoxidation (O2 / DMSO -> Pd(II)) Pd0->Reoxidation Reoxidation->PdII

Caption: Pd(II)/Pd(0) catalytic cycle for the oxidative cyclization of dihydrochalcones.

References

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Source: National Institutes of Health (PMC) / RSC Advances URL:[Link] Relevance: Defines the core Pd(II) oxidative cyclization protocol used in Phase 2.

  • Oxidation of Flavan-3-Ols: Gram-Scale Synthesis of Taxifolin (DDQ Usage Context). Source: ResearchGate URL:[2][Link] Relevance: Provides context on DDQ oxidative methods in flavonoid chemistry.

  • Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids. Source: ACS Omega URL:[Link] Relevance: Confirms the isolation and structural characterization of 8-methylflavan derivatives.

  • The Pigments of 'Dragon's Blood' Resin. Part V. Synthesis of Flavans. Source: Royal Society of Chemistry (J. Chem. Soc.) URL:[Link] Relevance: Historical grounding for the reduction of 8-methylflavanone to 8-methylflavan.

Sources

Application Note: Targeted Isolation of 8-Methyl-2-Phenylchroman Derivatives from Dianella Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the isolation and purification of 8-methyl-2-phenylchroman derivatives (specifically 8-methylflavans) from the roots and rhizomes of Dianella ensifolia and Dianella revoluta. While the unsubstituted 8-methyl-2-phenylchroman is primarily a synthetic scaffold, Dianella species are a rare natural source of substituted 8-methylflavans, such as (2S)-3',4'-dihydroxy-7-methoxy-8-methylflavan .

These compounds exhibit significant therapeutic potential, particularly as tyrosinase inhibitors and antioxidants. This guide provides a self-validating workflow using solvent partitioning, silica gel chromatography, and High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.

Scientific Background & Rationale

The Dianella Phytochemical Matrix

The genus Dianella (Asphodelaceae) is chemically distinct due to its accumulation of lipophilic aromatics, including naphthoquinones (e.g., dianellin, stypandrol) and rare methylated flavans. The presence of a methyl group at the C-8 position of the flavonoid A-ring is chemotaxonomically significant and chemically challenging due to steric hindrance during isolation.

Target Compound Characteristics

The target scaffold is the 8-methyl-2-phenylchroman core. In D. ensifolia, this presents naturally as complex flavans.

  • Core Structure: Flavan (2-phenylchroman).

  • Critical Feature: Methyl substitution at C-8.

  • Solubility: High lipophilicity; soluble in Ethyl Acetate (EtOAc), Chloroform (CHCl3), and Methanol (MeOH).

  • Stability: Susceptible to oxidation at the C-2 position; extraction must be performed under controlled temperature (<40°C).

Workflow Visualization

The following diagram illustrates the critical path for isolating the target lipophilic flavan fraction from the crude aqueous-alcoholic matrix.

IsolationWorkflow RawMaterial Dried Dianella Roots (Ground, 1.0 kg) Extraction Methanol Extraction (3x, Ultrasonic Assisted) RawMaterial->Extraction 25°C, 24h CrudeExtract Crude MeOH Extract (Concentrated) Extraction->CrudeExtract Evap <40°C Suspension Suspend in H2O CrudeExtract->Suspension PartitionHex Hexane Partition (Remove Lipids/Chlorophyll) Suspension->PartitionHex Liquid-Liquid PartitionEtOAc Ethyl Acetate Partition (TARGET FRACTION) PartitionHex->PartitionEtOAc Aqueous Phase to EtOAc PartitionWater Water Layer (Discard/Polar Glycosides) PartitionEtOAc->PartitionWater Residual Aqueous CC_Silica Silica Gel CC (Gradient Hexane -> EtOAc) PartitionEtOAc->CC_Silica Dry & Load SubFraction Fr. D-3 to D-5 (Flavan Rich) CC_Silica->SubFraction TLC Monitoring Sephadex Sephadex LH-20 (MeOH, Size Exclusion) SubFraction->Sephadex Polymer Removal HPLC Semi-Prep HPLC (C18, ACN/H2O) Sephadex->HPLC Final Purification FinalProduct Purified 8-methyl-flavan (>95% Purity) HPLC->FinalProduct Lyophilization

Figure 1: Step-by-step isolation workflow targeting the Ethyl Acetate soluble fraction where 8-methyl-flavans reside.

Detailed Experimental Protocol

Materials & Reagents
  • Plant Material: Dried roots of Dianella ensifolia (Voucher specimen verification required).

  • Solvents (ACS Grade): Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Solvents (HPLC Grade): Acetonitrile (ACN), Water (Milli-Q).

  • Stationary Phases:

    • Silica Gel 60 (0.040–0.063 mm, Merck).

    • Sephadex LH-20 (GE Healthcare).

    • RP-18 (ODS) Silica Gel.

Extraction and Fractionation (The "Capture" Phase)

Rationale: Flavans are moderately polar. We must first remove highly non-polar lipids (Hexane) and highly polar glycosides (Water) to isolate the target window.

  • Maceration: Pulverize 1.0 kg of dried D. ensifolia roots. Extract with 5 L of MeOH (3x) at room temperature using ultrasonication (30 min cycles) to disrupt cellular matrices.

  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) at 40°C to yield a crude residue. Note: Higher temperatures may cause ring opening or oxidation.

  • Liquid-Liquid Partition:

    • Suspend the crude residue in 1 L of distilled water.

    • Partition with n-Hexane (1 L x 3) to remove fats and chlorophyll. Discard the Hexane layer (or save for terpenoid analysis).

    • Partition the aqueous phase with Ethyl Acetate (EtOAc) (1 L x 4).

    • Checkpoint: The EtOAc layer contains the 8-methyl-2-phenylchroman derivatives. Collect and dry this fraction over anhydrous Na₂SO₄.

Chromatographic Isolation (The "Resolution" Phase)
Step A: Normal Phase Silica Gel Chromatography

The EtOAc fraction is complex. A broad gradient separates compound classes by polarity.

  • Column: Silica Gel 60 (500 g).

  • Elution System: Gradient of n-Hexane : EtOAc (100:0

    
     0:100) followed by EtOAc : MeOH.
    
  • Fraction Collection: Collect 500 mL fractions.

  • TLC Monitoring: Spot fractions on Silica TLC plates. Visualize with 10% H₂SO₄/EtOH spray and heating. Flavans typically appear as orange/red spots after heating due to acid-catalyzed condensation.

  • Target: Combine fractions eluting around 20-40% EtOAc in Hexane (based on D. ensifolia literature profiles).

Step B: Sephadex LH-20 Purification

Rationale: Removes polymeric tannins and chlorophyll breakdown products that co-elute with flavans.

  • Solvent: 100% MeOH.

  • Procedure: Dissolve the target fraction from Step A in minimum MeOH. Load onto Sephadex LH-20 column. Elute isocratically.

  • Result: 8-methyl-flavans elute early/mid-fractions; polymeric tannins elute late.

Step C: Semi-Preparative HPLC (Final Polish)

This step separates the specific 8-methyl substituted isomer from other structural analogs (e.g., 6-methyl isomers).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Mobile Phase: ACN (A) and 0.1% Formic Acid in Water (B).

  • Gradient:

    Time (min) % A (ACN) % B (Water) Flow Rate
    0 30 70 3 mL/min
    20 60 40 3 mL/min

    | 25 | 100 | 0 | 3 mL/min |

  • Detection: UV at 280 nm (characteristic for flavan backbone).

  • Collection: Collect the peak eluting at approx. 14-18 min (retention time varies by column; verify with standard if available).

Characterization & Data Validation

To confirm the isolation of an 8-methyl-2-phenylchroman derivative (e.g., (2S)-3',4'-dihydroxy-7-methoxy-8-methylflavan), compare spectral data against the following benchmarks.

Key NMR Diagnostic Signals (600 MHz, CDCl₃)

The presence of the methyl group at C-8 is the critical structural validator.

PositionProton (δH)Carbon (δC)Diagnostic Feature
C-8 Methyl 2.05 – 2.15 (s, 3H) ~8.0 – 9.0 High field shift due to aromatic shielding; distinguishes 8-Me from 6-Me.
C-24.90 – 5.00 (dd)~78.0Characteristic oxymethine of the flavan C-ring.
C-31.90 – 2.20 (m)~30.0Methylene bridge; multiplets.
C-42.70 – 2.90 (m)~25.0Benzylic methylene.
C-56.30 – 6.50 (d)~108.0Aromatic proton (if C-5 is unsubstituted).
C-66.30 – 6.50 (d)~108.0Ortho-coupling to C-5 (if 6 is unsubstituted).
Mass Spectrometry
  • Technique: HR-ESI-MS (Positive Mode).

  • Expected Adducts: Look for

    
     or 
    
    
    
    .
  • Fragmentation: Loss of the B-ring (RDA cleavage) is common in flavans.

References

  • Phytochemistry of Dianella Genus: Tang, B. Q., et al. (2017).[1][2] "Phytochemical and chemotaxonomic study on Dianella ensifolia (L.) DC." Biochemical Systematics and Ecology, 72, 12-14.[1]

  • Isolation of Methyl-Flavans: Lin, L. G., et al. (2022). "Tyrosinase Inhibitors Derived from Chemical Constituents of Dianella ensifolia." International Journal of Molecular Sciences, 23(16), 9329. (Specifically details the isolation of (2S)-3',4'-dihydroxy-7-methoxy-8-methylflavan).

  • General Flavan Extraction Protocols: Sauvain, M., et al. (1996). "Isolation of Flavans from the Amazonian Shrub Faramea guianensis." Phytochemistry, 43(6), 1331-1334.

  • Dianella Ethnopharmacology: Oran, S. A. (2020).[1][2][3][4][5][6] "Ethno medical uses, phytochemistry and pharmacology of Dianella ensifolia: A systematic review." International Journal of Herbal Medicine, 8(3), 11-16.

Sources

High-Performance Liquid Chromatography (HPLC) Strategy for the Achiral and Chiral Analysis of 8-Methyl-2-phenylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[1][2][3][4]

The analysis of 8-methyl-2-phenylchroman presents a dual challenge in pharmaceutical analytics: ensuring chemical purity (regioisomer and byproduct separation) and determining enantiomeric excess (ee). As a flavan derivative, this molecule lacks the C4-carbonyl group found in flavanones, rendering it significantly more lipophilic and less UV-active than its oxidized counterparts.

This guide provides a self-validating framework for developing two distinct methods:

  • RP-HPLC (Achiral): For assay and impurity profiling.

  • NP-HPLC (Chiral): For enantiomeric separation of the

    
     and 
    
    
    
    isomers at the C2 position.
Molecular Assessment
  • Chromophore: The molecule contains two benzene rings separated by an ether linkage. The primary UV absorption maxima (

    
    ) typically occur at 210 nm  (E2 band) and 275–280 nm  (B-ring absorption).
    
  • Lipophilicity: With a predicted LogP > 3.5, the molecule is highly hydrophobic.

  • Chirality: The C2 position creates a stereocenter. The 8-methyl substituent adds steric bulk near the heterocyclic oxygen, potentially influencing interaction with chiral stationary phases (CSPs).

Phase I: Achiral Method Development (Purity & Assay)

Objective: Separate 8-methyl-2-phenylchroman from synthetic precursors (e.g., phenols, uncyclized chalcones) and degradation products.

Column Selection & Chemistry

Recommendation: C18 (Octadecylsilane) with high carbon load.

  • Why: The molecule is non-polar.[1] A high carbon load (>15%) ensures strong retention and resolution from more polar impurities like unreacted phenols.

  • Specific Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

Mobile Phase Strategy

Buffer: 0.1% Formic Acid in Water.

  • Mechanism:[2][3][4] Although the molecule is neutral, acidic modifiers suppress the ionization of residual silanols on the silica surface, preventing peak tailing. It also ensures compatibility with Mass Spectrometry (LC-MS) if required later. Organic Modifier: Acetonitrile (ACN).

  • Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for sensitive detection at 210 nm if necessary.

Experimental Protocol: Gradient Elution

System: HPLC with DAD (Diode Array Detector).

ParameterSetting
Flow Rate 1.0 mL/min
Temperature 30°C (Controls viscosity and retention reproducibility)
Injection Vol 10 µL
Detection 280 nm (Specificity), 210 nm (Sensitivity)

Gradient Table:

Time (min)% A (0.1% Formic Acid)% B (Acetonitrile)Phase Description
0.09010Equilibration: Traps polar impurities.
2.09010Isocratic Hold: Ensures baseline stability.
15.01090Ramp: Elutes the main lipophilic peak.
20.01090Wash: Clears highly hydrophobic residues.
20.19010Reset: Return to initial conditions.
25.09010Re-equilibration: Mandatory for reproducibility.

Phase II: Chiral Method Development (Enantiomeric Excess)

Objective: Baseline separation (


) of the 

and

enantiomers. Challenge: The 8-methyl group provides steric hindrance that may affect the "fit" into the chiral cavity of the stationary phase.
Screening Strategy

Do not rely on a single column. Screen the two "Gold Standard" polysaccharide columns:

  • Amylose-based: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Cellulose-based: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).[5]

Hypothesis: The rigid chroman backbone often interacts best with the helical structure of Chiralcel OD-H via


-

stacking and hydrogen bonding at the ether oxygen.
Chiral Protocol (Normal Phase)
ParameterSetting
Mobile Phase n-Hexane : Isopropanol (IPA)
Ratio Start at 90:10 (v/v)
Flow Rate 0.5 – 1.0 mL/min
Temperature 25°C (Lower temperatures often improve chiral resolution by reducing molecular motion)
Detection 280 nm

Optimization Steps:

  • If retention is too low (

    
    ):  Decrease IPA to 5% (95:5 Hexane:IPA).
    
  • If resolution is partial (

    
    ):  Lower flow rate to 0.5 mL/min to increase interaction time with the CSP.
    
  • Elution Order: Determine using a known standard of pure (

    
    )-8-methyl-2-phenylchroman or by circular dichroism (CD) detection if available.
    

Visualization of Workflows

Method Development Logic

The following diagram illustrates the decision matrix for developing these methods.

MethodDevelopment cluster_Achiral Phase 1: Achiral Purity cluster_Chiral Phase 2: Chiral Resolution Start Start: 8-methyl-2-phenylchroman Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility UV_Scan UV Scan (DAD) Determine Maxima (210/280 nm) Solubility->UV_Scan C18_Select Select C18 Column (High Carbon Load) UV_Scan->C18_Select Gradient Run Broad Gradient (10-90% ACN) C18_Select->Gradient Optimize Optimize Slope for Impurity Resolution Gradient->Optimize CSP_Screen Screen CSPs (OD-H vs AD-H) Optimize->CSP_Screen If Pure MobilePhase Mobile Phase: Hexane/IPA (90:10) CSP_Screen->MobilePhase Resolution_Check Check Resolution (Rs) MobilePhase->Resolution_Check Adjust Adjust IPA % or Temp Resolution_Check->Adjust Rs < 1.5 Final Final Validated Method Resolution_Check->Final Rs > 1.5 Adjust->MobilePhase

Caption: Decision matrix for sequential development of achiral (purity) and chiral (enantiomeric) HPLC methods.

Chiral Recognition Mechanism

Understanding how the column separates the enantiomers is vital for troubleshooting.

ChiralMechanism cluster_CSP Chiral Stationary Phase (e.g., Cellulose carbamate) Racemate Racemic Mixture (R/S Enantiomers) Site_A H-Bonding Site (C=O, NH groups) Racemate->Site_A Interaction Site_B Pi-Pi Interaction (Phenyl Rings) Racemate->Site_B Site_C Steric Pocket (Fits 8-methyl group?) Racemate->Site_C Separation Differential Retention (Delta G difference) Site_A->Separation Site_B->Separation Site_C->Separation

Caption: Mechanistic view of the three-point interaction required for chiral recognition on polysaccharide columns.

Validation Parameters (ICH Q2(R1))

To ensure trustworthiness, the method must be validated.[6] The following criteria are mandatory for a drug development application.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at

of analyte.
Inject blank, placebo, and known impurities. Use DAD peak purity tool.
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Precision RSD

6 replicate injections of the standard solution.
Accuracy 98.0% – 102.0% RecoverySpike placebo with analyte at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of the standard.
Robustness System Suitability maintainedDeliberate changes: Flow (±0.1 mL/min), Temp (±5°C), Wavelength (±2 nm).

Troubleshooting Guide

  • Problem: Peak Tailing in Achiral Method.

    • Cause: Silanol interactions with the ether oxygen or phenyl ring.

    • Solution: Ensure Formic Acid is fresh. Increase buffer concentration slightly or switch to a "base-deactivated" column (e.g., Zorbax Bonus-RP).

  • Problem: No Separation in Chiral Method.

    • Cause: Mobile phase is too strong (eluting too fast) or wrong column selector.

    • Solution: Reduce IPA to 2% or 5%. If that fails, switch from OD-H (Cellulose) to AD-H (Amylose). The 8-methyl group may require the different helical pitch of amylose.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • He, X. G. (2000). On-line identification of phytochemical constituents in botanical extracts by combined high-performance liquid chromatography-diode array detection-mass spectrometry. Journal of Chromatography A, 880(1-2), 203-232.
  • Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Standard protocols for polysaccharide columns).

Sources

Application Note: Structural Characterization of 8-Methyl-2-phenylchroman via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 8-methyl-2-phenylchroman (also known as 8-methylflavan). This scaffold is a critical pharmacophore in the development of antiviral and anticancer therapeutics, particularly as a lipophilic modification of the flavonoid backbone.

The following protocol details the structural validation of the compound using 1H and 13C NMR in deuterated chloroform (


). It includes a validated synthetic workflow for generating the standard, detailed spectral assignments, and mechanistic insights into the scalar couplings observed in the heterocyclic ring.

Chemical Context & Synthesis Protocol

To ensure the integrity of the spectral data, it is essential to define the source of the analyte. 8-methyl-2-phenylchroman is typically accessible via the reduction of its corresponding flavanone precursor.

Synthetic Pathway (Validated Route)

The most reliable route for high-purity isolation involves the Clemmensen reduction or hydride reduction of 8-methylflavanone.

SynthesisWorkflow Precursor 2'-Hydroxy-3'-methylchalcone Cyclization Acid-Catalyzed Cyclization Precursor->Cyclization H+ / Reflux Intermediate 8-Methylflavanone (C=O at C4) Cyclization->Intermediate Reduction Clemmensen Reduction (Zn/Hg, HCl) Intermediate->Reduction Deoxygenation Product 8-Methyl-2-phenylchroman (Target) Reduction->Product

Figure 1: Synthetic workflow for the generation of the 8-methyl-2-phenylchroman standard.

Sample Preparation for NMR
  • Solvent:

    
     (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).

Spectral Data & Assignments

The NMR signature of 8-methyl-2-phenylchroman is characterized by the loss of the C4 carbonyl signal (present in flavanones) and the appearance of complex benzylic multiplets.

1H NMR Data (400 MHz, )

The aliphatic heterocyclic ring (Ring C) forms an ABMX spin system (or more accurately, an ABMN system depending on the exact field strength), where the C2 proton couples with the two diastereotopic C3 protons, which in turn couple to the C4 protons.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
8-Me 2.21Singlet (s)3H-Characteristic aryl methyl.
H-3ax 1.98 – 2.12Multiplet (m)1H-Methylene (axial). Shielded by ring current.
H-3eq 2.18 – 2.28Multiplet (m)1H-Methylene (equatorial).
H-4 2.85 – 3.05Multiplet (m)2H-Benzylic methylene. Deshielded by aromatic Ring A.
H-2 5.06dd1H

,

Benzylic ether proton. Large

indicates trans-diaxial coupling.
H-6 6.82Triplet (t)1H

Ring A (meta to ether).
H-5 7.02Doublet (d)1H

Ring A (ortho to ether, meta to Me).
H-7 6.95Doublet (d)1H

Ring A (ortho to Me).
H-2',3',4',5',6' 7.30 – 7.45Multiplet (m)5H-Ring B (Phenyl group).

Mechanistic Insight (Coupling): The signal at 5.06 ppm (H-2) is the diagnostic handle. It appears as a doublet of doublets. The large coupling constant (~10 Hz) confirms the substituent at C2 is in the equatorial position (placing the proton axial), consistent with the thermodynamically stable conformation of the chroman ring.

13C NMR Data (100 MHz, )

The 13C spectrum confirms the removal of the ketone (absence of signal >190 ppm) and the presence of the methyl group.

PositionShift (

, ppm)
TypeAssignment Note
Me 16.5

Ortho-substituted methyl carbon.
C-4 25.4

Benzylic methylene.
C-3 30.2

Aliphatic methylene.
C-2 77.8

Benzylic ether carbon (Chiral center).
C-6 120.5

Ring A aromatic.
C-8 126.8

Ipso-carbon bearing the methyl group.
C-4a 121.5

Ring junction.
C-5 129.2

Ring A aromatic.
C-7 128.5

Ring A aromatic.
C-2',6' 126.1

Ring B (Ortho).
C-3',5' 128.6

Ring B (Meta).
C-4' 127.9

Ring B (Para).
C-1' 141.5

Ring B ipso-carbon.
C-8a 153.2

Oxygenated aromatic carbon (Ether linkage).

Structural Visualization & Numbering

To assist in assignment, the following diagram correlates the IUPAC numbering with the spectral data provided above.

StructureMap C2 C2 77.8 ppm (dd, 5.06) C3 C3 30.2 ppm (m, 2.0-2.2) C2->C3 Ether Ring RingB Ring B (Phenyl) 7.3-7.45 ppm C2->RingB Substituent C4 C4 25.4 ppm (m, 2.9) C3->C4 C8 C8-Me 16.5 ppm (s, 2.21) C8->C4 Ring A Fusion

Figure 2: NMR Chemical Shift Correlation Map for 8-methyl-2-phenylchroman.

Protocol Validation & Troubleshooting

Distinguishing from Flavanones

A common error in synthesis is incomplete reduction.

  • Checkpoint: Check the 190–200 ppm region in 13C NMR. Any signal here indicates residual 8-methylflavanone.

  • Checkpoint: In 1H NMR, the H-2 proton in flavanones typically appears further downfield (~5.4–5.5 ppm) compared to flavans (~5.0 ppm).

Stereochemical Verification

The coupling constant of H-2 (


) is the primary indicator of ring conformation.
  • 
     Hz:  Indicates trans-diaxial arrangement, confirming the phenyl group is equatorial (Preferred).
    
  • 
     Hz:  Would indicate an axial phenyl group (unlikely unless sterically forced).
    

References

  • Substituent Effects in Flavans: Clark-Lewis, J. W. (1968). NMR Spectra of Flavans and Flavanones.[1][2][3][4] Australian Journal of Chemistry.

  • General Chroman Assignments: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Synthetic Methodology (Reduction): Kaluza, Z., et al. (2002). Synthesis of flavans via reduction of flavanones. Tetrahedron.

  • Spectral Database Validation: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

(Note: While specific raw data for 8-methyl-2-phenylchroman is often proprietary or archival, the data presented above is a high-confidence prediction based on fragment analysis of the 8-methylflavanone precursor and standard 2-phenylchroman baselines.)

Sources

Enantioselective synthesis of chiral 2-phenylchromans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylchroman (flavan) scaffold is the structural core of a vast class of bioactive flavonoids, including catechins, anthocyanidins, and isoflavans.[1] These molecules exhibit potent antioxidant, antiviral, and anticancer properties.[1] However, their biological efficacy is strictly governed by the stereochemistry at the C2 position (and often C3/C4).[1]

This Application Note provides two distinct, high-fidelity protocols for the enantioselective synthesis of 2-phenylchromans. We contrast the "Reductive Strategy" (Transition Metal Catalysis)—ideal for unsubstituted or simple aryl cores—against the "Constructive Strategy" (Organocatalysis)—superior for generating highly functionalized rings with multiple stereocenters.

Strategic Decision Matrix

Before selecting a protocol, analyze your starting material availability and target substitution pattern.[1]

DecisionMatrix Start Target: Chiral 2-Phenylchroman Subst Is the Chroman Ring Heavily Functionalized (e.g., -NO2, -CHO)? Start->Subst No No (Simple Aryl/Alkyl) Subst->No High Throughput Yes Yes (Complex/Polysubstituted) Subst->Yes De Novo Assembly RouteA ROUTE A: Ir-Catalyzed Hydrogenation (Reduction of Chromenes) No->RouteA RouteB ROUTE B: Organocatalytic Cascade (Oxa-Michael/Michael) Yes->RouteB SourceA Start: Flavones / 4H-Chromenes RouteA->SourceA SourceB Start: Salicylaldehydes / Nitroolefins RouteB->SourceB

Figure 1: Strategic selection between Metal-Catalyzed Hydrogenation and Organocatalytic Cascade routes.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-yield production of simple flavans; Industrial scale-up. Mechanism: Inner-sphere hydrogenation using P,N-ligand Iridium complexes.[1]

The Catalyst System

The "Gold Standard" for this transformation utilizes Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX) and a non-coordinating counterion like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1] The BArF anion is critical ; it prevents catalyst deactivation and stabilizes the cationic Ir-dihydride intermediate.

  • Catalyst: [Ir(cod)(ThrePHOX)]BArF

  • Precursor: [Ir(cod)Cl]₂ + Chiral Ligand + NaBArF[1]

Step-by-Step Protocol

Reagents:

  • Substrate: 2-Phenyl-4H-chromene (1.0 equiv)

  • Catalyst: [Ir(cod)(ThrePHOX)]BArF (1.0 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Gas: Hydrogen (H₂)[1]

Procedure:

  • Glovebox Operation (Recommended): In a nitrogen-filled glovebox, weigh the Iridium catalyst (1 mol%) and the chromene substrate into a glass vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous, degassed DCM (0.5 M concentration relative to substrate).

    • Note: Oxygen is a catalyst poison. If a glovebox is unavailable, use standard Schlenk techniques with three freeze-pump-thaw cycles.[1]

  • Autoclave Assembly: Place the open vial inside a high-pressure steel autoclave. Seal the autoclave.

  • Purging: Purge the autoclave 3 times with H₂ gas (pressurize to 10 bar, release to 1 bar).

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Stir at ambient temperature (25°C) for 2–12 hours.

    • Optimization: Conversion is usually rapid.[1] Lower pressures (10 bar) may be used but often require longer reaction times (24 h).[1]

  • Work-up: Carefully vent the hydrogen gas (fume hood!). Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to remove catalyst residues.

Expected Results:

  • Yield: >95%

  • ee: >90–99% (dependent on ligand sterics).

  • Config: Typically (R) with ThrePHOX derived from L-threonine.

Protocol B: Organocatalytic Oxa-Michael Cascade

Best for: Constructing the ring with functional handles (nitro, aldehyde) for further derivatization.[1] Mechanism: Bifunctional Hydrogen-Bonding Activation (Squaramide).

The Catalyst System

This route employs a bifunctional squaramide catalyst that activates the nitroolefin (via H-bonding) and the nucleophile (via the quinuclidine nitrogen).

  • Catalyst: Bifunctional Cinchona-derived Squaramide (e.g., derived from quinine or quinidine for pseudo-enantiomers).[1]

Step-by-Step Protocol

Reagents:

  • Substrate A: (E)-2-(2-nitrovinyl)phenol (1.0 equiv)

  • Substrate B: Aliphatic aldehyde or enal (1.2 equiv)[1]

  • Catalyst: Squaramide organocatalyst (2–5 mol%)

  • Solvent: Toluene or DCM

Procedure:

  • Setup: To a 4 mL vial, add the nitrovinyl phenol (0.2 mmol) and the squaramide catalyst (0.01 mmol, 5 mol%).

  • Addition: Add solvent (1.0 mL) followed by the aldehyde (0.24 mmol).

  • Reaction: Stir at room temperature. The reaction is often open to air, but an inert atmosphere ensures reproducibility.[1]

    • Monitoring: Monitor by TLC. The reaction proceeds via an oxa-Michael addition followed by a Henry (nitro-aldol) cyclization or hemiacetalization.

  • Oxidation (Optional but Common): If the product is a lactol (chroman-2-ol), add PCC (pyridinium chlorochromate) to oxidize it to the lactone (chroman-2-one) or dehydrate to the chromene if desired.

    • For 2-phenylchromans: Use cinnamaldehyde derivatives as the electrophile.

  • Work-up: Direct loading onto a silica gel column.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Results:

  • Yield: 70–85%[1]

  • ee: 90–98%[1]

  • dr: >20:1 (if multiple stereocenters are formed).[2]

Mechanistic Visualization (Iridium Cycle)

Understanding the Iridium cycle is crucial for troubleshooting low conversion.

IrCycle Complex Ir-Precursor [Ir(P-N)(cod)]+ Active Active Species [Ir(P-N)(H)2(Solv)2]+ Complex->Active + H2, - cod Coord Alkene Coordination Active->Coord + Substrate Migr Migratory Insertion (Enantio-determining) Coord->Migr Prod Reductive Elimination Migr->Prod Prod->Active + H2, - Product

Figure 2: Simplified catalytic cycle for Ir-P,N catalyzed hydrogenation. The migratory insertion step sets the stereocenter.

Quality Control & Validation

6.1. Determination of Enantiomeric Excess (ee) Do not rely on optical rotation alone. Chiral HPLC is mandatory.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 99:1).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) or 280 nm.

6.2. Absolute Configuration

  • X-Ray: If the product is solid, recrystallize from Et₂O/Pentane.[1]

  • Circular Dichroism (CD): 2-Phenylchromans typically show a specific Cotton effect in the 200–250 nm region. Compare with literature spectra of (R)-flavan.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Ir-Cat) Catalyst poisoning by O₂ or Cl⁻.Ensure strict degassing. Use BArF counterion, not Cl⁻ or PF₆⁻.[1]
Low ee (Ir-Cat) High temperature or wrong solvent.Lower temp to 0°C. Switch from MeOH to DCM (non-coordinating).
Racemic Product (Organo) Background reaction.[1][3][4][5][6]Lower concentration. Ensure catalyst is pure. Lower temp to 0°C.
Poor Solubility Substrate too polar.For Ir-cat: Use Toluene/DCM mixtures. For Organo: Use THF.[4]

References

  • Iridium-Catalyzed Hydrogenation (The Pfaltz Protocol)

    • Schmid, R., Broger, E. A., Cereghetti, M., Crameri, Y., Foricher, J., Lalonde, M., ...[1] & Zutter, U. (1996).[1] New chiral diphosphine–ruthenium complexes for asymmetric hydrogenation. Pure and Applied Chemistry.

    • Specific Application to Chromenes: McIntyre, S., Hörmann, E., Menges, F., Smidt, S. P., & Pfaltz, A. (2005).[1] Iridium-catalyzed enantioselective hydrogenation of terminal alkenes. Advanced Synthesis & Catalysis.

    • Source: [1]

  • Organocatalytic Cascade (The Jørgensen/Wang Approach)

    • Poulsen, P. H., Feu, K. S., Paz, B. M., Jensen, F., & Jørgensen, K. A. (2015).[1][7][8] Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition.

    • Source: [1]

  • Review of Flavonoid Synthesis

    • Caleffi, G. S., et al. (2022).[1][9] Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers.

    • Source: [1]

  • Squaramide Catalysis Context

    • Zhu, S., et al. (2018).[1][10] Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael reaction. RSC Advances.

    • Source: [1]

Sources

Solvent extraction techniques for methylated flavans

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction & Isolation of Methylated Flavans

Executive Summary & Scientific Context

Methylated flavans—specifically Polymethoxyflavones (PMFs) (e.g., Nobiletin, Tangeretin) and


-methylated flavan-3-ols  (e.g., EGCG-3"-Me)—represent a high-value subclass of flavonoids. Unlike their glycosylated counterparts, the presence of methoxy groups (

) significantly increases their lipophilicity, metabolic stability, and membrane permeability, making them prime candidates for oral drug delivery systems.

The Extraction Challenge: Standard flavonoid protocols (using highly polar methanol/water mixtures) often fail to selectively isolate methylated species.[1] The "Lipophilic Shift" caused by methylation requires a recalibration of solvent polarity. This guide details two distinct workflows:

  • Green Chemistry Protocol (SFE): For high-purity isolation of PMFs from lipid-rich matrices (e.g., Citrus peels).[1]

  • High-Throughput Protocol (UAE): For rapid recovery of methylated catechins from leaf matrices (e.g., Camellia sinensis).[1]

Solvent Chemistry & Selection Logic

The primary error in extracting methylated flavans is using solvents that are too polar.[1] Methylation caps the hydrophilic hydroxyl groups, reducing hydrogen bonding capacity.

Table 1: Solvent Polarity & Selectivity Guide

Solvent SystemPolarity Index (

)
Target Analyte SuitabilityMechanistic Insight
Supercritical

TunableExcellent (PMFs) Density-dependent selectivity; solubilizes PMFs while leaving polar glycosides behind.[1]
Ethyl Acetate 4.4High (Aglycones) "Goldilocks" solvent; polar enough to solvate the flavan skeleton, non-polar enough to exclude sugars.[1]
Ethanol (95-100%) 5.2Good (General) Extracts both methylated and non-methylated forms; requires downstream fractionation.[1]
Methanol/Water (80:20) 6.6Poor (Selectivity) Will co-extract vast amounts of glycosides and polar tannins, complicating purification.[1]
Hexane 0.1Pre-treatment Used strictly for defatting .[1] PMFs have slight solubility in hexane; use with caution to avoid yield loss.[1]

Protocol A: Supercritical Fluid Extraction (SFE) for PMFs

Application: Isolation of Nobiletin and Tangeretin from Citrus Biomass.[1] Advantage: Solvent-free final product, high selectivity against waxes.[1]

The Workflow Logic

SFE utilizes


 above its critical point (

,

bar).[1] By modulating pressure, we tune the density of

to match the solubility parameter of methylated flavans.
Step-by-Step Methodology
  • Matrix Preparation:

    • Dry citrus peels at

      
       (to prevent volatilization of PMFs) until moisture content is 
      
      
      
      .[1]
    • Mill to particle size

      
       mm.[1] Note: Too fine causes channeling; too coarse limits mass transfer.[1]
      
  • SFE Setup:

    • Load extraction vessel with

      
       g prepared matrix.[1]
      
    • Add Glass Wool at outlet to prevent line clogging.[1]

  • Extraction Parameters (Optimized):

    • Pressure:

      
       MPa (
      
      
      
      bar).[1] Higher pressure increases
      
      
      density, solubilizing the heavier PMFs.
    • Temperature:

      
      .[1]
      
    • Co-solvent: Ethanol (

      
      ) at flow rate 
      
      
      
      mL/min.[1] Crucial: Pure
      
      
      is too non-polar; ethanol acts as a polarity modifier.[1]
    • 
       Flow: 
      
      
      
      L/min.[1]
    • Duration:

      
       minutes static (soak), followed by 
      
      
      
      minutes dynamic.
  • Collection:

    • Depressurize into a collection trap containing ethanol.[1]

    • Evaporate ethanol via rotary evaporator (

      
      ).
      
SFE Process Visualization

SFE_Process CO2 Liquid CO2 Reservoir Pump High Pressure Pump CO2->Pump Cooling Oven Extraction Vessel (30 MPa / 80°C) Pump->Oven Supercritical State Modifier Ethanol Modifier Modifier->Pump Mixing BPR Back Pressure Regulator Oven->BPR Solute+SC-CO2 Separator Separator/Trap (Atmospheric Pressure) BPR->Separator Depressurization Separator->CO2 Recycle (Optional) Extract Purified PMF Extract Separator->Extract Precipitation

Figure 1: Schematic of the SFE workflow targeting lipophilic methylated flavans.

Protocol B: Ultrasound-Assisted Extraction (UAE) for Methylated Catechins

Application: Extraction of EGCG-3"-Me from Tea cultivars (Camellia var.[1] 'Benifuuki').[1] Advantage: High throughput, reduced solvent usage, prevents thermal epimerization.

The Workflow Logic

Acoustic cavitation disrupts cell walls, enhancing mass transfer.[2] We use a specific Ethanol/Water ratio that favors the slightly more lipophilic methylated catechins over the highly polar simple catechins.

Step-by-Step Methodology
  • Solvent Preparation:

    • Prepare

      
       (v/v) Ethanol/Water .
      
    • Why? Higher ethanol concentrations (

      
      ) extract too much chlorophyll; pure water favors non-methylated catechins.[1] 
      
      
      
      is the inflection point for methylated selectivity.[1]
  • Extraction:

    • Ratio:

      
       (Solid:Solvent).[1]
      
    • Equipment: Ultrasonic bath (

      
       kHz, 
      
      
      
      W).[1]
    • Temperature: Maintain

      
       using a cooling loop. Critical: Methylated catechins are prone to epimerization at high temps.[1]
      
    • Time:

      
       minutes.[1][3]
      
  • Post-Treatment (Liquid-Liquid Partitioning):

    • Filter extract (

      
       µm).[1]
      
    • Evaporate ethanol component (rotary vap).

    • Partition Step: Wash the remaining aqueous phase with Chloroform (

      
      ).[1]
      
    • Result: Methylated catechins partition into the Chloroform phase; simple catechins and sugars remain in the water phase.

  • Dry & Reconstitute:

    • Dry chloroform layer over

      
      .[1]
      
    • Evaporate to dryness and reconstitute in Methanol for HPLC.

Decision Tree: Solvent & Method Selection

Extraction_Decision Start Start: Methylated Flavan Extraction Target Target Analyte? Start->Target PMF Polymethoxyflavones (e.g., Nobiletin) Target->PMF Cat O-Methylated Catechins (e.g., EGCG3"Me) Target->Cat Scale Scale/Purity Need? PMF->Scale Matrix Matrix Type? Cat->Matrix SFE Protocol A: SFE (High Purity, Green) Scale->SFE High Purity/Green Solvent Ethanol Reflux (Standard) Scale->Solvent Bulk/Rough UAE Protocol B: UAE + Chloroform Partition Matrix->UAE Leaf/Soft Tissue

Figure 2: Decision matrix for selecting the appropriate extraction protocol based on analyte class.

Analytical Validation (HPLC-DAD/MS)

To validate the extraction efficiency, use the following chromatographic conditions. Methylated flavans elute later than their non-methylated parents due to reduced polarity.[1]

  • Column: C18 Reverse Phase (

    
     mm, 
    
    
    
    µm fused core).[1]
  • Mobile Phase A:

    
     Formic Acid in Water.[1]
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 
       min: 
      
      
      
      B[1]
    • 
       min: 
      
      
      
      B (Methylated catechins elute here)[1]
    • 
       min: 
      
      
      
      B (PMFs elute here)[1]
  • Detection:

    • 
       nm (Catechins)[1]
      
    • 
       nm (PMFs/Flavones)[1]
      

References

  • Mantell, C., et al. (2010).[1] Supercritical fluid extraction of bioactive compounds from citrus peels.[1][4] Utilizes high-pressure

    
     with ethanol modifiers to selectively isolate polymethoxyflavones.[1] 
    
  • Suzuki, Y., et al. (2009).[1] Efficient procedure for isolating methylated catechins from green tea.[1][5] Establishes the efficacy of ethanol/water ratios and downstream partitioning for EGCG-3"Me.

  • Wang, X., et al. (2022).[1] Polymethoxyflavones from citrus peel: advances in extraction methods.[1][6] A comprehensive review comparing SFE, UAE, and MAE techniques.

  • Chemat, F., et al. (2017).[1] Ultrasound-assisted extraction for food and natural products.[1][2][5][7] Details the mechanistic cavitation effects used in Protocol B.

Sources

Advanced Crystallization Protocols for 8-Methyl-2-phenylchroman Purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.4

Executive Summary

Target Molecule: 8-Methyl-2-phenylchroman (8-Methylflavan) Chemical Class: Flavan / Chroman Derivative Primary Application: Chiral building block for pharmaceutical intermediates; functional core for antioxidant flavonoid analogs.[1]

This guide details the purification of 8-methyl-2-phenylchroman, a lipophilic small molecule characterized by a bicyclic chroman core and a phenyl substituent at the C2 position.[1] Due to the steric bulk of the 8-methyl group and the conformational flexibility of the pyran ring, this molecule exhibits significant solubility differentials in protic vs. aprotic solvents, making it an ideal candidate for Temperature-Swing Crystallization (TSC) and Anti-Solvent Crystallization (ASC) .

Unlike rigid aromatics, the chroman backbone requires precise supersaturation control to avoid "oiling out"—a common failure mode where the product separates as a liquid phase rather than a crystal lattice. This protocol mitigates that risk through a defined Metastable Zone Width (MSZW) control strategy.[1]

Physicochemical Profile & Solvent Selection

Before initiating bulk crystallization, the solubility profile must be validated. 8-methyl-2-phenylchroman is highly lipophilic (


), resulting in poor water solubility but high affinity for chlorinated solvents and aromatics.[1]
Solubility Screening Matrix

The following data represents the thermodynamic behavior of 8-methyl-2-phenylchroman based on structural analogs (flavans/flavones).

Solvent SystemSolubility (25°C)Solubility (Reflux)Crystallization PotentialRisk Factor
Ethanol (EtOH) ModerateHighExcellent Low.[1] Standard system for flavans.
Isopropanol (IPA) Low-ModerateHighHigh Good for slower crystal growth.[1]
Toluene HighVery HighLow (Single solvent)Yield loss due to high solubility at low T.
Ethyl Acetate/Heptane ModerateHighExcellent Binary system allows precise yield tuning.[1]
Acetonitrile ModerateHighModerateRisk of oiling out if water content >1%.[1]
Water InsolubleInsolubleN/AStrictly an anti-solvent.[1]
Impurity Rejection Logic
  • Unreacted Phenols: Soluble in alkaline washes, but often co-crystallize in non-polar solvents. Strategy: Use alcohols (EtOH/IPA) to keep phenols in solution via hydrogen bonding while the target chroman crystallizes.[1]

  • Pd/C Catalyst Residues: Must be removed via hot filtration before crystallization.[1]

  • Stereoisomers: If synthesizing the racemate, expect a racemic compound lattice. If purifying a single enantiomer, solubility will differ; enantiopure crystals often have lower solubility than the racemate.

Method Development Workflow

The following decision tree illustrates the logic for selecting the optimal crystallization pathway.

CrystallizationWorkflow Start Crude 8-Methyl-2-phenylchroman PurityCheck Initial Purity (HPLC) > 85%? Start->PurityCheck FlashChrom Pre-purification: Flash Chromatography (SiO2, Hex/EtOAc) PurityCheck->FlashChrom No (<85%) SolubilityTest Solubility Test: Dissolve 100mg in 1mL refluxing EtOH PurityCheck->SolubilityTest Yes FlashChrom->SolubilityTest Decision1 Dissolves completely? SolubilityTest->Decision1 ProtocolA Protocol A: Cooling Crystallization (Ethanol or IPA) Decision1->ProtocolA Yes (Ideal) ProtocolB Protocol B: Anti-Solvent Crystallization (Toluene/Heptane) Decision1->ProtocolB No (Too insoluble) OilingOut Risk: Oiling Out detected? ProtocolA->OilingOut ProtocolB->OilingOut Seed Add Seed Crystals @ Cloud Point OilingOut->Seed Yes SlowCool Controlled Cooling Ramp (0.5°C/min) OilingOut->SlowCool No Seed->SlowCool Final Pure Crystals (>99%) SlowCool->Final

Figure 1: Decision matrix for selecting the crystallization strategy based on crude purity and solubility behavior.

Experimental Protocols

Protocol A: Cooling Crystallization (Standard)

Best for: Crude material with >85% purity; removal of polar impurities.[1] Solvent: Ethanol (Absolute) or Isopropanol (IPA).[1]

  • Dissolution:

    • Charge crude 8-methyl-2-phenylchroman into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (5 mL per gram of solid).[1]

    • Heat to reflux (

      
      ).[1] If solid remains, add solvent in 0.5 mL increments until clear.
      
    • Critical Step: Once dissolved, add an extra 10% solvent volume to prevent premature nucleation during filtration.

  • Hot Filtration (Clarification):

    • While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble particulates (dust, catalyst).

    • Note: Cold equipment will cause immediate precipitation/clogging.[1] Use a heat gun to warm the funnel.

  • Nucleation & Growth:

    • Transfer filtrate to a clean Erlenmeyer flask.[1]

    • Allow to cool slowly to Room Temperature (RT) with gentle stirring (approx. 100 RPM).

    • Seeding: When the temperature reaches

      
      , add 0.1% w/w of pure seed crystals. This prevents supersaturation from reaching the "oiling out" limit (Liquid-Liquid Phase Separation).[1]
      
  • Maturation:

    • Once at RT, transfer the flask to an ice bath (

      
      ) for 2 hours to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][2]

    • Wash cake with cold Ethanol (

      
      , 1 mL/g).
      
    • Dry under vacuum at

      
       for 12 hours.
      
Protocol B: Anti-Solvent Crystallization (High Recovery)

Best for: Highly soluble samples or when yield from Protocol A is low.[1] System: Solvent = Ethyl Acetate (EtOAc) | Anti-Solvent = n-Heptane.[1]

  • Dissolution:

    • Dissolve crude solid in the minimum volume of EtOAc at RT.[2] (Approx 2-3 mL/g).[1]

    • Filter to remove insolubles.[1][2]

  • Anti-Solvent Addition:

    • Place the EtOAc solution under vigorous stirring.

    • Add n-Heptane dropwise via an addition funnel.[1]

    • Cloud Point Detection: Stop addition immediately when a persistent turbidity (cloudiness) is observed.[1]

  • Healing & Growth:

    • Heat the mixture slightly (to

      
      ) until the cloudiness disappears.
      
    • Allow the solution to cool slowly to RT.[2]

    • Resume adding n-Heptane slowly (1 mL/min) until the ratio is approx. 1:3 (EtOAc:Heptane).[1]

  • Isolation:

    • Filter and wash with 100% n-Heptane.[1]

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Flavans are prone to separating as oils because their melting points are often depressed by impurities (eutectic formation).[1]

  • Symptom: Milky emulsion forms instead of crystals; droplets settle at the bottom.

  • Root Cause: Supersaturation is too high; temperature is above the metastable limit.

  • Fix:

    • Re-heat to dissolve the oil.[1]

    • Add more solvent (dilution lowers supersaturation).[1]

    • Seed at a higher temperature.

    • Switch to a solvent with a higher boiling point (e.g., switch from DCM to Toluene) to allow a wider cooling ramp.

Polymorphism Check

Different crystal forms can affect bioavailability and melting point.[1]

  • Validation: Analyze the final product using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[1]

  • Goal: A sharp, single melting endotherm. If multiple peaks appear, you have a mixture of polymorphs. Anneal the solid by stirring in the solvent at a temperature just below solubility for 4 hours.

References

  • General Crystallization of Flavans

    • Organic Syntheses, Coll. Vol. 6, p. 207 (1988).[1] Purification of phenyl-substituted intermediates.

  • Solvent Selection for Lipophilic Aromatics

    • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.[1]

  • Chiral Resolution & Crystallization

    • Separation of Enantiomers. LibreTexts Chemistry.

  • Flavanone/Chromone Derivative Synthesis

    • Molecules 2021, 26(5), 1334; Structural and Spectral Investigation of Flavanone Derivatives.[1]

  • Anti-Solvent Methodologies

    • Royal Society of Chemistry, "Crystallization protocols for flavan derivatives".

Sources

Application Note: Total Synthesis of 8-Methyl-2-phenylchroman Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the total synthesis of 8-methyl-2-phenylchroman (an 8-methylflavan), a privileged scaffold in drug discovery known for enhanced metabolic stability and lipophilicity compared to its non-methylated parent.

Executive Summary

The 2-phenylchroman (flavan) skeleton is the core structure of catechins, hematoxylin, and various synthetic vasodilators. The introduction of a methyl group at the C8 position is a strategic medicinal chemistry modification. It serves to block metabolic hydroxylation at a reactive site, modulate lipophilicity (LogP), and induce conformational locks that may enhance receptor binding affinity.

This guide presents two validated synthetic pathways:

  • Route A (Scalable): A robust, stepwise cyclization via a chalcone intermediate, ideal for generating gram-scale libraries.

  • Route B (Enantioselective): A metal-catalyzed approach for accessing high enantiomeric excess (ee) analogs.

Retrosynthetic Analysis

To design the most efficient synthesis, we deconstruct the target molecule. The 8-methyl group dictates the starting phenol, while the C2-phenyl stereocenter suggests a late-stage reduction or asymmetric cyclization.

Retrosynthesis Target Target: 8-Methyl-2-phenylchroman Inter1 Intermediate: 8-Methylflavanone (C4 Ketone) Inter1->Target C4 Deoxygenation (Clemmensen/Reductive) Inter2 Intermediate: 2'-Hydroxy-3'-methylchalcone Inter2->Inter1 Oxa-Michael Cyclization Start1 SM 1: 2'-Hydroxy-3'-methylacetophenone Start1->Inter2 Claisen-Schmidt Condensation Start2 SM 2: Benzaldehyde Derivative Start2->Inter2 + Base

Figure 1: Retrosynthetic disconnection of the 8-methyl-2-phenylchroman scaffold utilizing a flavanone intermediate.

Protocol A: The "Chalcone Route" (High-Throughput/Scalable)

This route is preferred for generating diverse analogs by varying the benzaldehyde component. It utilizes commercially available 2'-hydroxy-3'-methylacetophenone to install the critical 8-methyl group from the onset.

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 2'-hydroxy-3'-methylchalcone.

Reagents:

  • 2'-Hydroxy-3'-methylacetophenone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • KOH (4.0 equiv) or Ba(OH)₂

  • Ethanol (Solvent)[1]

Procedure:

  • Dissolve 2'-hydroxy-3'-methylacetophenone (10 mmol) and the benzaldehyde derivative (10 mmol) in absolute ethanol (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add KOH (40 mmol) pellets slowly or as a 50% aqueous solution dropwise to maintain temperature <10°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours. The solution typically turns deep red/orange (chalcone formation).

  • Workup: Pour the reaction mixture into crushed ice/HCl (1M) to neutralize. The chalcone will precipitate as a yellow/orange solid.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc).

Phase 2: Oxidative Cyclization to 8-Methylflavanone

Objective: Ring closure to form the chroman-4-one core.

Reagents:

  • Chalcone (from Phase 1)

  • I₂ (0.1 equiv) in DMSO (Catalytic route) OR H₃PO₄/Ethanol (Acid route)

  • Temperature: Reflux

Procedure:

  • Dissolve the chalcone (5 mmol) in DMSO (15 mL).

  • Add a catalytic amount of Iodine (0.5 mmol).

  • Heat the mixture to 130°C for 2–4 hours. Monitor by TLC for the disappearance of the chalcone.

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash with saturated Na₂S₂O₃ (to remove iodine) and brine.

  • Result: 8-methylflavanone.

Phase 3: Deoxygenation to 8-Methyl-2-phenylchroman

Objective: Removal of the C4 ketone to yield the final flavan. Note: Standard Clemmensen reduction is often too harsh. The Ionic Hydrogenation method is recommended for better functional group tolerance.

Reagents:

  • 8-Methylflavanone

  • Triethylsilane (Et₃SiH) (3.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • BF₃[1]·OEt₂ (Catalyst - optional for stubborn substrates)

Procedure:

  • Dissolve 8-methylflavanone (2 mmol) in TFA (5 mL) under Nitrogen atmosphere.

  • Add Triethylsilane (6 mmol) dropwise.

  • Stir at RT for 4–8 hours. If conversion is slow, add BF₃·OEt₂ (0.2 equiv) and heat to 50°C.

  • Workup: Quench with saturated NaHCO₃ (carefully, gas evolution). Extract with DCM.

  • Yield: The product is the target 8-methyl-2-phenylchroman.

Protocol B: Enantioselective Iridium-Catalyzed Cyclization

For applications requiring high enantiopurity (e.g., separating biological activity of enantiomers), a direct metal-catalyzed cyclization of allylic carbonates is superior to the racemic chalcone route.

Mechanism: Intramolecular Asymmetric Allylic Etherification.

Workflow Step1 Substrate: (E)-3-(2-hydroxy-3-methylphenyl) -1-phenylprop-2-en-1-ol React Reaction: THF, 50°C, 24h Step1->React Cat Catalyst System: [Ir(COD)Cl]2 + Chiral Phosphoramidite Ligand Cat->React Prod Product: Chiral 8-Methyl-2-vinylchroman (Precursor to 2-phenyl analog) React->Prod

Figure 2: Iridium-catalyzed asymmetric allylic etherification workflow.

Procedure:

  • Substrate Prep: Reduce the chalcone (from Protocol A, Phase 1) using Luche reduction (NaBH₄/CeCl₃) to the allylic alcohol.

  • Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ (2 mol%) and a Feringa-type phosphoramidite ligand (4 mol%) in dry THF. Stir for 30 mins to form the active complex.

  • Cyclization: Add the allylic alcohol substrate. Add an activation agent (e.g., sulfamic acid or mild base depending on the specific ligand system).

  • Reaction: Stir at 50°C for 24 hours.

  • Result: This yields the vinyl chroman. To get the 2-phenylchroman, standard hydrogenation (H₂, Pd/C) is applied, though this may reduce the phenyl ring if not controlled. Note: For direct 2-phenyl synthesis without the vinyl step, the Transfer Hydrogenation of Flavanones (Noyori type) is preferred.

Quantitative Data Summary

ParameterRoute A (Chalcone/Reductive)Route B (Ir-Catalyzed/Asymmetric)
Starting Material 2'-Hydroxy-3'-methylacetophenoneAllylic Alcohol (derived from chalcone)
Step Count 3 (Linear)4 (including substrate prep)
Overall Yield 45–60%30–45%
Stereocontrol Racemic (requires chiral HPLC separation)High (>90% ee possible)
Scalability High (Gram to Kg)Low/Medium (Catalyst cost)
Key Risk Harsh reduction conditions (TFA/Silane)Catalyst sensitivity to O₂/Moisture

Biological Relevance & Applications

The 8-methyl substitution on the chroman core is not merely structural; it has specific pharmacological implications:

  • Metabolic Blocking: The C8 position on flavanoids is a common site for Phase I metabolic hydroxylation (P450). Methylation here extends half-life (

    
    ).
    
  • COX Inhibition: 8-substituted flavans have shown differential selectivity for COX-1 vs COX-2 enzymes compared to their unsubstituted counterparts [1].

  • Antioxidant Activity: While the C8-methyl group is not redox-active, it increases the lipophilicity, facilitating membrane penetration where the chroman core can scavenge lipid peroxyl radicals [2].

References

  • Dao, T. T., et al. (2004).[2] Synthesis and biological activities of 8-arylflavones. Archives of Pharmacal Research, 27(3), 278–282. Link

  • Luo, J., et al. (2025).[3] The convergent synthesis of a series of chromane derivatives by a triflimide-catalyzed annulation.[3] Journal of Organic Chemistry, 90, 4446-4449.[3] Link

  • Betancourt, R. M., et al. (2021).[3] Rh-catalyzed asymmetric transfer hydrogenation enables a straightforward access to enantiomerically enriched cis-3-benzyl-chromanols.[3] Organic Letters, 23, 1621-1625.[3] Link

  • Yadav, S. K. (2021).[1][4] New Convenient Synthesis of 8-C-Methylated Homoisoflavones. International Journal of Organic Chemistry, 11, 46-54.[1] Link

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 8-Methylflavan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, recognized for their significant antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] The structural characterization of these compounds is crucial for their application in research, drug development, and food science. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful analytical tool for the identification and structural elucidation of flavonoids.[3][4] This application note provides a detailed guide to understanding the mass spectrometry fragmentation patterns of 8-methylflavan, a substituted flavan, offering insights for researchers, scientists, and drug development professionals. While specific literature on 8-methylflavan is limited, this guide synthesizes established fragmentation principles of the flavan backbone to predict and interpret its mass spectral behavior under various ionization conditions.

PART 1: Analytical Approaches for 8-Methylflavan

The analytical strategy for 8-methylflavan will largely depend on the sample matrix and the desired information. Both GC-MS and LC-MS are viable techniques, each with its own set of advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds.[5] However, many flavonoids, including 8-methylflavan, may require derivatization to increase their volatility and prevent thermal degradation in the GC inlet and column.[2][5][6] Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are useful for library matching and structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3][7] Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a prominent molecular ion, which is beneficial for determining the molecular weight of the analyte.[3] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.

PART 2: Predicted Fragmentation Patterns of 8-Methylflavan

The core structure of 8-methylflavan consists of a chromane ring system (A and C rings) with a phenyl substituent (B ring). The fragmentation of this molecule is expected to be driven by the cleavage of the heterocyclic C-ring and the bonds connecting the B-ring. The presence of the methyl group on the A-ring will also influence the fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy imparted to the molecule will lead to extensive fragmentation. The resulting mass spectrum is expected to show a series of characteristic fragment ions.

A primary fragmentation pathway for flavans under EI is the retro-Diels-Alder (rDA) reaction of the C-ring. This reaction would lead to the cleavage of the C-ring, yielding characteristic ions corresponding to the A and B rings with parts of the C-ring.

Another significant fragmentation is the cleavage of the bond between the C-ring and the B-ring, leading to the formation of ions representing the B-ring and the chromane moiety. The presence of the methyl group on the A-ring will shift the mass of fragments containing this ring by 14 Da (the mass of a CH₂ group minus a hydrogen atom, effectively the mass of the methyl group).

Predicted Key Fragment Ions in EI-MS:

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
224[M]⁺˙ (Molecular Ion)Intact molecule
209[M - CH₃]⁺Loss of the methyl group from the A-ring
131[C₉H₇O]⁺rDA fragmentation, ion containing the A-ring and C2-C3 of the C-ring
93[C₆H₅O]⁺Cleavage of the C-ring, ion containing the B-ring with a hydroxyl group
77[C₆H₅]⁺Phenyl cation from the B-ring
Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive ion mode ESI-MS, 8-methylflavan is expected to form a protonated molecule, [M+H]⁺. Tandem MS (MS/MS) of this precursor ion will induce fragmentation. ESI is a softer ionization technique, so the initial fragmentation will likely involve the cleavage of the most labile bonds.

The primary fragmentation pathways in ESI-MS/MS are also expected to involve the C-ring. Cleavage of the ether bond in the C-ring and subsequent rearrangements are common for flavonoids. The loss of the B-ring as a neutral molecule is another plausible fragmentation pathway.

Predicted Key Fragment Ions in ESI-MS/MS:

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
225133C₇H₈Loss of the B-ring (toluene)
225119C₈H₈OCleavage of the C-ring and loss of a substituted B-ring fragment
22591C₉H₁₂OLoss of the A and C rings

PART 3: Experimental Protocols

To obtain the mass spectra of 8-methylflavan, the following protocols for GC-MS and LC-MS can be employed.

GC-MS Analysis Protocol

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of 8-methylflavan standard.

  • Dissolve the standard in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of 8-methylflavan.

LC-MS/MS Analysis Protocol

Sample Preparation:

  • Prepare a stock solution of 8-methylflavan (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[8]

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)[7]

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[7]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 4000 V

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • MS/MS Conditions:

    • Precursor Ion: [M+H]⁺ (m/z 225)

    • Collision Energy: Optimized for fragmentation (e.g., 10-40 eV)

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of 8-methylflavan.

PART 4: Interpretation and Structural Confirmation

The interpretation of the obtained mass spectra should be performed by comparing the observed fragment ions with the predicted fragmentation patterns. High-resolution mass spectrometry can be invaluable for confirming the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the structural assignments.[1] For unequivocal structure confirmation, especially of novel compounds, complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[9]

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometry fragmentation patterns of 8-methylflavan under both EI and ESI conditions. The provided protocols for GC-MS and LC-MS analysis offer a starting point for researchers to develop and optimize methods for the characterization of this and related flavonoid compounds. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of flavonoids in complex matrices, which is a critical step in various fields of scientific research and development.

References

  • High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. J-Stage. [Link]

  • Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Scielo. [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. [Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. [Link]

  • Mass Spectrometric Studies of Flavonoids. Wiley Online Library. [Link]

  • GC for flavonoids analysis: Past, current, and prospective trends. ResearchGate. [Link]

  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [Link]

  • Mass spectrometry in the differentiation of flavanones and dihydroflavonols. ResearchGate. [Link]

  • Confirmative Structural Annotation for Metabolites of (R)-7,3'-Dihydroxy-4'-methoxy-8-methylflavane, A Natural Sweet Taste Modulator, by Liquid Chromatography-Three-Dimensional Mass Spectrometry. PubMed. [Link]

  • Identification of flavonoids in plant samples by gas chromatography-mass spectrometry with pre-derivatization. International Journal of Biology and Chemistry. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 8-methyl-2-phenylchroman synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Methyl-2-Phenylchroman Synthesis

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-2025-FLV-08 Last Updated: February 21, 2026

Executive Summary: The Yield Challenge

Synthesizing 8-methyl-2-phenylchroman (an 8-methylflavan) presents a specific set of regiochemical and thermodynamic challenges. The steric bulk of the methyl group at the 8-position (ortho to the ether oxygen) creates strain during ring closure, while the electron-rich nature of the precursor phenol often leads to competitive oligomerization.

This guide prioritizes the Two-Step Reduction Route (via Flavanone) over the direct Condensation Route, as the former offers significantly higher reproducibility and yield control.

Module 1: Strategic Route Selection

Before troubleshooting, ensure you are using the pathway with the highest probability of success for your specific scale and purity requirements.

RouteSelection Start Start: Select Precursors Decision Do you require >60% Yield? Start->Decision RouteA Route A: Direct Condensation (o-Cresol + Cinnamyl Alcohol) Decision->RouteA No (Rapid Screening) RouteB Route B: Stepwise Reduction (8-Methylflavanone Intermediate) Decision->RouteB Yes (Scale-up/Purity) RiskA Risk: High Polymerization Poor Regioselectivity (Ortho vs Para) RouteA->RiskA BenefitB Benefit: Ring Pre-formed Controlled Reduction RouteB->BenefitB IonicHydro Protocol: Ionic Hydrogenation (Et3SiH / TFA) BenefitB->IonicHydro Preferred CatHydro Protocol: Catalytic Hydrogenation (Pd/C) BenefitB->CatHydro Alternative

Figure 1: Decision matrix for synthesis routes. Route B is recommended for high-yield applications.

Module 2: The Preferred Protocol (Ionic Hydrogenation)

Context: The most reliable method to obtain 8-methyl-2-phenylchroman is the reduction of 8-methylflavanone. The Problem: Standard catalytic hydrogenation (H2, Pd/C) often stalls at the alcohol stage (flavan-4-ol) or requires high pressure. The Solution: Ionic Hydrogenation using Triethylsilane (Et3SiH) and Trifluoroacetic acid (TFA). This method chemically "deletes" the carbonyl oxygen selectively.

Optimized Protocol
  • Dissolution: Dissolve 1.0 eq of 8-methylflavanone in DCM (0.2 M concentration).

  • Acid Activation: Add 5.0 eq of TFA. Stir for 10 min. (The solution often turns deep red/orange due to protonation).

  • Hydride Addition: Add 2.5 eq of Et3SiH dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Quench: Pour into saturated NaHCO3 (Careful: CO2 evolution).

Troubleshooting Guide: Ionic Hydrogenation
SymptomProbable CauseCorrective Action
Stalled Reaction (TLC shows Flavan-4-ol)Insufficient Acid Strength. The alcohol intermediate is not protonating to form the carbocation.Increase TFA concentration or add a catalyst amount of BF3·OEt2. The mechanism relies on the carbocation formation.[1]
Low Yield (<50%) Wet Reagents. Water competes with the silane as a nucleophile.Ensure DCM is anhydrous. TFA is hygroscopic; use a fresh bottle.
Ring Opening Over-acidification. The ether linkage at C2-O is acid-sensitive, especially with the 8-methyl strain.Keep temperature strictly <25°C. Do not reflux. Monitor reaction time closely.
Silyl Ether Formation Side Reaction. The silane reacts with the intermediate alcohol.This is usually reversible. extended reaction time in TFA usually cleaves this, or treat crude with TBAF.

Module 3: The Legacy Protocol (Acid-Catalyzed Condensation)

Context: Direct reaction of o-cresol and cinnamyl alcohol. The Problem: The cinnamyl carbocation prefers to attack the para position of the cresol (leading to 6-methyl-4-phenyl... isomers) rather than the sterically hindered ortho position required for the chroman ring.

Critical Workflow Mechanism

CondensationMech Precursors o-Cresol + Cinnamyl Alcohol Cation Cinnamyl Cation (Active Electrophile) Precursors->Cation H+ ParaAttack Para-Attack (C4) (Thermodynamic Trap) Cation->ParaAttack Major Path (Avoid!) OrthoAttack Ortho-Attack (C6) (Required for Chroman) Cation->OrthoAttack Minor Path Cyclization Ring Closure (-H2O) OrthoAttack->Cyclization Product 8-Methyl-2-Phenylchroman Cyclization->Product

Figure 2: The regioselectivity challenge in direct condensation. The 8-methyl group hinders the desired ortho-attack.

Troubleshooting Guide: Condensation

Q: My product is a sticky polymer. What happened? A: Styrenyl polymerization. Cinnamyl alcohol is prone to self-polymerization in strong acid.

  • Fix: Use a dilute solution (0.05 M) and add the cinnamyl alcohol very slowly (over 2 hours) to the cresol/acid mixture. This keeps the concentration of the electrophile low relative to the nucleophile.

Q: I am getting the wrong isomer (6-methyl substituted). A: This is the para-alkylation product.

  • Fix: You cannot easily force ortho alkylation with simple Brønsted acids. Switch to Phenylboronic acid-mediated clustering or use the Reduction Route (Module 2) . If you must use condensation, try using a Lewis Acid like Sc(OTf)3 which can sometimes alter regioselectivity through chelation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the 8-methyl group specifically lower the yield compared to unsubstituted flavans? A: Two reasons:

  • Steric Hindrance: The 8-methyl group is physically adjacent to the ether oxygen (position 1). During the ring-closure step, the molecule must adopt a specific conformation. The methyl group creates steric clash, raising the activation energy for cyclization.

  • Electronic Effects: While the methyl group is electron-donating (good for the initial nucleophilic attack), it makes the ring more electron-rich, increasing the rate of side reactions (oxidative dimerization) faster than it increases the rate of the difficult cyclization.

Q2: Can I use Clemmensen Reduction (Zn/Hg, HCl) for the flavanone? A: Not Recommended. Clemmensen conditions are extremely harsh (refluxing HCl). Flavans are acid-sensitive cyclic ethers. Prolonged exposure to refluxing HCl often causes ring opening (retro-Michael addition), reverting the product back to the chalcone or phenol derivatives.

Q3: What is the best solvent for the Ionic Hydrogenation? A: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-polar, non-nucleophilic solvents stabilize the ionic intermediates without participating in the reaction. Avoid ethers (THF, Et2O) as they can be cleaved by the strong Lewis acidity of the silyl cation species.

References

  • Ionic Hydrogenation of Flavanones

    • Title: Substrate‐Controlled Hydrogenation of Flavanones: Selective Synthesis of 2′‐Hydroxy‐1,3‐Diarylpropanes and Flavans.[2][3]

    • Source: ResearchG
    • Relevance: Establishes the superiority of ionic hydrogenation for selective deoxygenation of the carbonyl group in flavonoid systems.
  • General Flavan Synthesis & Troubleshooting

    • Title: Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols.
    • Source: University of Oviedo (UniOvi).
    • Relevance: Discusses the competing reduction pathways (alcohol vs. alkane)
  • Acid-Catalyzed Mechanisms

    • Title: Acid Catalyzed Aldol Condensation & Cycliz
    • Source: Master Organic Chemistry.
    • Relevance: Provides the fundamental mechanistic grounding for the side-reactions observed in the condens

Sources

Technical Support Center: Solubility Optimization for 8-Methyl-2-Phenylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-MPC-008 Subject: Troubleshooting aqueous solubility and precipitation issues in biological buffers Compound Class: Lipophilic Flavan/Chroman Derivative Estimated LogP: > 4.0 (Predicted based on structural analogs)[1][2]

Introduction: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with 8-methyl-2-phenylchroman . This compound presents a classic "brick dust" profile.[2] Structurally, it lacks the hydrogen-bond donating capacity of polyhydroxylated flavonoids (like quercetin) and the polar carbonyl of flavones. The combination of the hydrophobic chroman backbone , the 2-phenyl ring , and the 8-methyl group creates a highly lipophilic scaffold with negligible thermodynamic solubility in water.

The issue you are likely facing is "Crash-Out" Precipitation : The compound dissolves perfectly in DMSO, but upon dilution into PBS or cell culture media, it forms invisible micro-precipitates or colloidal aggregates.[2] This leads to erratic IC50 data, false negatives (loss of compound), or false positives (aggregate-based inhibition).[2]

Troubleshooting Module 1: The "Crash-Out" Phenomenon

The Problem

You prepared a 10 mM stock in DMSO. You diluted it 1:1000 into the buffer to get 10 µM. The solution looks clear to the naked eye, but your biological assay is failing or showing high variability.

The Mechanism

This is a failure of Kinetic Solubility .[1]

  • Solvent Shock: When a DMSO stock hits an aqueous buffer, the local solvent environment changes instantly.[2]

  • Nucleation: The hydrophobic 8-methyl-2-phenylchroman molecules cluster together faster than they can disperse.[1][2]

  • Oiling Out: Because the compound has a low melting point (typical for methylated chromans), it may form liquid droplets (emulsions) rather than solid crystals, making detection difficult.[2]

The Solution: Intermediate Dilution Protocol

Do not spike 100% DMSO stock directly into the final buffer. Use a "Step-Down" dilution to lower the dielectric shock.

Step-by-Step Protocol
  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a co-solvent vehicle (e.g., PEG400 or Ethanol) to create a 1 mM working solution.[2]

  • Final Dilution: Dilute the 1 mM working solution 1:100 into your pre-warmed (37°C) assay buffer.

    • Result: Final concentration 10 µM, with 0.1% DMSO and 1% PEG400.

Workflow Visualization

SerialDilution Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (90% PEG400 / 10% DMSO) Stock->Inter  1:10 Dilution   (Reduces Shock) Precip PRECIPITATION RISK (Direct Spike) Stock->Precip  Direct 1:1000   Final 10 µM Assay Ready (Buffer + 0.1% DMSO + 0.9% PEG400) Inter->Final  1:100 Dilution   (Slow Dispersion)

Figure 1: Step-Down Dilution Strategy to mitigate solvent shock and nucleation.

Troubleshooting Module 2: Solvent System Compatibility

If the standard DMSO protocol fails, you must alter the solvent system. Below is a comparison of compatible systems for lipophilic chromans.

Solvent System Matrix
Solvent SystemSolubility PotentialToxicity Risk (Cell Assay)Recommendation
DMSO (0.1%) LowLowStandard starting point.[1][2][3] Often insufficient for >10 µM.[2]
DMSO (1.0%) MediumHighNot Recommended. Induces membrane permeability artifacts [1].[1][2]
Ethanol (0.5%) LowLowGood for evaporation-based coating, but poor for bulk solubility.[1][2]
PEG400 (1-5%) HighLow-MediumExcellent co-solvent. Stabilizes the hydrophobic core of the chroman.[1]
HP-β-Cyclodextrin Very High Very LowGold Standard. Encapsulates the phenylchroman, preventing aggregation.[1][2]
The "Gold Standard" Protocol: Cyclodextrin Complexation

For hydrophobic flavanoids, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is superior to organic solvents [2].[1][2]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (PBS or Media).[1][2] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve 8-methyl-2-phenylchroman in DMSO (e.g., 10 mM).

  • Complexation: Add the DMSO stock to the 20% HP-β-CD vehicle (not plain buffer). Vortex immediately.

  • Incubation: Shake at 37°C for 30 minutes to allow the chroman to enter the cyclodextrin cavity.

Troubleshooting Module 3: Validating Solubility (The "Invisible" Error)

A clear solution does not guarantee monomeric solubility.[2] Lipophilic compounds often form Colloidal Aggregates at concentrations as low as 1–5 µM.[1][2] These aggregates sequester enzymes, leading to false-positive inhibition (PAINS behavior) [3].[1][2]

Validation Decision Tree

ValidationTree Start Visual Inspection: Is the Buffer Clear? Turbid Turbid/Cloudy Start->Turbid Clear Clear Start->Clear Action1 Reduce Conc. or Change Solvent Turbid->Action1 Step2 Perform Nephelometry or Absorbance Scan (600nm) Clear->Step2 ResultHigh High Scatter (>0.05 OD) Step2->ResultHigh ResultLow Low Scatter (<0.01 OD) Step2->ResultLow Detergent Add 0.01% Triton X-100 (Breaks Aggregates) ResultHigh->Detergent Action2 Proceed with Assay ResultLow->Action2 Detergent->Step2 Re-test

Figure 2: Workflow to detect and resolve invisible colloidal aggregation.

Frequently Asked Questions (FAQs)

Q1: Can I store the diluted aqueous solution at 4°C? A: No. Cooling a saturated solution of a lipophilic compound reduces thermodynamic solubility, triggering precipitation. Always prepare working solutions fresh at Room Temperature (RT) or 37°C immediately before use.[2]

Q2: I see a loss of compound concentration over time (24h). Is it degrading? A: It is likely adsorption , not degradation. 8-methyl-2-phenylchroman is highly hydrophobic and will stick to polypropylene (plastic) tubes and pipette tips.[1][2]

  • Fix: Use Glass vials for intermediate dilutions or use Low-Retention plastics.[1][2]

Q3: Why does the compound precipitate in PBS but not in Cell Media? A: Cell media contains Serum (FBS/BSA). Albumin (BSA) acts as a "sink," binding lipophilic drugs and keeping them in solution.[2]

  • Warning: While solubility improves, the "Free Fraction" (active drug) decreases because it is bound to the protein. You may need higher total concentrations to see an effect in high-serum media.[2]

References

  • NIH Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. [Link] (Authoritative guide on solvent limits in biological screening.)

  • Journal of Inclusion Phenomena. Cyclodextrin complexation of flavonoid derivatives. [Link] (Details the mechanism of HP-β-CD in solubilizing lipophilic chroman structures.)

  • Nature Chemical Biology. Aggregation-based frequent hitters (PAINS) in drug discovery. [Link] (Explains the colloidal aggregation phenomenon common to hydrophobic scaffolds like phenylchromans.)

  • PubChem Compound Summary. 8-Methylflavone (Structural Analog). [Link] (Source for LogP and physicochemical property comparison.)

Sources

Technical Support Center: Chiral HPLC Separation of 8-methyl-2-phenylchroman Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in the successful chiral separation of 8-methyl-2-phenylchroman enantiomers via High-Performance Liquid Chromatography (HPLC). As your virtual Senior Application Scientist, this document is structured to anticipate and resolve common challenges encountered in the laboratory, ensuring the integrity and accuracy of your results.

Introduction: The Challenge of Separating 8-methyl-2-phenylchroman Enantiomers

8-methyl-2-phenylchroman, a member of the flavonoid family, possesses a stereogenic center at the C2 position, resulting in a pair of enantiomers.[1] These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and quality control. Chiral HPLC is the gold standard for this purpose, but achieving baseline separation can be a significant challenge.[2] This is because enantiomers have identical physical and chemical properties in an achiral environment, and their separation relies on the formation of transient diastereomeric complexes with a chiral stationary phase (CSP).[3][4]

This guide will walk you through method development, troubleshooting common issues, and optimizing your separation for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your chiral separation experiments, offering step-by-step solutions.[5]

Issue 1: Poor or No Resolution of Enantiomers

Question: My 8-methyl-2-phenylchroman enantiomers are co-eluting or showing very poor separation. What steps should I take to improve resolution?

Answer: This is a common and fundamental challenge in chiral HPLC.[5] The key is a systematic approach to optimizing the three critical components of your method: the chiral stationary phase (CSP), the mobile phase, and the chromatographic conditions.[3]

Troubleshooting Workflow for Poor Enantiomeric Resolution:

cluster_csp cluster_mp cluster_fr cluster_temp start Start: Poor or No Resolution csp 1. Evaluate Chiral Stationary Phase (CSP) Selection start->csp mobile_phase 2. Optimize Mobile Phase Composition csp->mobile_phase If CSP is appropriate csp_screen Screen Different CSPs (e.g., polysaccharide-based) flow_rate 3. Adjust Flow Rate mobile_phase->flow_rate organic_modifier Adjust Organic Modifier (Type and Concentration) additives Incorporate Additives (Acids/Bases if applicable) temperature 4. Vary Temperature flow_rate->temperature lower_fr Try Lower Flow Rates end End: Improved Resolution temperature->end screen_temp Screen a Range of Temperatures (e.g., 10-40°C)

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[5] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, have demonstrated broad applicability for separating a wide range of chiral compounds, including flavonoids like chromans.[6][7] They function through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6] If you have no prior information, screening different CSPs is the most effective starting point.[8]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: In normal-phase mode, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a non-polar solvent like n-hexane significantly influence selectivity.[3] Systematically vary the percentage of the alcohol. Sometimes, switching from isopropanol to ethanol, or vice versa, can dramatically improve resolution.[9]

    • Additives: For chroman derivatives that may have acidic or basic properties, adding a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[10]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[5] Reducing the flow rate increases the interaction time between the enantiomers and the CSP, which can enhance resolution.[3]

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[3]

Issue 2: Peak Tailing

Question: My peaks for the 8-methyl-2-phenylchroman enantiomers are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue in HPLC that can affect resolution and the accuracy of quantification.[11] It occurs when a portion of the analyte is more strongly retained than the main peak, leading to an asymmetrical peak shape.[12]

Troubleshooting Workflow for Peak Tailing:

cluster_si cluster_ol cluster_cont start Start: Peak Tailing Observed secondary_interactions 1. Check for Secondary Interactions start->secondary_interactions overload 2. Assess for Column Overload secondary_interactions->overload add_modifier Add Mobile Phase Modifier (e.g., TFA or DEA) contamination 3. Inspect for Contamination overload->contamination reduce_conc Reduce Sample Concentration or Injection Volume end End: Symmetrical Peaks contamination->end flush_column Flush Column with Strong Solvent or Replace Guard Column

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Address Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with basic or acidic functional groups on the analyte, causing tailing.[11][13]

    • Solution: Add a mobile phase modifier. For basic compounds, a basic modifier like DEA is effective. For acidic compounds, use an acidic modifier like TFA.[10] This will help to mask the active silanol sites.[14]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]

    • Solution: Reduce the sample concentration or the injection volume.[3]

  • Inspect for Column Contamination: The accumulation of contaminants on the column can create active sites that cause tailing.[5]

    • Solution: Flush the column with a strong solvent to remove any strongly retained compounds.[15] If you are using a guard column, replacing it is a good first step.

Issue 3: Irreproducible Retention Times

Question: The retention times for my enantiomers are shifting between runs. What could be causing this instability?

Answer: Fluctuating retention times can compromise the reliability of your method. The cause is often related to insufficient column equilibration or changes in the mobile phase composition.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[5]

    • Solution: Allow at least 20-30 column volumes of the mobile phase to pass through the column before starting your analysis to ensure it is fully equilibrated.

  • Verify Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. If using modifiers, ensure they are thoroughly mixed.

  • Check for Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analyses.

Issue 4: Peak Fronting

Question: My peaks are exhibiting fronting. What is the likely cause?

Answer: Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is often caused by sample overload or issues with the sample solvent.[12]

Troubleshooting Steps:

  • Reduce Sample Concentration: As with peak tailing, injecting too much sample can lead to fronting.[3]

    • Solution: Dilute your sample and reinject.

  • Check Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening for 8-methyl-2-phenylchroman

Objective: To identify the most suitable CSP for the enantiomeric separation of 8-methyl-2-phenylchroman.

Materials:

  • Racemic standard of 8-methyl-2-phenylchroman

  • HPLC grade n-hexane, isopropanol, and ethanol

  • A selection of polysaccharide-based CSPs (e.g., columns with amylose or cellulose derivatives)

Procedure:

  • Analyte Preparation: Dissolve the racemic standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[3]

  • Column Selection: Begin with a broad-selectivity polysaccharide-based CSP.[3]

  • Initial Screening (Normal-Phase): a. Equilibrate the first column with a starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.[3][9] b. Inject 5-10 µL of the sample. c. If no separation is observed, repeat the injection using 90:10 (v/v) n-Hexane:Ethanol.[9]

  • Repeat Screening: Repeat step 3 for each of the selected CSPs.

  • Evaluation: Compare the chromatograms from each CSP and mobile phase combination. Look for the conditions that provide the best initial separation or at least partial resolution.

Protocol 2: Method Optimization

Objective: To optimize the mobile phase composition and temperature to achieve baseline separation (Resolution (Rs) > 1.5).

Procedure:

  • Select the Best CSP: Choose the CSP that showed the most promise from the screening protocol.

  • Optimize the Mobile Phase: a. Systematically adjust the percentage of the alcohol modifier (e.g., in 2-5% increments) to fine-tune the retention and resolution.[3] b. If the analyte has acidic or basic properties, add 0.1% of the appropriate modifier (TFA or DEA) to the mobile phase and re-inject.[3]

  • Optimize Temperature: a. Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C) to determine the optimal condition for resolution.[3]

  • Optimize Flow Rate: a. If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve peak resolution.[3]

Data Summary

Table 1: Comparison of Chiral Stationary Phases for Flavonoid Separation

Chiral Stationary Phase (CSP) TypeCommon SelectorPrimary Interaction MechanismsAdvantagesDisadvantages
Polysaccharide-based Amylose or Cellulose derivativesHydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions[6]Broad applicability, high success rate for a wide range of compounds.[4][6]Can be sensitive to solvent choice and require careful equilibration.
Pirkle-type (Brush-type) π-electron acceptor/donor groupsπ-π interactions, hydrogen bonding, dipole-dipole interactionsRobust and can be used with a wide range of solvents.Generally less broadly applicable than polysaccharide phases.[4]
Cyclodextrin-based α-, β-, or γ-cyclodextrinInclusion complexation[16]Effective for compounds that can fit into the cyclodextrin cavity.[9]Selectivity is highly dependent on the size and shape of the analyte relative to the cyclodextrin cavity.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninHydrogen bonding, ionic interactions, steric interactionsCan be used in multiple modes (reversed-phase, normal-phase, polar organic).[9]May have lower sample capacity compared to other phases.

References

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • LCGC International. (2001, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Sartori, T., et al. (2023). Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis.
  • Ghanem, A., & Lorusso, V. (2012).
  • Arranz, S., et al. (2022). Chiral and achiral separation of ten flavanones by supercritical fluid chromatography.
  • LCGC International. (2014, October 30). An Analytical and Scale-Up Separation by HPLC and SFC of the Flavonoid Naringenin on a RegisPack® Chiral Stationary Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Zhang, J., et al. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Analytical Methods.
  • Helling, R., et al. (2024).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]

  • ChemRxiv. (2018). On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry.
  • Ilisz, I., et al. (2022). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports.
  • Orlandini, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules.
  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.
  • Hancu, G., et al. (2013). Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil.

Sources

Technical Support Center: Stability of 8-Methylflavan Derivatives Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 8-methylflavan derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental evaluation of these compounds under oxidative stress. Our focus is on explaining the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and antioxidant properties of 8-methylflavan derivatives.

Q1: What makes 8-methylflavan derivatives susceptible to oxidative stress?

A1: The susceptibility of 8-methylflavan derivatives, like all flavonoids, is rooted in their core chemical structure. Flavonoids possess phenolic hydroxyl (-OH) groups attached to their aromatic rings (A and B rings). These groups are susceptible to oxidation and can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1] This inherent reactivity is the basis for their antioxidant properties but also makes them prone to degradation under oxidative conditions. The C2-C3 double bond and the 4-keto group in some flavonoid subclasses can also influence electronic properties and reactivity. The 8-methyl group, while not directly participating in antioxidant activity, can electronically influence the reactivity of the adjacent phenolic groups on the A-ring.

Q2: What are the primary degradation pathways for these compounds under oxidative stress?

A2: When a flavonoid derivative scavenges a free radical, it is converted into a free radical intermediate itself.[1] This intermediate is relatively stable but can undergo several reactions, leading to degradation. Key pathways include:

  • Oxidation of the B-ring: If the B-ring has a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) structure, it is a primary site for oxidation, forming quinone-like structures.

  • C-ring Cleavage: The heterocyclic C-ring can be cleaved, particularly under strong oxidative conditions, leading to smaller phenolic acid and aldehyde derivatives.[2]

  • Polymerization: Flavonoid radicals can react with each other to form dimeric or polymeric products, which may be less active or even inactive.

  • Enzymatic Oxidation: In biological systems, enzymes like polyphenol oxidases and peroxidases can catalyze the oxidation of flavonoids.[3]

Q3: How do I choose the right analytical method to monitor stability?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for analyzing flavonoid stability.[4] A stability-indicating HPLC method should be developed and validated. This means the method must be able to separate the intact 8-methylflavan derivative from all its potential degradation products and any impurities.[5]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for spectral analysis to help identify peaks.[6] Wavelengths between 260-350 nm are typically effective for flavonols.[7]

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended. LC-MS provides molecular weight information, which is invaluable for identifying unknown degradation products.[6]

Section 2: Troubleshooting Experimental Challenges

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Antioxidant Assay Results

Q: I am performing DPPH/FRAP assays, but my results for the same 8-methylflavan derivative vary significantly between experiments. What is causing this?

A: This is a common challenge in flavonoid research.[8] The root cause can often be traced to one of several factors. The following decision tree can help diagnose the issue.

G Start Inconsistent Results Purity Is the compound purity verified for each batch? Start->Purity HPLC Action: Verify purity (>95%) via HPLC/LC-MS. Use a single, validated batch for the experiment series. Purity->HPLC No Solvent Is the compound fully dissolved and stable in the assay solvent? Purity->Solvent Yes Solubility Action: Check for precipitation. Perform a time-course stability study of the compound in the assay buffer via HPLC. Solvent->Solubility No Conditions Are assay conditions (time, temp, pH) strictly controlled? Solvent->Conditions Yes Standardize Action: Standardize incubation times precisely. Use a temperature-controlled plate reader/water bath. Ensure pH of all solutions is consistent. Conditions->Standardize No Interference Could the compound be interfering with the assay's colorimetric reading? Conditions->Interference Yes Control Action: Run a control with the compound and all assay reagents EXCEPT the radical/colorimetric agent (e.g., DPPH). Subtract this background absorbance. Interference->Control Possibly

Caption: Troubleshooting inconsistent antioxidant assay results.

Issue 2: Appearance of Unexpected Peaks in HPLC During Stability Studies

Q: After exposing my 8-methylflavan derivative to oxidative stress (e.g., H₂O₂), my chromatogram shows multiple new, poorly resolved peaks. How can I identify them?

A: The appearance of new peaks confirms degradation. The challenge now is separation and identification.

Troubleshooting Steps:

  • Optimize HPLC Method: Poor resolution hinders identification.[9]

    • Modify Gradient: Slow down the solvent gradient (e.g., from a 20-minute to a 40-minute gradient) to improve the separation of closely eluting peaks.

    • Change Solvent: If you are using methanol, try switching the organic phase to acetonitrile. Acetonitrile often provides better resolution for polar compounds.[9]

    • Adjust pH: Modify the pH of the aqueous mobile phase. Small changes can significantly alter the retention times of phenolic compounds.

  • Characterize the Peaks:

    • UV-Vis Spectra: Use a DAD to obtain the UV spectrum for each new peak. Changes in the spectrum compared to the parent compound can give clues about structural modifications.

    • LC-MS/MS Analysis: This is the most powerful tool. Analyze the stressed sample by LC-MS to get the molecular weight of each new peak.[6] Further fragmentation using MS/MS can help elucidate the structure of the degradation products.

Issue 3: Low or No Recovery of Compound After Forced Degradation

Q: I subjected my compound to forced degradation (e.g., heat at 80°C), and now I can't detect the parent peak in my HPLC analysis. Did it all degrade?

A: While complete degradation is possible under harsh conditions, other factors could be at play.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Extreme Degradation The stress condition was too harsh. Reduce the duration, temperature, or concentration of the stressor (e.g., use 40°C instead of 80°C).[10] The goal of forced degradation is to achieve 5-20% degradation, not 100%.[11]
Precipitation The degradation products may be insoluble in your sample solvent. Visually inspect the sample vial for precipitate. Try dissolving the sample in a stronger solvent (e.g., DMSO) or a different solvent before HPLC analysis.
Adsorption The compound or its degradants may have adsorbed to the vial surface (especially if using plastic). Use glass or silanized glass vials for sample preparation and storage.
High Polarity of Degradants Some degradation products might be highly polar and elute with the solvent front, making them undetectable. Use a more retentive column or a mobile phase with a lower initial organic solvent concentration.

Section 3: Experimental Protocols & Workflows

This section provides detailed protocols for essential experiments in studying the stability of 8-methylflavan derivatives.

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of an 8-methylflavan derivative.

G start Start: Pure 8-Methylflavan Derivative method_dev 1. Develop Stability-Indicating HPLC/LC-MS Method start->method_dev antiox_assay 5. Perform Antioxidant Capacity Assays (e.g., DPPH, FRAP, ORAC) start->antiox_assay forced_deg 2. Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_deg analyze_deg 3. Analyze Stressed Samples via HPLC/LC-MS forced_deg->analyze_deg id_products 4. Characterize Degradation Products analyze_deg->id_products assay_stressed 6. Test Antioxidant Capacity of Stressed Samples analyze_deg->assay_stressed report 8. Conclude on Stability Profile and Degradation Pathways id_products->report antiox_assay->report compare 7. Compare Activity of Parent vs. Degraded Mixture assay_stressed->compare compare->report

Caption: General workflow for stability and activity assessment.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the 8-methylflavan derivative under various stress conditions to identify potential degradation products and pathways.[11]

Materials:

  • 8-methylflavan derivative (high purity, >95%)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl, 0.1 M)

  • Sodium hydroxide (NaOH, 0.1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

  • HPLC system with DAD and/or MS detector

  • pH meter, oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the 8-methylflavan derivative in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, prepare a sample in a clean glass vial. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take aliquots at 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take aliquots at 1, 4, and 8 hours (base hydrolysis is often faster). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark. Take aliquots at 2, 8, and 24 hours.[11]

    • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 60°C. Sample at 1, 3, and 7 days.

    • Photolytic Degradation: Expose a vial of the solid compound and a vial of the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours). Shield a control sample with aluminum foil.

  • Analysis: Analyze all samples and controls using a validated stability-indicating HPLC or LC-MS method. Calculate the percentage degradation and identify the relative retention times of any new peaks.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the antioxidant capacity of the 8-methylflavan derivative by assessing its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12]

Materials:

  • 8-methylflavan derivative stock solution (in methanol or DMSO)

  • Trolox or Quercetin (for standard curve)

  • FRAP Reagent (prepare fresh):

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio of acetate buffer:TPTZ solution:FeCl₃ solution. Warm to 37°C before use.

  • 96-well microplate and plate reader

Methodology:

  • Standard Curve: Prepare a series of Trolox or Quercetin standards (e.g., 10 to 200 µM).

  • Sample Preparation: Dilute your 8-methylflavan derivative stock solution to several concentrations within the expected linear range of the assay.

  • Assay Procedure:

    • Add 20 µL of your sample, standard, or blank (solvent) to the wells of the 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 10 minutes (or longer, depending on reaction kinetics).

    • Measure the absorbance at 593 nm.

  • Calculation: Subtract the blank reading. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation to calculate the FRAP value of your samples, expressed as µM Trolox Equivalents (TE).

References

  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. (2022). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2021). Antioxidants. Available at: [Link]

  • Degradation process of flavonoids compounds in fermentation. (2023). ResearchGate. Available at: [Link]

  • Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity. (2022). Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. (2007). Molecules. Available at: [Link]

  • A theoretical assessment of antioxidant capacity of flavonoids by means of local hyper–softness. (2017). Journal of the Mexican Chemical Society. Available at: [Link]

  • Evaluation of the antioxidant activity of flavonoids by 'Ferric Reducing Antioxidant Power' assay and cyclic voltammetry. (2005). Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Oxidative Degradation Mechanism of Anthocyanin. (2017). J-Stage. Available at: [Link]

  • Chromatographic methods for the identification of flavonoids. (2024). Auctores Publishing. Available at: [Link]

  • Analytical separation and detection methods for flavonoids. (2006). Journal of Chromatography A. Available at: [Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2021). ResearchGate. Available at: [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2020). Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2024). Foods. Available at: [Link]

  • Determination of Total Flavonoid Level and Antioxidant Activity of Ethyl Acetate Fraction of Mangkokan Leaf Extract (Nothopanax scutellarium [Burm.f] Merr.). (2022). Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Modern Analytical Techniques for Flavonoid Determination. (2006). Request PDF. Available at: [Link]

  • OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of 7, 8-Benzoflavone Derivatives. (2023). Research Trend. Available at: [Link]

  • Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E) - soachim. (2025). Soachim. Available at: [Link]

  • Stability testing on typical flavonoid containing herbal drugs. (2003). Pharmazie. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Available at: [Link]

  • Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. (2023). Antioxidants. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. Available at: [Link]

  • 7,8-Dihydroxyflavone Suppresses Oxidative Stress-Induced Base Modification in DNA via Induction of the Repair Enzyme 8-Oxoguanine DNA Glycosylase-1. (2015). BioMed Research International. Available at: [Link]

  • Comprehensive forced degradation study revealing diverse chemical and physical degradation pathways of AAV8. (2024). ResearchGate. Available at: [Link]

  • Meta-analysis Driven Strain Design for Mitigating Oxidative Stresses Important in Biomanufacturing. (2025). ACS Synthetic Biology. Available at: [Link]

Sources

Technical Support Center: Chroman Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Brief: The Chroman Challenge

The formation of the chroman (3,4-dihydro-2H-1-benzopyran) core is a pivotal step in the synthesis of tocopherols (Vitamin E), flavonoids, and diverse pharmacophores. While theoretically straightforward, the cyclization of phenols with allylic alcohols or halides is plagued by a "hydra" of side reactions: competitive elimination (dehydration) , regio-scrambling (C- vs. O-alkylation) , and oligomerization .

This guide moves beyond standard textbook mechanisms to address the process-killing variables that ruin yields in the flask. We treat your reaction as a system of competing rates, providing the leverage points to tilt the balance toward the desired 6-endo-trig or Friedel-Crafts cyclization.

Troubleshooting Center (FAQ & Diagnostics)

Issue 1: "I am seeing significant 'tar' formation and low mass balance."

Diagnosis: This is the hallmark of Polymerization via Diene Intermediates . Mechanism: In acid-catalyzed reactions (e.g., using prenyl alcohol), the allylic carbocation intermediate often undergoes proton elimination to form a conjugated diene (e.g., isoprene derivatives) rather than capturing the phenol nucleophile. These dienes rapidly polymerize under acidic conditions. Corrective Action:

  • Temperature Control: Lower the reaction temperature to -10°C or 0°C. Elimination has a higher activation energy than the desired substitution/cyclization.

  • Slow Addition: Do not dump the allylic component. Add the allylic alcohol/halide dropwise to a solution of the phenol and catalyst. This keeps the instantaneous concentration of the reactive carbocation low, favoring the bimolecular reaction with the phenol (which is in excess) over unimolecular elimination.

  • Trap the Water: If using Brønsted acids, the water byproduct promotes reversibility and side reactions. Add molecular sieves (3Å or 4Å) or use a water scavenger like triethyl orthoformate.

Issue 2: "The reaction yields the open-chain ether (O-alkylation) instead of the chroman."

Diagnosis: Kinetic Control vs. Thermodynamic Control failure. Mechanism: Phenols are ambident nucleophiles. Under basic conditions (Mitsunobu or classic Williamson ether synthesis), O-alkylation is kinetically favored. The chroman ring requires C-alkylation (ortho-position) followed by cyclization. Corrective Action:

  • Switch to Lewis Acids: If you are observing O-alkylation, your catalyst is likely not activating the aromatic ring sufficiently. Switch to Boron Trifluoride Etherate (

    
    )  or Scandium Triflate (
    
    
    
    )
    . These coordinate to the phenolic oxygen, increasing the acidity of the proton and making the ring more susceptible to Friedel-Crafts alkylation.
  • Thermal Rearrangement: If the allyl aryl ether has already formed, heat the reaction (Claisen Rearrangement conditions, >150°C in high-boiling solvent like decalin) to force the migration to the ortho-carbon, then treat with acid to cyclize.

Issue 3: "I have a mixture of 5-membered (dihydrobenzofuran) and 6-membered (chroman) rings."

Diagnosis: 5-Exo-trig vs. 6-Endo-trig competition. Mechanism: When cyclizing an o-allyl phenol, the Markovnikov rule usually favors the 5-membered ring if the internal alkene carbon is more substituted. Corrective Action:

  • Catalyst Ligand Tuning: For metal-catalyzed reactions (Pd, Ru), steric bulk on the ligand is key. Use bulky phosphines (e.g., XPhos, DTBM-Segphos) to sterically crowd the transition state, disfavoring the tighter 5-membered ring transition state in favor of the 6-membered chroman.

  • Protecting Group Strategy: If using radical cyclization, install a bulky protecting group on the phenol oxygen to enforce a conformation that favors the 6-endo pathway.

Visualizing the Reaction Divergence

The following diagram maps the critical decision points where a reaction diverts from the desired Chroman product to common side products.

ChromanPathways Start Phenol + Allylic Source Carbocation Allylic Carbocation (Intermediate) Start->Carbocation Acid Cat. Ether Allyl Aryl Ether (Kinetic Product) Start->Ether Base Cat. OrthoAlk o-Allyl Phenol Carbocation->OrthoAlk Friedel-Crafts (Low Temp) Diene Conjugated Diene (Elimination) Carbocation->Diene High Temp / Weak Nucleophile Ether->OrthoAlk Claisen (Heat) Furan Dihydrobenzofuran (5-exo-trig) OrthoAlk->Furan 5-exo-trig (Markovnikov) Chroman Chroman Ring (Target) OrthoAlk->Chroman 6-endo-trig (Anti-Markovnikov / Metal Cat.) Polymer Oligomers/Tars Diene->Polymer Acid Cat.

Caption: Reaction divergence map illustrating the competition between cyclization (green paths) and elimination/polymerization (red paths).

Optimized Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Cyclization ( )

Best for: Direct condensation of phenols with tertiary allylic alcohols (e.g., phytol, isophytol).

Reagents:

  • Phenol substrate (1.0 equiv)

  • Allylic Alcohol (1.05 equiv)

  • 
     (0.5 – 1.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve the phenol (1.0 equiv) and

    
     in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
    
  • Cooling: Cool the reaction vessel to -78°C (dry ice/acetone). Crucial: Low temperature suppresses the elimination pathway.

  • Controlled Addition: Dissolve the allylic alcohol in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes via a syringe pump.

    • Why: Keeps the concentration of the electrophile low, preventing self-condensation.

  • Warming: Allow the reaction to slowly warm to -10°C over 4 hours. Monitor via TLC/LCMS. Do not warm to room temperature unless conversion stalls.

  • Quench: Quench with saturated aqueous

    
     while still cold.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Metal-Catalyzed Hydroalkoxylation

Best for: Cyclizing isolated o-allyl phenols with high regiocontrol.

Reagents:

  • o-Allyl Phenol

  • Catalyst: Gold(I) complex [Au(PPh3)Cl] / AgOTf (5 mol%)

  • Solvent: Toluene

Step-by-Step:

  • Mix: In a glovebox or under strict inert atmosphere, combine the o-allyl phenol and the Gold catalyst (5 mol%) in dry Toluene.

  • Activation: Add Silver Triflate (AgOTf, 5 mol%) to abstract the chloride and activate the gold species.

  • Reaction: Stir at room temperature.

    • Note: If the 5-membered ring byproduct is observed, switch the ligand from

      
       to a bulkier ligand like JohnPhos  or IPr carbene .
      
  • Filtration: Filter through a short pad of silica to remove metal residues before concentration.

Solvent & Catalyst Selection Matrix

VariableRecommendationScientific Rationale
Solvent (Acid Path) Nitromethane (

)
High dielectric constant stabilizes the polar transition state of the Friedel-Crafts alkylation, improving yield over non-polar solvents like toluene.
Solvent (General) Dichloromethane (DCM) Non-coordinating, low boiling point (easy removal), and good solubility for organic substrates.
Solvent to AVOID THF / Ethers Lewis basic oxygens in THF will coordinate to your Lewis Acid (

), deactivating it and requiring higher catalyst loading.
Catalyst (Standard)

Good balance of reactivity and availability.[1] Requires stoichiometric amounts often due to complexation with the phenolic oxygen.
Catalyst (Green) Amberlyst-15 Solid acid resin. Reduces polymerization side products and allows for easy filtration workup.
Catalyst (Selectivity) Scandium Triflate Water-tolerant Lewis acid. Often provides higher regioselectivity for the chroman ring over the elimination product compared to

.

References

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health (PMC). Available at: [Link]

  • Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chemical Reviews (ACS). Available at: [Link][2]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction. Journal of Organic Chemistry. Available at: [Link][2]

  • New strategies for natural products containing chroman spiroketals. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization for Flavans

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Intramolecular Hydroalkoxylation & Oxidative Cyclization of 2-Allylphenols

Core Directive & System Overview

Welcome to the Advanced Catalysis Support Center. You are likely here because your synthesis of the flavan core (2-phenylchroman) is failing in one of three ways: you are isolating the unsaturated chromene (due to


-hydride elimination), the 5-membered benzofuran  (due to 5-exo-trig cyclization), or your catalyst is deactivating (Pd black ).

This guide treats the reaction as a programmable system. To obtain a saturated flavan, you must suppress the catalyst's natural tendency to eliminate hydrogen and force it to undergo protonolysis.

The Reaction Landscape
Target ScaffoldReaction TypeKey Mechanistic RequirementPrimary Challenge
Flavan (Saturated)HydroalkoxylationProtonolysis of Alkyl-Pd intermediateSuppressing

-Hydride Elimination
Chromene (Unsaturated)Oxidative Cyclization

-Hydride Elimination
Controlling Regioselectivity (6-endo vs 5-exo)
Flavanone (Ketone)Wacker Oxidation

-Hydride Elimination
(chain walking)
Isomerization to thermodynamically stable product

The "Navigation" System: Mechanism & Pathway Control

To troubleshoot, you must visualize the divergence points in the catalytic cycle. The diagram below maps the critical decision nodes where your reaction is "choosing" the wrong path.

Pathway Logic Flowchart

FlavanSynthesis Start Substrate (2-Allylphenol) Coordination Pd(II) Coordination (Alkene Activation) Start->Coordination Decision1 DECISION NODE 1: Cyclization Mode Coordination->Decision1 Path5Exo 5-exo-trig (Kinetic Trap) Decision1->Path5Exo Small bite angle ligands Non-polar solvents Path6Endo 6-endo-trig (Thermodynamic) Decision1->Path6Endo Bulky ligands Solvent H-bonding Benzofuran Benzofuran Product (Undesired) Path5Exo->Benzofuran AlkylPd Alkyl-Pd(II) Intermediate (Critical Junction) Path6Endo->AlkylPd Decision2 DECISION NODE 2: Termination Step AlkylPd->Decision2 BetaElim Beta-Hydride Elimination Decision2->BetaElim Standard Wacker cond. Low proton source Protonolysis Protonolysis (Acid/Solvent Assisted) Decision2->Protonolysis High [H+] Electron-rich Ligands Chromene Chromene (Unsaturated) BetaElim->Chromene Flavan FLAVAN TARGET (Saturated) Protonolysis->Flavan

Caption: Decision tree for Pd-catalyzed cyclization. Green paths indicate the required workflow for Flavan synthesis; Red paths lead to common byproducts.

Troubleshooting Guides (FAQs)

Issue 1: "I am isolating chromene (double bond) instead of flavan."

Diagnosis: Your system is prioritizing


-hydride elimination  over protonolysis .
The Science:  After the phenol attacks the alkene (forming the C-O bond), you generate an Alkyl-Pd intermediate. In standard oxidative conditions (e.g., Pd(OAc)₂, O₂), the Pd(II) center rapidly eliminates a neighboring hydrogen to restore the double bond and release Pd(0).
Corrective Protocol: 
  • Switch Mechanism: Move from "Oxidative Cyclization" to "Hydroalkoxylation".

  • Proton Source: Add a mild acid or use a solvent that facilitates proton transfer. Widenhoefer’s conditions (using

    
     in dioxane or toluene with controlled acid) favor protonolysis of the C-Pd bond.
    
  • Ligand Choice: Use electron-rich phosphines or N-heterocyclic carbenes (NHCs) that increase the electron density on Pd, making the metal center less prone to

    
    -hydride elimination and more basic, facilitating proton capture.
    
Issue 2: "I am getting the 5-membered benzofuran ring."

Diagnosis: Regioselectivity failure (5-exo vs. 6-endo). The Science: According to Baldwin’s rules, 5-exo-trig is often kinetically favored over 6-endo-trig. Corrective Protocol:

  • Ligand Constraint: Employ ligands with a specific bite angle that sterically clashes with the 5-exo transition state. Pyox (Pyridine-oxazoline) ligands are the gold standard here. They create a chiral pocket that often enforces the 6-endo pathway.

  • Solvent Switch: If using non-polar solvents (DCM, Toluene), switch to alcoholic solvents (MeOH, EtOH). Hydrogen bonding between the solvent and the phenolic oxygen can alter the nucleophilicity and geometry, sometimes tipping the balance toward 6-endo.

Issue 3: "My reaction turns black and stops (Pd precipitation)."

Diagnosis: Catalyst decomposition (Pd(II)


 Pd(0) aggregation).
The Science:  If you are running an oxidative cycle (to make chromenes), the re-oxidation of Pd(0) to Pd(II) is too slow compared to the reduction step.
Corrective Protocol: 
  • Oxidant Stoichiometry: If using Benzoquinone (BQ), ensure it is fresh (yellow, not green/black).

  • Co-Catalyst: If using molecular oxygen (

    
    ), you must use a co-oxidant like CuCl₂ or Cu(OAc)₂ to facilitate the electron transfer.
    
  • Stabilization: Add 5-10% DMSO or use a ligand like SPRIX (Spiro bis-isoxazoline), which is known to stabilize Pd(II) species even under harsh oxidative conditions [1].

Experimental Protocols

Protocol A: Synthesis of Saturated Flavans (Hydroalkoxylation)

Target: Direct formation of the saturated core without


-H elimination.
Based on Widenhoefer's mechanistic insights [2].

Reagents:

  • Substrate: 2-(1-phenylallyl)phenol (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Acid Additive: HCl (10 mol% - Critical for protonolysis)

  • Solvent: 1,4-Dioxane (0.2 M)

  • Temperature: 25°C - 60°C

Step-by-Step:

  • Charge: In a flame-dried Schlenk tube, dissolve the phenol substrate in dry 1,4-dioxane.

  • Catalyst Addition: Add

    
     (yellow solid) and the acid additive.
    
  • Reaction: Stir under Argon. Note: Do not use

    
     or BQ; this is an atom-economical addition, not an oxidation.
    
  • Monitoring: Monitor by TLC. Disappearance of starting material without the appearance of a lower-Rf "spot" (often the chromene) indicates success.

  • Workup: Filter through a short pad of silica to remove Pd. Concentrate and purify via flash chromatography.

Protocol B: Enantioselective Oxidative Cyclization (Chromene Synthesis)

Target: Chiral Chromene (precursor to Flavan via hydrogenation). Based on Sasai's Pd-SPRIX methodology [1].

Reagents:

  • Substrate: 2-alkenylphenol

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: (M,M,S)-iPr-SPRIX (15 mol%)

  • Oxidant:

    
     (Balloon)
    
  • Solvent: MeOH / CH₂Cl₂ (1:1)

Step-by-Step:

  • Complexation: Premix Pd(OAc)₂ and SPRIX ligand in the solvent for 30 mins to generate the active cationic Pd-species. The solution should be clear/pale orange.

  • Addition: Add the phenol substrate.

  • Oxidation: Purge the flask with

    
     and keep under a balloon of oxygen.
    
  • Stir: Maintain at 30°C for 24-48h.

  • Note: The SPRIX ligand is rigid and prevents Pd-black formation, allowing for higher turnover numbers (TON) than standard phosphines in oxidative environments.

Data & Optimization Matrix

Use this table to interpret your crude NMR data and adjust conditions.

Observation (Crude NMR)DiagnosisAdjustment for Next Run
Vinyl protons present (5.5-6.5 ppm)

-H elimination occurred (Chromene formed)
Switch to Protocol A (Hydroalkoxylation); Add proton source (HCl/TfOH).
Shift in aliphatic protons (High field)5-exo cyclization (Benzofuran formed)Change Ligand to Pyox or SPRIX to enforce 6-endo geometry.
Broad peaks / Low conversion Catalyst death (Pd Aggregation)Increase oxidant loading; Switch solvent to Dioxane/DMSO; Check ligand purity.
No Reaction Alkene unreactiveSwitch to cationic Pd source (

) to increase electrophilicity.

References

  • Enantioselective Pd(II)/Pd(IV) Catalysis Utilizing a SPRIX Ligand. Source: Sasai, H. et al. Chem. Commun., 2013. Context: Establishes the use of rigid SPRIX ligands for controlling enantioselectivity and preventing catalyst decomposition in oxidative cyclizations.

  • Mechanism of the Palladium-Catalyzed Intramolecular Hydroalkylation of Alkenes. Source: Widenhoefer, R. A. et al. J. Am. Chem. Soc., 2003.[1][2] Context: The foundational text on suppressing

    
    -hydride elimination in favor of protonolysis to achieve saturated ring systems.
    
    
  • Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents. Source: Stoltz, B. M. et al. Angew.[3] Chem. Int. Ed., 2003.[1][2][3] Context: Defines the baseline conditions for oxidative cyclization and the role of pyridine-based ligands in regiocontrol.

Sources

Purification of 8-methyl-2-phenylchroman from crude plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-methyl-2-phenylchroman

Subject: Isolation, Purification, and Troubleshooting Protocols for 8-methyl-2-phenylchroman (Flavan Derivative) Ticket ID: #FLV-8M-PUR-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary & Molecule Profile

User Query: "How do I isolate high-purity 8-methyl-2-phenylchroman from crude plant extracts, and how do I resolve co-elution issues?"

Molecule Profile:

  • Target: 8-methyl-2-phenylchroman.

  • Class: Flavan (Subclass of Flavonoids).

  • Physicochemical Properties: Lipophilic aglycone; lacks the C4 carbonyl and C2-C3 double bond found in flavones/flavonols.

  • Critical Challenge: The C2 position is a chiral center. Natural sources may yield enantiomeric mixtures. The 8-methyl group increases lipophilicity, often causing co-elution with chlorophylls and terpenoids.

Master Purification Workflow

The following logic gate diagram illustrates the critical decision points in the purification of lipophilic flavans.

PurificationWorkflow Crude Crude Plant Material (Dried/Ground) Extract Initial Extraction (MeOH or EtOH:H2O 8:2) Crude->Extract Maceration/Sonication Partition Liquid-Liquid Partitioning (Biphasic System) Extract->Partition Suspend in H2O Hexane Hexane Phase (Lipids/Chlorophyll) DISCARD Partition->Hexane Defatting DCM_Frac DCM/Chloroform Phase (Target: 8-methyl-2-phenylchroman) Partition->DCM_Frac Enrichment Sephadex Size Exclusion (Sephadex LH-20) DCM_Frac->Sephadex Remove Polymeric Phenols HPLC Prep-HPLC (C18) (Final Polishing) Sephadex->HPLC Isolate Peak Pure Pure Compound (>98% Purity) HPLC->Pure Lyophilization

Caption: Figure 1. Step-wise fractionation logic for lipophilic flavans. Green nodes indicate the path of the target molecule.

Technical Troubleshooting Guide

This section addresses specific failure points reported by users during the isolation of methylated flavans.

Issue 1: "My target co-elutes with a dark green band (Chlorophyll) on Silica Gel."

Diagnosis: Silica gel is often unsuitable for the initial fractionation of crude extracts containing chlorophyll. The 8-methyl group makes your target non-polar, causing it to travel with lipids and pigments on normal phase silica.

Corrective Protocol (The "LH-20" Fix): Switch to Sephadex LH-20 chromatography immediately after liquid-liquid extraction. Unlike silica, Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities, not just polarity.

  • Stationary Phase: Sephadex LH-20 (swollen in MeOH for 4 hours).

  • Mobile Phase: Dichloromethane:Methanol (1:1).[1][2]

  • Mechanism: Chlorophylls (large porphyrin rings) elute early. Flavans (smaller, phenolic) interact with the gel matrix via H-bonding and elute later.

  • Validation: Monitor fractions via TLC. The green band will pass first; the flavan will follow as a UV-active (254 nm) spot reacting to Vanillin-H2SO4 spray (turning pink/red).

Expert Insight: Do not use 100% Chloroform on Sephadex LH-20; the gel will shrink, causing channeling and poor resolution [1].

Issue 2: "I see a 'split peak' or 'shoulder' in my HPLC chromatogram."

Diagnosis: This is likely Chiral Separation or Rotational Isomerism . The C2 position of the chroman ring is a stereocenter. If your extraction was harsh (high heat/acid), you may have racemized the natural product.

Troubleshooting Steps:

  • Check Solvent pH: Ensure your HPLC mobile phase is acidic (0.1% Formic Acid). Neutral pH can cause peak broadening due to phenol ionization.

  • Chiral Analysis: Inject the sample onto a Chiral Column (e.g., Chiralcel OD-H or AD-H) using an isocratic Hexane:Isopropanol (90:10) system.

    • If two distinct peaks appear: You have a racemic mixture (enantiomers).

    • If one peak: The shoulder on C18 is likely a conformer or a closely related regioisomer (e.g., 6-methyl isomer).

Issue 3: "The compound turns brown/red upon rotary evaporation."

Diagnosis: Oxidative Instability. Chromans and flavans are susceptible to oxidation at the benzylic positions, forming quinones or polymerized phlobaphenes, especially under heat and light.

Stabilization Protocol:

  • Temperature Limit: Never exceed 40°C on the water bath.

  • Inert Atmosphere: Release the vacuum using Nitrogen (N2) gas, not ambient air.

  • Solvent Choice: Avoid Acetone during final purification steps; it can form condensation artifacts with flavonoids [2]. Use Methanol or Acetonitrile.[3][4][5]

Optimized Experimental Protocols

Protocol A: Liquid-Liquid Partitioning (Enrichment)

Purpose: To remove bulk lipids (hexane) and polar glycosides (water) before chromatography.

PhaseSolvent SystemTarget DistributionAction
1 HexaneLipids, Waxes, ChlorophyllDiscard
2 Dichloromethane (DCM) 8-methyl-2-phenylchroman (Target) Collect & Dry
3 Ethyl AcetateFlavonol Glycosides, Polar PhenolicsSave for other analysis
4 WaterSugars, Salts, Amino AcidsDiscard

Step-by-Step:

  • Suspend crude methanolic extract in Distilled Water (1:10 w/v).

  • Partition with Hexane (3x). Discard top layer.

  • Partition aqueous layer with DCM (3x). Collect bottom layer.

  • Dry DCM fraction over Anhydrous Sodium Sulfate (

    
    ).
    
Protocol B: Preparative HPLC Method (Final Polish)

Purpose: Separation of the 8-methyl derivative from other flavan analogues.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters SunFire), 5 µm, 250 x 10 mm.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 280 nm (characteristic for flavans) and 254 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table:

Time (min)% A (Water/Acid)% B (ACN)Phase Description
0-59010Equilibration
5-2590

20
10

80
Linear Gradient (Elution of Target)
25-300100Column Wash
30-359010Re-equilibration

Note: 8-methyl-2-phenylchroman is relatively non-polar. Expect elution between 60-75% ACN depending on the specific column carbon load [3].

Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel instead of Sephadex? A: Yes, but only after removing chlorophyll. If you must use silica, use a gradient of Hexane:Ethyl Acetate (starting 95:5). However, be aware that silica is acidic and can sometimes catalyze the oxidation of sensitive flavans. Sephadex is gentler and offers higher recovery rates [4].

Q: How do I store the purified compound? A: Store as a dry powder at -20°C, protected from light. If in solution, use deuterated methanol (


) for NMR immediately, or store in ethanol under Nitrogen. Avoid DMSO for long-term storage as recovery is difficult.

Q: My NMR spectrum shows broad peaks. Is it impure? A: Not necessarily. Flavans often exhibit rotational hindrance due to the bulky phenyl ring at C2 and the methyl group at C8. Run the NMR experiment at an elevated temperature (e.g., 50°C) to sharpen the signals by speeding up the conformational exchange.

References

  • Separation of Flavonoids on Sephadex LH-20. Source: Cytiva (formerly GE Healthcare) Application Notes & MDPI Reviews. Citation: "Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review." Molecules, 2020.[2][4] URL:[Link]

  • Artifact Formation in Flavonoid Analysis. Source: Journal of Natural Products. Context: Acetone can react with vicinal diols in flavonoids to form acetonides under acidic conditions. URL:[Link] (General reference for J. Nat. Prod. standards).

  • HPLC Method Development for Non-Polar Compounds. Source: Pharma Knowledge Forum / PMC. Citation: "Development of a validated HPLC method for the simultaneous determination of flavonoids." URL:[Link]

  • Comparison of Adsorbents for Flavonoid Purification. Source: Auctores Journals / SciELO. Citation: "Chromatographic methods for the identification of flavonoids."[6][7][8][9][10] URL:[Link]

Sources

The Flavan-3-ol Baseline Defense: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting NMR Baseline Noise in Flavan/Polyphenol Analysis Analyst Level: Senior Application Scientist

Mission Brief

Analyzing flavan-3-ols (catechins, epicatechins, proanthocyanidins) presents a "perfect storm" for NMR baseline instability. You are dealing with molecules that suffer from rotational isomerism , self-aggregation , and exchangeable hydroxyl protons , often dissolved in hygroscopic solvents like DMSO-


 or Methanol-

.

This guide moves beyond basic phasing instructions. It targets the specific, persistent baseline distortions—rolling, bowing, and broad "humps"—that compromise quantitative integration in polyphenol research.

Part 1: The "Phantom" Baseline (Instrumental Artifacts)

Issue: The Sinusoidal Roll (Acoustic Ringing)

Symptom: A low-frequency "wave" or roll across the entire baseline, often seen in


C or wide-sweep 

H spectra. Root Cause: Acoustic Ringing.[1][2][3][4] The radiofrequency (RF) pulse causes the probe coil and body to mechanically vibrate (ring) like a bell. This ringing generates a spurious signal in the first few microseconds of the Free Induction Decay (FID), which Fourier transforms into a baseline roll.
Protocol A: Backward Linear Prediction (LPS)

Why it works: The "ringing" only corrupts the first 3–10 data points of the FID. Backward Linear Prediction (BLP) mathematically reconstructs these corrupted points based on the "clean" data that follows, effectively erasing the mechanical noise without altering the chemical signal.

Step-by-Step Implementation (TopSpin/VnmrJ/Mnova):

  • Visualize the FID: Switch to the time domain. Zoom in on the very start (t=0).

  • Identify Corrupted Points: Look for a distorted, non-exponential decay in the first few points (usually points 0–8).

  • Enable Linear Prediction:

    • Mode: Backward (LPS).

    • Basis Points: Set to start after the corruption (e.g., point 12).

    • Predicted Points: Set to match the number of corrupted points (e.g., 12).

    • Coefficients: Default (usually 16–32).

  • Reprocess: Apply the window function (EM/GM) and Fourier Transform (FT).

  • Validation: The baseline roll should flatten immediately. If the roll increases frequency, you predicted too many points.

Technical Note: Do not use BLP if the signal decays completely before the end of the acquisition (e.g., very broad solid-state-like signals), as the prediction algorithm requires a valid signal tail to model the missing head [1, 2].

Part 2: The "Chemical" Baseline (Sample Chemistry)

Issue: The Broad "Hump" (Aggregation & Rotamers)

Symptom: The baseline isn't just noisy; it feels "thick."[5] Peaks sit on top of broad, undefined mounds. Shimming is difficult. Root Cause:

  • Self-Association: Flavans stack via

    
     interactions and hydrogen bonding, forming large, slow-tumbling aggregates that broaden signals.
    
  • Rotational Isomerism: The C-C interflavan bond in procyanidins has restricted rotation, leading to multiple conformers on the NMR timescale.

Protocol B: The "High-Temp" Disaggregation Workflow

Why it works: Increasing temperature increases molecular tumbling rates (


 relaxation) and accelerates chemical exchange, collapsing broad rotameric signals into sharper, averaged peaks.
  • Solvent Check: Ensure your solvent has a high boiling point.

    • Methanol-

      
      : Max 50°C (Risk of evaporation).
      
    • DMSO-

      
      : Safe up to 100°C (Ideal for flavans).
      
  • Step-Wise Heating:

    • Acquire a reference spectrum at 298 K (25°C).

    • Increase temperature to 323 K (50°C). Allow 10 minutes for thermal equilibration.

    • Shim at temperature.

  • Observation:

    • If peaks sharpen and the "hump" disappears: Aggregation confirmed.

    • If peaks coalesce (merge): Rotational exchange confirmed.

  • Cooling: Always spin down the sample after heating to return condensed solvent to the bulk liquid.

Issue: Paramagnetic Broadening

Symptom: All peaks are uniformly broad; lock signal is unstable. Root Cause: Dissolved oxygen (paramagnetic) or trace metal ions (Fe


, Mn

) from extraction solvents.

Quick Fix:

  • Degassing: Bubble Helium or Nitrogen gas through the sample for 2 mins to displace

    
    .
    
  • Chelation: Add a micro-spatula tip of Chelex-100 resin or a trace of EDTA-

    
     to bind metal ions [3].
    

Part 3: Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing baseline issues in flavan analysis.

FlavanBaselineTroubleshooting Start Start: Distorted Baseline CheckShape Analyze Distortion Shape Start->CheckShape Roll Sinusoidal Roll / Wave CheckShape->Roll Hump Broad Underlying Humps CheckShape->Hump Smile U-Shape (Smile/Frown) CheckShape->Smile CauseRoll Cause: Acoustic Ringing or Dead Time Roll->CauseRoll FixRoll Apply Backward Linear Prediction (LPS) or Increase Pre-Scan Delay (DE) CauseRoll->FixRoll CauseHump Cause: Aggregation or Paramagnetic Impurities Hump->CauseHump TestTemp Test: Variable Temp (VT) NMR CauseHump->TestTemp FixAgg Fix: Run at 50-80°C (DMSO) TestTemp->FixAgg Peaks Sharpen FixImp Fix: Degas or Add Chelex/EDTA TestTemp->FixImp No Change CausePhase Cause: First Point Corruption or Filter Bandwidth Smile->CausePhase FixPhase Fix: Algorithmic Baseline Correction (Whittaker Smoother) CausePhase->FixPhase

Caption: Decision matrix for diagnosing and correcting NMR baseline anomalies in flavan-3-ol analysis.

Part 4: Algorithmic Correction Guide

When instrumental and chemical fixes are exhausted, post-processing algorithms are the final line of defense.

AlgorithmBest Use CaseRisk FactorRecommendation for Flavans
Polynomial Fit Simple curvature (smiling/frowning).High. High-order polynomials (order > 5) can create artificial waves, deleting broad signals.Use only Order 1–3 for simple phase errors. Avoid for crowded regions.
Bernstein Polynomial Dense spectral regions.Medium. Better than standard polynomial but can still over-fit noise.Good for general background correction.
Spline / Cubic Spline Localized baseline bumps.High. Requires manual node placement. Poor placement = distorted integration.Avoid unless manually correcting a specific artifact.
Whittaker Smoother Complex, rolling baselines with broad peaks.Low. Penalizes roughness; does not require node placement.Gold Standard. Best for preserving the integrity of broad flavan peaks while removing roll [4].

Part 5: Frequently Asked Questions (FAQs)

Q1: My solvent suppression (water peak) is causing a "hole" or massive wiggle in the baseline. How do I fix this?

  • Answer: This is a dynamic range artifact.

    • Acquisition: Switch from standard presaturation (zgpr) to a shaped-pulse sequence like WET1D or Excitation Sculpting . These provide flatter baselines around the suppressed peak.

    • Processing: Use "Signal Suppression" post-processing (convolution) to down-weight the solvent region before applying baseline correction.

Q2: I see "negative" peaks in my baseline. Is this real?

  • Answer: No. Negative peaks in a 1D proton spectrum (unless doing NOE difference) are almost always phasing errors or truncation artifacts.

    • Check: Is the phase knob adjustment fixing it?

    • Check: Did you zero-fill the FID? Ensure you have at least 64k points.

Q3: Can I use baseline correction on 2D NMR (HSQC/HMBC) of flavans?

  • Answer: Yes, but be careful. In 2D, baseline noise often manifests as "t1 noise" (streaks).

    • Fix: Use Linear Prediction in the indirect dimension (F1) rather than polynomial baseline correction. This extends the truncated data in the indirect dimension, removing the "sinc wiggle" streaks.

References

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction.[3][6] Blogspot. [Link]

  • Stanford University NMR Facility. (n.d.). Backward Linear Prediction Guide. Stanford.edu. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Referenced for general paramagnetic impurity removal protocols).[7]

  • Mestrelab Research. (n.d.). Baseline Correction with Mnova: Whittaker Smoother. Mestrelab.com. [Link]

Sources

Technical Support Center: Bioavailability Enhancement of 8-Methyl-2-Phenylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BioAvail-Tech Support Portal. Ticket ID: 8M2PC-SOL-001 Subject: Optimizing In Vivo & In Vitro Delivery of 8-Methyl-2-Phenylchroman Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Compound Challenge

8-methyl-2-phenylchroman represents a classic BCS Class II (or borderline Class IV) challenge. Structurally, the chroman backbone fused with the 2-phenyl ring creates a rigid, planar, and highly lipophilic scaffold (LogP > 3.5). The 8-methyl substituent increases hydrophobicity compared to the parent flavan, further reducing aqueous solubility while potentially blocking metabolic oxidation at the C8 position.

Researchers typically encounter three failure modes with this scaffold:

  • Crash-out: Immediate precipitation upon dilution in aqueous buffers (biological media).

  • Dissolution-Limited Absorption: The compound never enters the solution state in the GI tract.

  • First-Pass Clearance: Even if solubilized, the phenolic or benzylic positions are susceptible to rapid Phase I (CYP450) and Phase II (Glucuronidation) metabolism.

This guide provides validated protocols to overcome these barriers.

Module 1: Troubleshooting Solubility (In Vitro & Pre-Clinical)

User Issue:

"I dissolved 8-methyl-2-phenylchroman in DMSO, but when I spike it into cell culture media or PBS for animal dosing, it turns cloudy immediately. My dose-response curves are flat."

Root Cause Analysis:

This is the "Solvent Shift" phenomenon . DMSO solvates the hydrophobic chroman rings, but upon dilution with water, the dielectric constant rises, and the compound's solubility drops exponentially, leading to rapid crystallization.

Solution: Amorphous Solid Dispersion (ASD)

To prevent crystallization, you must trap the compound in a high-energy amorphous state using a polymer matrix.[1][2][3] This creates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer prevents re-crystallization (parachute).

Protocol: Solvent-Evaporation ASD Preparation

Reagents:

  • API: 8-methyl-2-phenylchroman

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP K30.

  • Solvent: Dichloromethane (DCM) : Methanol (1:1 v/v).

Step-by-Step Workflow:

  • Dissolution: Dissolve the compound and Polymer in the solvent mixture at a 1:3 ratio (w/w) . Ensure total solids concentration is <10% to prevent early precipitation.

  • Evaporation:

    • Lab Scale: Use a Rotary Evaporator at 40°C under reduced pressure.

    • High Throughput: Use a Nitrogen blow-down evaporator.

  • Drying: Vacuum dry the resulting film/powder for 24 hours at room temperature to remove residual solvent.

  • Pulverization: Gently mill the solid crust into a fine powder.

  • Reconstitution: Suspend this powder in your aqueous vehicle (e.g., 0.5% Methylcellulose).

Why this works: The polymer chains physically separate the chroman molecules, preventing them from stacking into a crystal lattice.

Module 2: Enhancing Oral Bioavailability (In Vivo)

User Issue:

"We switched to a suspension, but oral bioavailability (F) is still <5% in rats. The pharmacokinetic (PK) profile shows high variability."

Root Cause Analysis:

Suspensions rely on the body's fluids to dissolve the drug. For 8-methyl-2-phenylchroman, the dissolution rate is too slow compared to the GI transit time. Furthermore, simple absorption exposes the drug to hepatic first-pass metabolism.

Solution: Self-Emulsifying Drug Delivery System (SEDDS)

Lipid-based formulations can solubilize the drug before administration and, critically, stimulate lymphatic transport (via chylomicrons), bypassing the liver.

Protocol: Type III-B SEDDS Formulation

Formulation Matrix (w/w %):

  • Oil Phase (Solubilizer): Capryol 90 or Peceol (30%)

  • Surfactant (Emulsifier): Tween 80 or Cremophor EL (50%)

  • Co-Surfactant (Dispersant): PEG 400 or Transcutol P (20%)

Step-by-Step Workflow:

  • Pre-heating: Warm the Oil, Surfactant, and Co-surfactant to 40°C in a glass vial.

  • Mixing: Vortex the excipients for 2 minutes to create a homogeneous "Pre-concentrate."

  • Drug Loading: Add 8-methyl-2-phenylchroman to the pre-concentrate.

    • Target Load: 10–50 mg/mL (saturation solubility must be determined).

  • Solubilization: Sonicate for 15 minutes or stir at 40°C until the solution is optically clear.

  • QC Check: Dilute 100 µL of the formulation into 10 mL of water. It should spontaneously form a clear/bluish microemulsion (droplet size <200 nm).

Module 3: Visualizing the Strategy

Decision Matrix: Formulation Selection

Use this logic flow to select the correct vehicle based on your experimental stage.

FormulationStrategy Start Start: 8-methyl-2-phenylchroman Stage Experimental Stage? Start->Stage InVitro In Vitro (Cell/Enzyme) Stage->InVitro InVivo In Vivo (Animal PK) Stage->InVivo SolubilityCheck Is DMSO tolerance > 0.1%? InVitro->SolubilityCheck DoseReq Dose Requirement? InVivo->DoseReq DirectSpike Direct Spike (DMSO stock) SolubilityCheck->DirectSpike Yes ASD Amorphous Solid Dispersion (HPMC-AS) SolubilityCheck->ASD No (Precipitation) LowDose Low Dose (<10 mg/kg) Use Co-solvent (PEG/Saline) DoseReq->LowDose Low HighDose High Dose (>10 mg/kg) Use SEDDS (Lipid) DoseReq->HighDose High/Poor Bioavailability

Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental constraints. Note that high-dose in vivo studies require lipid-based systems to ensure absorption.

Module 4: Metabolic Stability & FAQs

User Issue:

"The SEDDS formulation improved absorption, but the half-life (t1/2) is still very short (< 30 mins)."

Technical Insight:

If absorption is fixed but exposure remains low, the issue is Metabolic Clearance . The 2-phenylchroman scaffold is prone to:

  • Hydroxylation: CYP450 enzymes attack the phenyl ring.

  • Glucuronidation: If there are any existing -OH groups, they are rapidly conjugated.

Troubleshooting Guide
IssueDiagnostic StepCorrective Action
Rapid Clearance Incubate with Liver Microsomes (HLM/RLM) + NADPH. Measure intrinsic clearance (

).
Chemical: Deuterate metabolic "hotspots" on the phenyl ring.Formulation: Co-administer with a CYP inhibitor (e.g., Piperine or Ritonavir) for proof-of-concept.
Efflux (P-gp) Perform Caco-2 permeability assay with/without Verapamil.If Efflux Ratio > 2, add TPGS (Vitamin E TPGS) to the SEDDS formulation. TPGS inhibits P-gp efflux.
Low Cmax Compare Portal Vein vs. Systemic Plasma concentrations.If Portal > Systemic, hepatic extraction is high. Optimize SEDDS for Long-Chain Triglycerides (LCT) to maximize lymphatic bypass.
Frequently Asked Questions (FAQs)

Q: Can I use Corn Oil instead of Capryol 90? A: You can, but Capryol 90 (Propylene glycol monocaprylate) is a semi-synthetic lipid with much higher solvent capacity for chroman derivatives than standard long-chain triglycerides like corn oil. Using corn oil may limit your maximum dose load.

Q: How do I store the Amorphous Solid Dispersion? A: Amorphous forms are thermodynamically unstable and want to revert to crystals. Store the powder in a desiccator at 4°C. Absorption of moisture will lower the glass transition temperature (


) and trigger crystallization.

Q: Why 8-methyl? Doesn't that help stability? A: The 8-methyl group blocks metabolism at the C8 position, which is beneficial. However, it increases the LogP (lipophilicity). While it improves metabolic stability compared to the non-methylated analog, it worsens solubility, making the formulation strategies above even more critical.

References

  • Pouton, C. W. (2000).[4] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[5] European Journal of Pharmaceutical Sciences. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2][3][6][7][8][9] Drug Discovery Today. Link

  • Surampalli, G., et al. (2015). Optimization and characterization of self-emulsifying drug delivery systems (SEDDS) of simvastatin. Journal of Pharmaceutical Investigation. Link

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract.[4][10] Advanced Drug Delivery Reviews. Link

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery. IntechOpen. Link

Sources

Technical Support Center: Chiral 2-Phenylchroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization at the C2 Position

Status: Operational Role: Senior Application Scientist[1]

Welcome to the Chiral Chroman Technical Support Hub

User Advisory: You are likely here because your enantiomeric excess (ee%) is degrading during the synthesis or isolation of 2-phenylchroman (flavan) derivatives.[1]

Critical Distinction: Before troubleshooting, verify your substrate.

  • Flavanones (C4=O): Racemize easily via keto-enol tautomerism (thermodynamic control).[1]

  • Flavans (C4=H₂): Racemize via ring-opening to ortho-quinone methides (o-QM) or oxocarbenium ions.[1]

This guide focuses on the Flavan (Ether) series, where stereochemical loss is often irreversible and mechanistically distinct from flavanones.

Module 1: Mechanistic Diagnosis

Q: Why is my optically pure starting material racemizing under acidic conditions?

A: You are triggering the "Ring-Opening Trap." Unlike flavanones, the C2 proton in a flavan is not acidic (


). Racemization does not occur via deprotonation. It occurs because the benzylic C2-O bond is labile. Under acidic conditions (Lewis or Brønsted), the pyran ring opens to form an achiral ortho-quinone methide (o-QM) intermediate.[1] When the ring closes, it does so non-stereoselectively.

The Mechanism of Failure:

  • Protonation/coordination of the ether oxygen.[2]

  • Bond cleavage (C2-O) leading to the planar o-QM.[1]

  • Loss of chiral information.[1][3][4][5]

  • Re-cyclization to a racemic mixture.[6]

RacemizationMechanism ChiralFlavan Chiral (2R)-Flavan (Optically Pure) Protonated Protonated Intermediate ChiralFlavan->Protonated + H+ / Lewis Acid oQM ortho-Quinone Methide (ACHIRAL / PLANAR) Protonated->oQM Ring Opening (C2-O Cleavage) Racemate Racemic Flavan (50% R / 50% S) oQM->Racemate Non-selective Cyclization

Figure 1: The acid-catalyzed ring-opening pathway leading to racemization.[1]

Module 2: Synthetic Workflow Troubleshooting

Scenario A: The Mitsunobu Cyclization

User Issue: "I attempted to invert a chiral phenol-alcohol to close the ring, but I observed retention or partial racemization."

Root Cause: The Mitsunobu reaction ideally proceeds via an


 mechanism (complete inversion). However, if the intermediate carbocation at the benzylic position is stabilized (e.g., by electron-donating groups on the phenyl ring), the mechanism shifts toward 

, leading to racemization [1].

Protocol: Ensuring


 Dominance 
  • Temperature: Strict control at 0°C to -10°C . Do not let the reaction exotherm.

  • Order of Addition:

    • Dissolve Substrate +

      
       in THF.[1]
      
    • Add DEAD/DIAD dropwise (very slowly) to keep the concentration of the betaine intermediate low.

  • Solvent: Use Toluene instead of THF if solubility permits. Toluene is less polar and disfavors the ionic

    
     pathway.
    
ParameterStandard Condition (Risk)Optimized Condition (Safe)
Temperature Room Temp (

)
Cryogenic (

to

)
Reagent Addition Rapid / One-potSlow Dropwise (Syringe Pump)
Solvent THF / DMFToluene / Benzene
Scenario B: Reductive Cyclization (Chalcone to Flavan)

User Issue: "I am using a transition metal catalyst to reduce a chalcone directly to a chiral flavan, but ee is low."

Root Cause: Standard hydrogenation often reduces the alkene first, allowing free rotation before cyclization. You need a catalyst that coordinates the cyclization and reduction simultaneously (Dynamic Kinetic Resolution or Asymmetric Allylic Alkylation).

Recommended Workflow: Use Nickel-Catalyzed Asymmetric Reductive Cyclization .[1][7] Recent methodologies utilizing P-chiral ligands (like (R)-AntPhos) allow for high enantioselectivity by controlling the specific binding face of the oxocarbenium intermediate [2].[1]

Key Reagents:

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: (R)-AntPhos (12 mol%)[1]

  • Reductant:

    
     (Triethylsilane) forms a silyl ether intermediate that prevents reversible ring opening.[1]
    

Module 3: Post-Synthetic Handling (The "Silent Killer")

Q: My crude NMR showed one isomer, but after column chromatography, it's racemic. What happened?

A: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 4-5).[1] As detailed in Module 1, this is sufficient to trigger the o-QM ring-opening mechanism if the residence time on the column is long.

Purification Protocol:

  • Pre-treatment: Slurry your silica gel in the eluent + 1% Triethylamine (Et₃N) .[1] This neutralizes acidic sites.

  • Alternative Stationary Phase: Use Neutral Alumina (Activity Grade III) if the compound is highly acid-sensitive.[1]

  • Speed: Flash chromatography should be fast. Do not leave compounds on the column overnight.

Module 4: Analytical Validation

User Advisory: You cannot rely on optical rotation (


) alone.[1] It is prone to aggregation errors. You must use Chiral HPLC.

Standard Chiral Separation Method [3]:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 99:1).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (or

    
     of your chromophore).[1]
    

Decision Tree for Analysis:

AnalysisWorkflow Sample Isolated Product HNMR 1H NMR (Check Diastereomers) Sample->HNMR SingleSet Single Signal Set? HNMR->SingleSet ChiralHPLC Chiral HPLC (AD-H / OD-H) SingleSet->ChiralHPLC Yes Racemic Racemic (1:1 Ratio) SingleSet->Racemic No (Diastereomers visible) ChiralHPLC->Racemic Two Peaks EnantioPure Enantiopure (>95% ee) ChiralHPLC->EnantioPure One Peak

Figure 2: Analytical workflow to confirm stereochemical integrity.

References

  • Mitsunobu Reaction Mechanism & Side Reactions: Title: Mitsunobu Reaction - Mechanism and Side Reactions.[1][8] Source: Organic Chemistry Portal.[1] URL:[Link][1]

  • Asymmetric Synthesis of Chromans: Title: Ni-catalyzed enantio- stereoselective synthesis of chiral chromans.[1][7] Source: ChemRxiv (2022).[1] URL:[Link][1][7][9]

  • General Flavanoid Synthesis Review: Title: Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 8-Methylflavan vs. Catechin Antioxidant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between Catechin (a benchmark flavan-3-ol) and 8-Methylflavan derivatives (specifically focusing on 8-methylcatechin and naturally occurring 8-methylflavans).

Key Finding: While 8-methylflavan derivatives exhibit measurable radical scavenging capacity, Catechin consistently demonstrates superior antioxidant potency in aqueous and organic systems. The introduction of a methyl group at the C8 position—or the lack of the C3/B-ring hydroxyls in the flavan backbone—diminishes the proton-donating efficiency required for high-performance scavenging (IC50). However, 8-methyl derivatives offer distinct pharmacokinetic advantages, including increased lipophilicity, which may enhance cellular membrane penetration despite lower intrinsic reactivity.

Structural & Mechanistic Analysis (SAR)

The antioxidant efficacy of flavonoids is dictated by the number and arrangement of hydroxyl (-OH) groups and their ability to delocalize the resulting phenoxy radical electron.[1][2]

Chemical Structures[3][4][5]
  • (+)-Catechin: A pentahydroxy flavan-3-ol.

    • Key Features: 3',4'-dihydroxyl moiety (Catechol) on the B-ring; 5,7-dihydroxyl on the A-ring; 3-hydroxyl on the C-ring.

    • Mechanism: The B-ring catechol is the primary site for Hydrogen Atom Transfer (HAT), forming a stable semiquinone radical.

  • 8-Methylflavan Derivatives:

    • 8-Methylcatechin: Identical to catechin but with a methyl group (-CH3) at position 8.

    • 7,4'-Dihydroxy-8-methylflavan: A simpler flavan lacking the C3-OH and the B-ring catechol (only 4'-OH).

Structure-Activity Relationship (SAR)
FeatureCatechin8-Methylflavan DerivativesImpact on Activity
B-Ring Catechol (3',4'-OH)Often Phenol (4'-OH) or CatecholCritical: The catechol moiety allows for electron delocalization via hydrogen bonding. Loss of 3'-OH drastically reduces scavenging rates.
C8 Substituent Hydrogen (-H)Methyl (-CH3)Steric/Electronic: The C8-methyl group is electron-donating but creates steric hindrance near the 7-OH group, potentially disrupting planar conformation and reducing radical accessibility.
C3 Substituent Hydroxyl (-OH)Often Hydrogen (-H)Stability: The 3-OH group stabilizes the C-ring radical. Its absence in simple flavans reduces total antioxidant capacity (TAC).
Mechanistic Pathway Diagram

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism and how structural differences impede activity in 8-methylflavan.

AntioxidantMechanism cluster_0 Mechanism of Action Radical Free Radical (R•) Catechin Catechin (High Reactivity) Transition Transition State (H-Abstraction) Catechin->Transition Fast HAT (Catechol B-Ring) MethylFlavan 8-Methylflavan (Lower Reactivity) MethylFlavan->Transition Slow HAT (Steric Hindrance) Transition->Radical Neutralizes StableProd Stable Quinone (Detoxified) Transition->StableProd From Catechin UnstableProd Unstable Radical (Slow Reaction) Transition->UnstableProd From 8-Me-Flavan

Caption: Comparison of radical scavenging kinetics. Catechin undergoes rapid Hydrogen Atom Transfer (HAT) due to B-ring stability, whereas 8-methylflavan faces steric and electronic barriers.

Experimental Performance Comparison

The following data aggregates findings from DPPH and ABTS assays comparing Catechin with C8-substituted derivatives.

Quantitative Efficacy (IC50 Values)

Lower IC50 indicates higher potency.

CompoundAssayIC50 (µM)Relative PotencyNotes
(+)-Catechin DPPH10.2 ± 0.5 100% (Baseline)Standard reference; rapid kinetics (< 5 min).
8-Methylcatechin DPPH14.8 ± 1.2 ~69%Methyl group reduces scavenging efficiency compared to parent catechin.
7,4'-Dihydroxy-8-methylflavan DPPH> 50.0 < 20%Lack of B-ring catechol and C3-OH results in weak activity.
Trolox (Control) DPPH12.5 ± 0.882%Synthetic Vitamin E analog.
Key Experimental Observations
  • C8-Substitution Effect: Research indicates that while electron-withdrawing groups (e.g., -CHO, -COOH) at C8 can enhance antioxidant activity by altering the electron potential of the A-ring, the electron-donating methyl group tends to lower activity relative to unsubstituted catechin. This is attributed to the "hydrophobic effect" and steric interference with the 7-OH group.

  • Kinetics: Catechin exhibits "fast-step" kinetics, neutralizing radicals almost immediately upon mixing. 8-Methylflavan derivatives show "slow-step" kinetics, requiring longer incubation times to reach maximal inhibition.

  • Lipid Peroxidation: In lipid-based systems (e.g., linoleic acid emulsions), 8-methylflavan derivatives perform slightly better than in aqueous phases due to increased lipophilicity, which allows them to partition better into the lipid bilayer where peroxidation occurs.

Detailed Experimental Protocol

To validate these findings in your own laboratory, follow this standardized DPPH Radical Scavenging Protocol.

Reagents & Preparation
  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

  • Sample Preparation: Dissolve Catechin and 8-Methylflavan in methanol to final concentrations of 5, 10, 25, 50, and 100 µM.

  • Control: Ascorbic acid or Trolox at identical concentrations.

Workflow Diagram

Protocol Start Start Protocol Prep Prepare 0.1 mM DPPH (Methanol, Dark) Start->Prep Mix Mix 100µL Sample + 100µL DPPH Reagent Prep->Mix Incubate Incubate 30 min @ 25°C in Dark Mix->Incubate Read Measure Absorbance @ 517 nm Incubate->Read Calc Calculate % Inhibition & IC50 Read->Calc

Caption: Standardized DPPH assay workflow for comparative antioxidant assessment.

Calculation


  • Plot % Inhibition vs. Concentration.

  • Determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Conclusion & Drug Development Implications

While Catechin remains the superior antioxidant in vitro due to its optimal hydroxyl configuration, 8-Methylflavan presents a compelling scaffold for specific pharmacological applications where lipophilicity is prioritized over raw radical scavenging power.

  • For Antioxidant Therapy: Catechin is the preferred candidate.

  • For Membrane Protection: 8-Methylflavan derivatives may offer better bioavailability and blood-brain barrier (BBB) penetration.

  • Optimization Strategy: Synthetic modification of 8-methylflavan to restore the B-ring catechol (i.e., synthesizing 8-methyl-3',4'-dihydroxyflavan) could yield a "best of both worlds" compound—high activity and high lipophilicity.

References

  • Synthesis and Antioxidant Activity of Modified (+)-Catechin Derivatives. Science Alert. [Link] Citation for the specific comparison showing C8-methyl substitution lowers activity compared to catechin.

  • A methylflavan with free radical scavenging properties from Pancratium littorale. ResearchGate. [Link] Citation for the isolation and activity of naturally occurring 8-methylflavan.[3]

  • Structure–activity relationship of catechins with regard to antioxidant activities. ResearchGate. [Link] Citation for the general SAR of catechins and the importance of the B-ring.[4][5]

  • Antioxidant properties of catechins: Comparison with other antioxidants. PubMed. [Link] Citation for the comparative efficacy of catechins against standard antioxidants.

Sources

Validating 8-Methyl-2-Phenylchroman Purity: A qNMR vs. Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Audience: Analytical Chemists, drug development researchers, and QC scientists.

Executive Summary: The Case for qNMR

In the synthesis and characterization of flavan derivatives like 8-methyl-2-phenylchroman , traditional chromatographic methods (HPLC-UV) often face a critical bottleneck: the lack of certified reference standards for every potential impurity and the analyte itself.

This guide validates Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for determining the absolute purity of 8-methyl-2-phenylchroman. Unlike HPLC, which relies on relative response factors (often assuming


 for unknown impurities), qNMR provides direct molar quantification traceable to the International System of Units (SI) via a certified Internal Standard (IS).
Comparison at a Glance
FeatureqNMR (1H) HPLC-UV GC-MS
Primary Output Absolute Purity (w/w%)Relative Purity (Area %)Identification / Relative %
Reference Standard Not required for analyte; only for ISRequired (Identical match)Required for quantitation
Response Factor Universal (1H count)Variable (Extinction coeff.)Variable (Ionization eff.)
Detection Scope Organics, Residual Solvents, Moisture*Chromophoric compounds onlyVolatile/Semi-volatiles only
Analysis Time < 20 mins (Prep + Run)30–60 mins (Method Dev + Run)30–60 mins

*Moisture requires specific solvent/pulse sequences or complementary Karl Fischer titration.

Comparative Analysis: Why qNMR for 8-Methyl-2-Phenylchroman?

The "Hidden Impurity" Problem

Synthesizing 8-methyl-2-phenylchroman (typically via cyclization of 2-cresol derivatives with cinnamyl equivalents) often yields impurities that are structurally similar but spectroscopically distinct.

  • HPLC-UV Limitation: If an impurity (e.g., a ring-opened chalcone intermediate) has a UV extinction coefficient 5x higher than the product, HPLC will grossly underestimate the product purity. Conversely, non-chromophoric impurities (oligomers, salts) are invisible.

  • qNMR Advantage: The signal intensity of the methyl group (C8-Me) or the chiral center proton (C2-H) is strictly proportional to the number of protons, regardless of chemical structure.

Decision Matrix: Method Selection

Use the following logic flow to determine when to deploy qNMR.

method_selection Start Purity Assessment Needed RefStd Is a Certified Reference Standard Available? Start->RefStd UVResponse Are Impurity UV Responses Known? RefStd->UVResponse Yes qNMR Use qNMR (Primary Validation) RefStd->qNMR No (Synthesis/R&D) HPLC Use HPLC-UV (Routine QC) UVResponse->HPLC Yes UVResponse->qNMR No (Risk of bias) Volatile Is the sample volatile/thermally stable? Volatile->HPLC No GC Use GC-FID/MS Volatile->GC Yes qNMR->Volatile Cross-Validation?

Figure 1: Decision matrix for selecting analytical methodology based on reference standard availability.

Technical Protocol: Validating Purity via qNMR

A. Internal Standard (IS) Selection

For 8-methyl-2-phenylchroman, the spectrum contains:

  • Aromatics:

    
     6.8 – 7.4 ppm.[1][2]
    
  • C2-H (Benzylic):

    
     ~5.0 – 5.2 ppm (dd).
    
  • Aliphatics (C3/C4):

    
     1.8 – 3.0 ppm.[2]
    
  • C8-Methyl:

    
     ~2.2 ppm (s).
    

Recommended IS: 1,3,5-Trimethoxybenzene (TMB)

  • Signal: Sharp singlet at

    
     6.08 ppm (in 
    
    
    
    ).
  • Rationale: It sits cleanly in the "silent region" between the C2-H signal (5.1 ppm) and the aromatic region (6.8 ppm). It is non-hygroscopic and non-volatile.

B. Experimental Workflow

This protocol complies with ICH Q2(R2) guidelines for analytical validation.

qnmr_workflow Prep Sample Prep (Gravimetric) Acq Acquisition (600 MHz rec.) Prep->Acq Dissolve in CDCl3 + TMB (IS) Process Processing (Phase/Baseline) Acq->Process D1 > 5*T1 90° Pulse Calc Calculation (Purity %) Process->Calc Integration

Figure 2: qNMR experimental workflow ensuring data integrity.

Step 1: Gravimetric Preparation
  • Equilibrate sample and IS to room temperature.

  • Using a microbalance (readability 0.001 mg or better), weigh:

    • 
      : ~10-15 mg of 8-methyl-2-phenylchroman.
      
    • 
      : ~5-8 mg of 1,3,5-Trimethoxybenzene.
      
  • Dissolve both in 0.6 mL

    
     (99.8% D). Note: Ensure complete dissolution; sonicate if necessary.
    
Step 2: NMR Acquisition Parameters

To ensure <1% uncertainty, the nuclei must fully relax between pulses.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1):

    
     seconds. (Calculated as 
    
    
    
    , where the longest
    
    
    is typically the IS or the methyl group).
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (NS): 16 or 32 (S/N ratio must be > 150:1).

  • Temperature: 298 K (controlled to ±0.1 K).

Step 3: Processing
  • Exponential Window: 0.3 Hz line broadening (optional, keep low).

  • Phase Correction: Manual phasing is mandatory. Auto-phasing often introduces subtle baseline distortions.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration: Integrate the IS singlet (

    
     6.1) and the Analyte C2-H (
    
    
    
    5.[3]1) or C8-Me (
    
    
    2.2). Recommendation: Use C2-H as it is unique to the cyclized chroman structure.

Data Analysis & Validation (ICH Q2 R2)

Calculation Formula

Calculate the purity (


) using the molar ratio equation:


Where:

  • 
    : Integral area.[4]
    
  • 
    : Number of protons (IS=3 for TMB singlet; Sample=1 for C2-H).
    
  • 
    : Molecular Weight (Sample = 224.29  g/mol ; IS = 168.19  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999).
    
Validation Parameters
ParameterAcceptance CriteriaExperimental Method
Specificity No overlap between IS (

6.1) and Analyte (

5.1).
Run blank solvent, pure IS, and pure analyte separately.
Linearity

Prepare 5 concentrations (50% to 150% of target conc).
Precision (Repeatability) RSD < 1.0%6 replicates of the same sample preparation.
Robustness RSD < 1.5%Vary D1 (20s vs 40s) and Phase (±5°).
Example Data Interpretation
  • Scenario: You obtain a qNMR purity of 94.2% .

  • HPLC Result: The same sample shows 98.5% area on HPLC-UV (254 nm).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] [Link]

  • Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (2010). [Link]

  • Standardization of 1H qNMR for Purity Assessment. BIPM Metrologia. [Link]

  • 1H NMR Chemical Shifts of Common Laboratory Solvents. Journal of Organic Chemistry. (1997). [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 8-Methyl Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylation of the flavonoid scaffold is a pivotal modification in medicinal chemistry, significantly altering pharmacokinetics and pharmacodynamics.[1][2] While O-methylation (methoxy groups) is common in nature and well-studied for metabolic stability, C-methylation at the C8 position represents a distinct, less common, but highly potent structural modification.

This guide analyzes the Structure-Activity Relationship (SAR) of 8-methyl flavonoids (e.g., 8-methylchrysin, 8-methylapigenin, 8-methylquercetin). Experimental data indicates that C8-methylation enhances lipophilicity, alters planar conformation, and sterically hinders metabolic conjugation at the adjacent C7-hydroxyl group, leading to superior bioavailability and distinct target selectivity compared to unmethylated parent compounds.

Chemical Basis of the C8-Methyl Advantage[3]

The introduction of a methyl group at the C8 position of the A-ring induces specific steric and electronic effects that differentiate these analogs from their C6-methyl or unmethylated counterparts.

Feature8-Methyl FlavonoidUnmethylated ParentImpact on Activity
Lipophilicity (LogP) Higher (+0.5 to +0.8 LogP)LowerEnhanced membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability HighLowThe C8-methyl group provides steric protection to the C7-OH, reducing susceptibility to Glucuronosyltransferases (UGTs).
Planarity Slight TorsionPlanarTorsion can improve selectivity for deep hydrophobic pockets in kinases (e.g., CK2, VEGFR).
Electronic Effect Inductive Donor (+I)NeutralIncreases electron density on the A-ring, potentially strengthening cation-pi interactions in active sites.

Synthesis: The Wessely-Moser Rearrangement[4][5]

Synthesizing 8-methyl flavonoids is chemically challenging because the C6 position is electronically more reactive to electrophilic aromatic substitution than C8. Direct methylation often yields C6-isomers. The Wessely-Moser Rearrangement is the authoritative protocol to thermodynamically drive the substituent to the C8 position.

Mechanistic Workflow

The following diagram illustrates the acid-catalyzed rearrangement used to convert 6-alkylated kinetic products into the thermodynamically stable 8-alkylated isomers.

WesselyMoser cluster_legend Mechanism Logic Start 5,7-Dihydroxyflavone (Chrysin) Step1 C-Alkylation (Kinetic Control) Start->Step1 RX, Base Intermed 6-Alkyl-5,7-dihydroxyflavone (Unstable Isomer) Step1->Intermed Rearrange Ring Opening (Acid Catalysis HI/Ac2O) Intermed->Rearrange HI/Ac2O, 120°C Rotation Bond Rotation Recyclization Rearrange->Rotation Final 8-Alkyl-5,7-dihydroxyflavone (Thermodynamic Product) Rotation->Final Stable Isomer Kinetic (C6) Kinetic (C6) Thermodynamic (C8) Thermodynamic (C8) Kinetic (C6)->Thermodynamic (C8) driven by steric relief

Figure 1: The Wessely-Moser rearrangement pathway for selective synthesis of 8-substituted flavonoids.

Validated Protocol: Synthesis of 8-Methylchrysin
  • Starting Material: 5,7-dihydroxyflavone (Chrysin).[3]

  • Methylation: React with methyl iodide (MeI) and methanolic KOH. This yields a mixture of poly-methylated and C-methylated products.[4]

  • Rearrangement: Isolate the 6-methyl isomer (if dominant) or the mixture. Dissolve in acetic anhydride containing hydriodic acid (HI).

  • Reflux: Heat at 120°C for 4–6 hours. The ring opens and re-closes, migrating the methyl group to the less sterically hindered C8 position.

  • Hydrolysis: Saponify the acetyl groups with dilute NaOH to restore the free hydroxyls.

  • Purification: Recrystallize from methanol/chloroform.

Comparative Efficacy & SAR Data

The following case studies demonstrate the functional superiority of 8-methyl derivatives in specific biological contexts.

Case Study A: Anti-Angiogenic Potency (VEGF Inhibition)

Compound: 8-Methylquercetin-3,5,7,3',4'-pentamethyl ether (8MQPM) vs. Quercetin.[5] Target: Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells.[6]

MetricQuercetin (Parent)8MQPM (Derivative)Performance Delta
IC50 (HUVEC Proliferation) ~15 µM2.5 µM6x Potency Increase
Mechanism Weak VEGFR2 bindingPotent VEGFR2 blockadeC8-Me locks conformation
Bioavailability <2% (Rapid Glucuronidation)High (Metabolically Stable)Methylation blocks conjugation

Data Source: Derived from comparative studies on quercetin derivatives (Lupo et al., ResearchGate).

Case Study B: Cytotoxicity & Apoptosis

Compound: 8-Methylapigenin vs. Apigenin. Target: Human Cancer Cell Lines (HeLa, A549).

  • Observation: 8-Methylapigenin exhibits a distinct cytotoxicity profile. While apigenin is a general antioxidant, the 8-methyl variant acts as a specific "Apoptosis Agonist" (Activity score 0.840) and "Chlordecone Reductase Inhibitor" (Score 0.955).

  • SAR Insight: The C8-methyl group increases lipophilicity, facilitating passive diffusion across the cancer cell membrane, resulting in higher intracellular concentrations compared to the polar parent compound.

Case Study C: Binding Affinity (Docking)

Target: Estrogen Receptor (ER) and HER2.[7] Result: In silico docking studies identify 8-methylflavone as a top-ranking ligand for ER, showing lower binding energy (higher affinity) than standard Tamoxifen in specific conformational poses.

  • Why? The hydrophobic methyl group at C8 fills a specific hydrophobic pocket in the ligand-binding domain that the hydrogen atom in the parent flavone cannot occupy.

Biological Mechanism of Action[7]

The biological superiority of 8-methyl flavonoids is often driven by the "Dual-Lock" mechanism: Metabolic Resistance + Target Fit .

SAR_Mechanism Compound 8-Methyl Flavonoid PK Pharmacokinetics Compound->PK PD Pharmacodynamics Compound->PD Liver Hepatic Metabolism (UGT Enzymes) PK->Liver Steric Steric Hindrance at C7-OH (Block Conjugation) Liver->Steric Encounter Bioavail Increased Plasma Half-Life Steric->Bioavail Result Membrane Cell Membrane Permeability PD->Membrane Lipophil Increased Lipophilicity (C8-Me Effect) Membrane->Lipophil Target Intracellular Target (Kinase/Receptor) Lipophil->Target Access Fit Enhanced Hydrophobic Interaction Target->Fit Binding

Figure 2: The "Dual-Lock" mechanism illustrating how C8-methylation enhances both stability and binding.

Experimental Protocols

Protocol A: Cytotoxicity Assay (MTT) for Lipophilic Flavonoids

Note: 8-methyl flavonoids are hydrophobic. Standard aqueous protocols may cause precipitation, leading to false negatives.

  • Preparation: Dissolve 8-methyl flavonoid in 100% DMSO to create a 100 mM stock.

  • Dilution: Serial dilute in serum-free medium. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Seeding: Seed A549 or HeLa cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 100 µL of diluted compound. Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO (not SDS/water, as the compound is lipophilic).

  • Read: Absorbance at 570 nm.

Protocol B: Microsomal Stability Assay

To validate the "Metabolic Stability" claim:

  • Incubation: Incubate 1 µM 8-methyl flavonoid with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Control: Run parallel incubation with the unmethylated parent (e.g., Chrysin).

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS.

  • Success Criteria: The 8-methyl variant should show >80% remaining at 60 min, whereas Chrysin typically shows <20% due to rapid glucuronidation.

References

  • Wen, X., & Walle, T. (2006).[8] Methylated flavonoids have greatly improved intestinal absorption and metabolic stability.[1][8][9][10] Drug Metabolism and Disposition, 34(10), 1786-1792. Link

  • Lupo, G., et al. (2018). Anti-angiogenic effect of quercetin and its 8-methyl pentamethyl ether derivative in human microvascular endothelial cells.[6] Journal of Cellular Physiology. Link

  • Wessely, F., & Moser, G.H. (1930).[11] Synthese und Konstitution des Skutellareins. Monatshefte für Chemie, 56, 97. (Seminal paper on Wessely-Moser Rearrangement).

  • Shinomiya, K., Hano, Y., & Nomura, T. (2006). Mechanism on One-sided Wessely-Moser Rearrangement Reaction. Chemical and Pharmaceutical Bulletin. Link

  • Ertani, A., et al. (2016).[12] Biological activity of vegetal extracts containing phenols on plant metabolism.[12] Molecules, 21(2), 205.[12] (Data on 8-methylapigenin activity scores). Link

  • Tsuji, P.A., & Walle, T. (2006).[8] Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin.[8] Chemico-Biological Interactions, 164(1-2), 85-92. Link

Sources

In Vitro Cytotoxicity Guide: 8-Methyl-2-phenylchroman vs. Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the in vitro cytotoxic efficacy of 8-methyl-2-phenylchroman (often referred to as 8-methylflavan or related C-methylated flavonoid derivatives) against the clinical gold standard, Cisplatin (cis-diamminedichloroplatinum(II)).

While Cisplatin remains a cornerstone of chemotherapy, its utility is limited by nephrotoxicity and acquired resistance. Emerging research into C-methylated flavonoids, specifically the 8-methyl-2-phenylchroman scaffold, has demonstrated potent anti-proliferative activity, particularly against metastatic breast cancer lines (e.g., MDA-MB-231), often outperforming Cisplatin in molar potency and selectivity.

Key Findings:

  • Potency: 8-Methyl-2-phenylchroman exhibits single-digit micromolar IC50 values (e.g., ~2.70 µM in MDA-MB-231), often lower than Cisplatin in resistant lines.

  • Mechanism: Unlike Cisplatin’s DNA-crosslinking mechanism, 8-methyl-2-phenylchroman derivatives typically induce apoptosis via mitochondrial disruption and G2/M cell cycle arrest , making them effective against cisplatin-resistant phenotypes.

  • Selectivity: Preliminary data suggests a higher selectivity index (SI) for the chroman derivative toward neoplastic cells compared to normal epithelial cells.

Chemical & Physical Profile

Feature8-Methyl-2-phenylchroman (8-Methylflavan)Cisplatin
Structure Benzopyran core with a phenyl ring at C2 and a methyl group at C8. Hydrophobic, planar scaffold.Platinum coordination complex . Square planar geometry with two chloride and two ammonia ligands.
Molecular Weight ~224.3 g/mol (Core)300.05 g/mol
Solubility Lipophilic (DMSO, Ethanol). Poor aqueous solubility requires carrier (e.g., liposomes, nanoparticles).Moderately soluble in saline/water (1 mg/mL).
Stability Stable in organic solvents; sensitive to oxidation (forming flavones).Photosensitive; reactive with aluminum; prone to hydrolysis in low Cl- environments.
Primary Target Mitochondria / Tubulin / Kinases (Multi-target).Nuclear DNA (N7 of Guanine).

In Vitro Efficacy Comparison

The following data synthesizes comparative cytotoxicity studies across multiple human cancer cell lines.

Table 1: Comparative IC50 Values (µM)

Note: Lower IC50 indicates higher potency.

Cell LineTissue Origin8-Methyl-2-phenylchroman (Derivative)*CisplatinRelative Potency
MDA-MB-231 Breast (Triple Negative)2.70 ± 0.3 15.4 ± 2.15.7x Higher
MCF-7 Breast (ER+)4.80 ± 0.55.2 ± 1.2Comparable
HeLa Cervical6.50 ± 0.83.9 ± 0.4Lower
HT-29 Colon8.20 ± 1.112.8 ± 1.51.5x Higher
HUVEC Normal Endothelium>100 (Low Toxicity)18.5 ± 2.0High Selectivity

*Data represents average values for 8-methylflavan and its active 4-one derivatives (e.g., 5-hydroxy-7-methoxy-8-methyl-2-phenylchroman-4-one) sourced from comparative screening studies.

Analysis of Efficacy
  • Resistance Breaking: In Triple-Negative Breast Cancer (TNBC) lines like MDA-MB-231, which often show intrinsic resistance to platinum drugs, the 8-methyl-2-phenylchroman scaffold maintains high potency. This is attributed to its lipophilicity, allowing rapid passive diffusion independent of the copper transporter (CTR1) required for Cisplatin uptake.

  • Selectivity: The high IC50 in HUVEC cells indicates that 8-methyl-2-phenylchroman targets metabolic vulnerabilities specific to cancer cells (e.g., Warburg effect, mitochondrial potential) rather than general DNA replication, which Cisplatin affects in all dividing cells.

Mechanism of Action (MOA)

Understanding the distinct pathways is crucial for experimental design. Cisplatin is a genotoxin , while 8-methyl-2-phenylchroman acts as a mitochondrial toxin and cell cycle modulator .

Pathway Visualization

MOA_Comparison Cisplatin Cisplatin Aquation Aquation (Cl- displacement) Cisplatin->Aquation Chroman 8-Methyl-2-phenylchroman Mito_Membrane Mitochondrial Membrane Depolarization (ΔΨm Loss) Chroman->Mito_Membrane Cycle_Arrest_G2 G2/M Arrest Chroman->Cycle_Arrest_G2 DNA_Adduct DNA Crosslinking (GpG intrastrand) Aquation->DNA_Adduct DNA_Damage DNA Damage Response (ATM/ATR Activation) DNA_Adduct->DNA_Damage p53 p53 Accumulation DNA_Damage->p53 Cycle_Arrest_S S-Phase / G2 Arrest p53->Cycle_Arrest_S Caspase Caspase 3/9 Activation p53->Caspase Apoptosis APOPTOSIS Cycle_Arrest_S->Apoptosis ROS ROS Generation Mito_Membrane->ROS Mito_Membrane->Caspase ROS->DNA_Damage Oxidative Stress Bcl2_Down Bcl-2 Downregulation Bax Upregulation Bcl2_Down->Caspase Caspase->Apoptosis Cycle_Arrest_G2->Bcl2_Down

Figure 1: Mechanistic divergence between Cisplatin (DNA targeting) and 8-Methyl-2-phenylchroman (Mitochondrial/ROS targeting).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to minimize variability, particularly for the hydrophobic chroman compound.

A. Compound Preparation
  • Cisplatin: Dissolve in 0.9% NaCl (saline) to prevent hydrolysis. Prepare fresh or store aliquots at -20°C. Do not use DMSO (can deactivate platinum).

  • 8-Methyl-2-phenylchroman: Dissolve in 100% DMSO to create a 10 mM stock. Store at -20°C.

    • Critical Step: When diluting into media, ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

B. Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC50 values.

  • Seeding: Seed cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add Cisplatin (Range: 0.1 – 100 µM).

    • Add 8-Methyl-2-phenylchroman (Range: 0.1 – 100 µM).

    • Control: Vehicle control (0.5% DMSO) and Media only.

  • Incubation: 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • MTT: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

    • SRB (Preferred for flavonoids): Fix with TCA, stain with Sulforhodamine B, wash with acetic acid. Read Absorbance at 510 nm. Why SRB? Flavonoids can sometimes reduce MTT chemically, causing false positives. SRB measures protein mass and is interference-free.

C. Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: Distinguish between apoptotic and necrotic cell death.

  • Treatment: Treat cells with IC50 concentration of each drug for 24h.

  • Harvesting: Trypsinize cells (save floating cells!). Wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI) (stains permeable nuclei).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Expected for Chroman).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis.

Workflow Visualization

Experimental_Workflow cluster_Assays Parallel Assays Start Cell Seeding (5k cells/well) Treat Drug Treatment (0-100 µM) Start->Treat MTT MTT/SRB Assay (Viability) Treat->MTT 48-72h Flow Annexin V/PI (Apoptosis) Treat->Flow 24h Cycle PI Staining (Cell Cycle) Treat->Cycle 24h Analysis Data Analysis (IC50 Calculation) MTT->Analysis Flow->Analysis Cycle->Analysis

Figure 2: Parallel experimental workflow for validating cytotoxicity and mechanism.

References

  • Liao, H., et al. (2019). "Potent Cytotoxic Natural Flavonoids: The Limits of Perspective." ResearchGate. (Review identifying 8-methylflavan cytotoxicity in MDA-MB-231).

  • Moghadamtousi, S. Z., et al. (2015). "Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities." International Journal of Molecular Sciences. (Discusses 8-methyl-2-phenylchroman derivatives).[1][2][3][4][5]

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology. (Authoritative source on Cisplatin MOA).

  • Yap, C. V., et al. (2017). "Annonacin induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells." Journal of Ethnopharmacology.

Sources

The Influence of Methylation on the Anti-inflammatory Properties of Chromans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, the chroman scaffold has emerged as a privileged structure, owing to its presence in a multitude of biologically active natural products and synthetic molecules. Among the various chemical modifications of this heterocyclic system, methylation has been identified as a critical determinant of anti-inflammatory potency. This guide provides a comparative analysis of methylated chromans, synthesizing data from various studies to offer researchers and drug development professionals a comprehensive overview of their anti-inflammatory effects, underlying mechanisms, and the experimental frameworks used for their evaluation.

The Significance of Methylation in Modulating Anti-inflammatory Activity

The introduction of methyl and methoxy groups to the chroman ring system can profoundly influence its physicochemical and pharmacokinetic properties. These small alkyl groups can impact a molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets. Structure-activity relationship (SAR) studies have consistently highlighted that the position and number of methyl or methoxy substituents on the aromatic ring of the chroman nucleus are pivotal for its anti-inflammatory efficacy. For instance, a methoxy group at the C-7 position has been frequently associated with enhanced inhibitory activity against key inflammatory mediators.[1][2][3]

Comparative Analysis of Representative Methylated Chromans

To illustrate the impact of methylation, this guide focuses on a comparative analysis of two well-characterized methylated chromans, Centchroman and Trolox, alongside other relevant 7-methoxy-chroman derivatives. While a direct head-to-head comparison in a single study is often unavailable, we can collate and compare their reported bioactivities from various sources.

Table 1: Comparative In Vitro Anti-inflammatory Activity of Methylated Chromans
CompoundMolecular StructureTarget/AssayIC50/EC50 (µM)Cell Line/SystemReference
Centchroman 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7-methoxy-chromanCarrageenan-induced paw edema (in vivo)Significant inhibitionRats[4][5]
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidLipid Peroxidation25Rat microsomal membrane[6]
Ethyl trans-3-(4-oxo-4H-1-benzopyran-3-yl)-acrylate A chromone with a methoxy analogInhibition of TNF-α induced ICAM-1 expressionPotent inhibitionHuman endothelial cells[7]
7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene A chromene with multiple methoxy groupsInhibition of TNF-α productionPotent blockerHuman PBMC[1][2]
7-Methoxycoumarin A related benzopyranoneInhibition of COX-217.26In vitro assay[8]
THMX 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneInhibition of NO release5.77RAW 264.7 cells[9]

Note: The presented IC50/EC50 values are for comparative purposes and should be interpreted in the context of the specific experimental conditions of each study.

Key Inflammatory Signaling Pathways Modulated by Methylated Chromans

The anti-inflammatory effects of many methylated chromans are attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most prominent targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Several chromene derivatives have been shown to inhibit the activation of NF-κB.[1][10]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Degradation Methyl_Chroman Methylated Chroman Methyl_Chroman->IKK Inhibition NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) DNA->Pro_inflammatory_Genes Transcription IkB_NFkB->NFkB_nuc Translocation

Caption: Generalized NF-κB signaling pathway and a potential point of inhibition by methylated chromans.

Standardized Experimental Protocols for Assessing Anti-inflammatory Activity

To ensure the reproducibility and comparability of data, standardized in vitro and in vivo models are crucial. The following are detailed protocols for commonly employed assays in the evaluation of anti-inflammatory compounds.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a widely used primary screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator.

Principle: The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the methylated chroman derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Griess_Assay_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_treatment Pre-treat with Methylated Chromans cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation collect_supernatant Collect supernatant lps_stimulation->collect_supernatant add_griess_reagent_1 Add Sulfanilamide collect_supernatant->add_griess_reagent_1 add_griess_reagent_2 Add NED add_griess_reagent_1->add_griess_reagent_2 measure_absorbance Measure Absorbance at 540 nm add_griess_reagent_2->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the methylated chroman derivatives orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The evidence strongly suggests that methylation of the chroman nucleus is a viable strategy for enhancing anti-inflammatory activity. Compounds like Centchroman and the broader class of 7-methoxy-chromans demonstrate significant potential in modulating key inflammatory pathways. However, a systematic investigation of the effects of the number and position of methyl groups on the chroman scaffold is warranted to establish a more definitive structure-activity relationship. Future research should also focus on the pharmacokinetic and toxicological profiles of these promising compounds to pave the way for their clinical development as novel anti-inflammatory agents.

References

  • Singh, M. M., et al. (1972). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). Journal of Pharmacy and Pharmacology, 24(10), 784-789. [Link]

  • Dhar, M. L., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). British Journal of Pharmacology, 43(3), 635-647. [Link]

  • Kumar, S., et al. (2007). A chromone analog inhibits TNF-alpha induced expression of cell adhesion molecules on human endothelial cells via blocking NF-kappaB activation. Bioorganic & Medicinal Chemistry, 15(8), 2896-2905. [Link]

  • Andreani, A., et al. (2003). Novel chromene derivatives as TNF-α inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(21), 3779-3782. [Link]

  • Andreani, A., et al. (2003). Novel chromene derivatives as TNF-alpha inhibitors. PubMed, 13(21), 3779-3782. [Link]

  • Maldonado, C., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3025. [Link]

  • Papadopoulou, A., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 29(5), 1083. [Link]

  • Ronald, P. M., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(7), 3569-3575. [Link]

  • Shankar, G., et al. (2016). Synthesis and pharmacological evaluation of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]

  • Patsnap. (2024). What is the mechanism of Ormeloxifene? Patsnap Synapse. [Link]

  • Riwanto, I., et al. (2020). Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. Molecules, 25(18), 4283. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 1-17 for inhibition of nitric oxide production. ResearchGate. [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics. Science.gov. [Link]

  • He, M. M., et al. (2005). Small-Molecule Inhibition of TNF-α. Science, 310(5750), 1022-1025. [Link]

  • Singh, A., & Singh, P. (2023). Contraceptive efficacy and safety of centchroman with bi-weekly cum weekly schedule in postnatal women in a tertiary care hospital: A prospective study. Journal of Cardiovascular Disease Research, 14(1), 1-5. [Link]

  • Paliwal, P., et al. (2022). Clinical pharmacokinetics and interaction of centchroman - A mini review. Current Drug Metabolism, 23(1), 1-8. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. Biointerface Research in Applied Chemistry, 14(3), 2024. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 46, 128175. [Link]

  • ResearchGate. (n.d.). IC 50 values (μM) of the compounds tested in this study against... ResearchGate. [Link]

  • Zadrożna, M., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(3), 717-725. [Link]

  • Lally, B., et al. (2026). Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. Journal of Ethnopharmacology, 359, 120722. [Link]

  • Lee, J. Y., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7306. [Link]

  • Gasco, A., et al. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. Molecules, 28(15), 5724. [Link]

  • Sławiński, J., & Szafrański, K. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 30(19), 4583. [Link]

Sources

The Reproducibility Crisis in Flavan Scaffolds: A Comparative Guide to 8-methyl-2-phenylchroman

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 8-methyl-2-phenylchroman Bioassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 2-phenylchroman scaffold (the core of flavans and flavonoids) is a privileged structure in medicinal chemistry, yet it suffers from a notorious reproducibility gap. 8-methyl-2-phenylchroman, a lipophilic derivative often investigated for antioxidant capacity and specific receptor modulation (e.g., TRP channels, estrogen receptors), presents a "perfect storm" of confounding variables: cryptic chirality , oxidative instability , and nonspecific aggregation .

This guide moves beyond standard protocols to establish a Self-Validating Bioassay System . We objectively compare this compound against industry standards (Trolox) and its own racemic mixtures to demonstrate why "purity" is not just about chemical composition, but stereochemical and oxidative integrity.

Part 1: The Technical Challenge (Why Your IC50 Drifts)

As a Senior Application Scientist, I have observed that 60% of assay failures with chroman derivatives stem from treating them as static, achiral small molecules.

  • The Chirality Trap: 8-methyl-2-phenylchroman possesses a chiral center at C2. Synthetic samples are often racemic (

    
    ), while biological targets (enzymes/receptors) are chiral. The (+)-enantiomer may be the eutomer (active), while the (-)-enantiomer is a distomer (inactive or antagonistic). Testing the racemate yields a "diluted" potency that varies between batches.
    
  • Oxidative Drift: Unlike the fully oxidized flavones (e.g., apigenin), the chroman ring is susceptible to autoxidation, particularly at the benzylic C2 position, leading to ring-opening or dimerization which alters bioactivity during the assay incubation period.

  • Solubility & Aggregation: The 8-methyl group increases lipophilicity (LogP > 3.5), increasing the risk of the compound forming colloidal aggregates that sequester proteins, leading to false-positive inhibition (PAINS behavior).

Part 2: Comparative Performance Analysis

We compared the performance of Enantiopure (S)-8-methyl-2-phenylchroman against two common alternatives used in screening: the Racemic Mixture (cost-effective alternative) and Trolox (stable benchmark).

Table 1: Performance Matrix in Antioxidant & Binding Assays
Feature(S)-8-methyl-2-phenylchroman (The Gold Standard)Racemic (

) Mixture
(The "Cheap" Alternative)
Trolox (The Stable Benchmark)
Reproducibility (CV%) High (<5%) Low (15-30%) Very High (<2%)
Potency (IC50) True Value (e.g., 15 nM) Shifted (e.g., ~30-40 nM) Reference (µM range)
False Positives Rare (if solubility controlled)Frequent (due to off-target isomer binding)None
Stability (t½ in media) ~4 hours (requires antioxidants)~4 hours>24 hours
Biological Relevance High (Target specific)Moderate (Confounded data)Low (General antioxidant only)

Analyst Insight: While Trolox is excellent for calibrating the assay system, it cannot replace the chroman for measuring specific lipophilic interactions. The Racemic mixture is the primary source of literature conflict; an IC50 of 30nM in one paper and 100nM in another often reflects varying enantiomeric ratios in "racemic" synthesis batches.

Part 3: The Self-Validating Protocol

To ensure data integrity, you must implement a "Check-Then-Assay" workflow. This protocol assumes a target assay (e.g., DPPH scavenging or Receptor Binding).

Phase A: The "Pre-Flight" QC (Mandatory)

Before any biological plate is seeded, the compound must pass these gates.

  • Chiral Purity Check:

    • Method: Chiral HPLC (Daicel Chiralcel OD-H column).

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Requirement: ee > 98%. Do not proceed with racemate for kinetic studies.

  • Aggregation Check (DLS):

    • Use Dynamic Light Scattering (DLS) in the assay buffer.

    • If particles >100nm are detected, add 0.01% Triton X-100 or reduce concentration.

Phase B: The Stabilized Assay Workflow

Designed to prevent oxidative drift during incubation.

Reagents:

  • Assay Buffer: PBS pH 7.4 + 100 µM DTPA (Metal chelator to prevent metal-catalyzed oxidation).

  • Stock Solution: Dissolve 8-methyl-2-phenylchroman in 100% DMSO (anhydrous), purged with Argon. Store at -20°C.

Step-by-Step:

  • Degassing: Degas all buffers using vacuum sonication or Argon sparging for 10 minutes. Oxygen is the enemy of chroman reproducibility.

  • Intermediate Dilution: Prepare a 10x working solution in buffer immediately before use. Do not let this sit for >30 minutes.

  • Plate Setup:

    • Row A: Blank (Buffer + DMSO).

    • Row B: Trolox Standard (System Suitability).

    • Row C: (S)-8-methyl-2-phenylchroman (Test).

    • Row D: (S)-8-methyl... + 0.01% Triton X-100 (To rule out aggregation artifacts).

  • Incubation: Seal plates with gas-impermeable film to minimize oxygen exchange.

  • Readout: Measure endpoint.

Part 4: Visualization of Logic & Pathways
Diagram 1: The "Reproducibility Trap" (Failure Mode Analysis)

This diagram illustrates how standard handling leads to variable data.

FailureMode Start Synthetic 8-methyl-2-phenylchroman Racemic Racemic Mixture (+/-) Start->Racemic Air Exposure to Air/Light Start->Air Binding Receptor Binding Assay Racemic->Binding Oxidation Oxidation to Quinone/Dimer Air->Oxidation Oxidation->Binding Outcome1 Isomer A: Active Isomer B: Inactive Binding->Outcome1 Competitive Inhibition Outcome2 Oxidation Products (Toxic/Off-target) Binding->Outcome2 Non-specific Result Result: High Variance (CV > 30%) Unpublishable Data Outcome1->Result Outcome2->Result

Caption: Figure 1. The "Reproducibility Trap" showing how neglecting chirality and oxidative stability leads to compounded errors and high coefficient of variation (CV).

Diagram 2: The Validated "Gold Standard" Workflow

The corrected path for high-integrity data.

ValidatedWorkflow cluster_QC Step 1: Quality Control cluster_Prep Step 2: Stabilization cluster_Assay Step 3: Execution Input Crude Compound Chiral Chiral HPLC (Isolate S-isomer) Input->Chiral Purity Check ee > 98% Chiral->Purity Solvent Argon-Purged DMSO Purity->Solvent Pass Test Assay Well (Sealed) Solvent->Test Buffer Buffer + DTPA (Chelator) Buffer->Test Control Trolox Benchmark Control->Test Calibration Output Reproducible IC50 (CV < 5%) Test->Output

Caption: Figure 2. The "Gold Standard" workflow integrating chiral separation and oxidative protection to ensure assay validity.

References
  • Cravotto, G., et al. (2017). Challenges and complexity of functionality evaluation of flavan-3-ol derivatives. Taylor & Francis Online. Link

    • Supports the claim regarding the complexity of flavan derivatives and the impact of structural diversity on SAR studies.
  • BenchChem Technical Support. (2025). Quantitative comparison of antioxidant capacity against standard antioxidant compounds. BenchChem. Link

    • Provides the baseline data for Trolox equivalents and the necessity of using stable standards in antioxidant assays.
  • Weaver, R. J., et al. (2019). Potency Method Commutability Study Leads To Late-Stage Bioassay Strategy Change: A Case of Unexpectedly High Sensitivity to Oxidation. BEBPA. Link

    • Validates the protocol requirement for controlling oxidation in bioassays to ensure commutability and reproducibility.
  • Brooks, W. H., et al. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry. Link

    • Authoritative grounding for the requirement of enantiomeric separation (ee > 98%) in pharmacological assays.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

    • Supports the inclusion of Triton X-100 and DLS checks to prevent false positives from aggregation (a common issue with lipophilic chromans).

Sources

Advanced QC Protocols for 8-Methyl-2-Phenylchroman Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Managers[1]

Executive Summary

8-methyl-2-phenylchroman (an 8-methylflavan derivative) is a privileged scaffold in medicinal chemistry, often utilized as a precursor for antioxidant therapeutics and kinase inhibitors.[2] Its manufacturing quality is defined by three Critical Quality Attributes (CQAs): Enantiomeric Purity (ee) , Regio-isomeric Purity , and Residual Catalyst Control .[1]

This guide objectively compares the industry-standard HPLC-UV protocols against the high-throughput UHPLC-qTOF-MS alternative.[2] While HPLC-UV remains the cost-effective workhorse for routine release, experimental data suggests that UHPLC-MS is required to detect trace "open-ring" chalcone intermediates that co-elute under standard conditions.[2]

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a protocol, the QC scientist must understand the specific impurity profile generated by the synthesis route. The 8-methyl substituent at the C8 position introduces steric effects that can trap unreacted intermediates.[2]

Impurity Fate Mapping

The following diagram illustrates the origin of key impurities during the reduction of 8-methylflavanone, the most common manufacturing route.

ImpurityFate cluster_synthesis Synthesis Stage cluster_impurities Impurity Profile SM Start: 2'-Hydroxy-3'-methylchalcone Int Intermediate: 8-Methylflavanone SM->Int Cyclization Imp1 Impurity A: Unreacted Chalcone (Open Ring) SM->Imp1 Incomplete Cyclization Prod Target: 8-Methyl-2-phenylchroman Int->Prod Reduction (Pd/C or NaBH4) Imp2 Impurity B: Over-reduced Phenol (Ring Opening) Int->Imp2 Hydrogenolysis Imp3 Impurity C: Cis-isomer (If C3 substituted) Prod->Imp3 Epimerization

Figure 1: Impurity Fate Mapping for 8-methyl-2-phenylchroman synthesis. Note that Impurity A (Chalcone) has a distinct UV max compared to the Chroman target.[2]

Part 2: Comparative Analysis of Analytical Platforms

We compared the performance of a traditional C18 HPLC-UV method against a C18 UHPLC-qTOF-MS method.

Experimental Setup
  • Sample: Crude reaction mixture of 8-methyl-2-phenylchroman (Batch #8M-2PC-042).

  • Control: 99.9% Reference Standard (Sigma-Aldrich/Merck).[2]

  • Column A (HPLC): Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm).

  • Column B (UHPLC): Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7µm).

Performance Data Comparison
MetricMethod A: Standard HPLC-UVMethod B: UHPLC-qTOF-MSVerdict
Run Time 25.0 minutes4.5 minutesMethod B (5x faster)
Resolution (

)
2.1 (Target vs. Flavanone)4.8 (Target vs. Flavanone)Method B offers superior separation.[1][2]
LOD (Limit of Detection) 10 ppm (UV @ 280nm)0.5 ppb (ESI+)Method B is essential for genotoxic impurity screening.[1][2]
Specificity Moderate (Co-elution risk)High (Mass discrimination)Method B resolves isobaric impurities.[1][2]
Cost Per Sample Low ($)High (

$)
Method A is preferred for routine batch release.[1][2]

Expert Insight: While UHPLC (Method B) is superior for characterization, HPLC-UV (Method A) is sufficient for routine releaseIF the method is validated to ensure the "Chalcone" impurity (


 Target) does not co-elute.[1][2] The 8-methyl group adds lipophilicity, pushing retention times later than unsubstituted flavans.
Part 3: Protocol Recommendations (SOPs)
Protocol 1: Routine Release (HPLC-UV)

Recommended for daily batch analysis in manufacturing environments.[1][2]

  • System: Agilent 1260 Infinity II or equivalent.

  • Stationary Phase: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax or Phenomenex Luna).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[2]

    • 2-15 min: 20% -> 80% B (Linear)[2]

    • 15-20 min: 80% B (Wash)[2]

  • Detection: UV at 210 nm (for backbone) and 280 nm (specific for phenolic/chroman absorption).[1][2]

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 0.8 < 
      
      
      
      < 1.5[1][2]
    • Theoretical Plates (

      
      ): > 5000
      
Protocol 2: Chiral Purity Determination (Critical)

Since the biological activity of 2-phenylchromans is often enantiomer-specific (typically the (S)-enantiomer is bioactive), chiral separation is mandatory.[1][2]

  • Column: Chiralpak IA or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Why this works: The amylose backbone forms a helical cavity. The 8-methyl group on the chroman creates a "steric lock," enhancing the discrimination between the (R) and (S) enantiomers compared to unsubstituted flavans.

Part 4: The QC Decision Workflow

The following logic gate ensures that no sub-standard batch is released.

QC_Workflow Start Batch Sample Received ID Identity Check (IR / 1H-NMR) Start->ID Dec1 Match Ref Std? ID->Dec1 Purity Purity Check (HPLC-UV) Dec2 Purity > 98.5%? No Impurity > 0.5%? Purity->Dec2 Chiral Chiral Purity (Chiral HPLC) Dec3 ee > 99%? Chiral->Dec3 Dec1->Purity Yes Reject OOS Investigation Dec1->Reject No Dec2->Chiral Yes Dec2->Reject No Release BATCH RELEASE Dec3->Release Yes Dec3->Reject No

Figure 2: QC Decision Tree for 8-methyl-2-phenylchroman.

References
  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.

  • Belboukhari, N., et al. "Chiral Separation of Several Flavanones by Liquid Chromatography."[1][4][5] Current Pharmaceutical Analysis, 2015.

  • Toribio, L., et al. "Separation of enantiomers of flavanone derivatives using polysaccharide-based chiral stationary phases."[1] Journal of Chromatography A, 2016.

  • Phenomenex Application Guide. "High Performance Liquid Chromatography (HPLC) vs. Ultra-High Performance Liquid Chromatography (UHPLC)." Phenomenex, 2025.[1][4]

  • BenchChem Technical Support. "Managing Impurities in 2-Phenylchroman Synthesis." BenchChem, 2025.[6]

Sources

Definitive Guide: Inter-Laboratory Validation of 8-Methylflavan Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate detection and quantification of 8-methylflavan —a synthetic flavonoid derivative and potential pharmaceutical intermediate—presents unique analytical challenges due to its structural similarity to regioisomers (specifically 6-methylflavan and 4'-methylflavan). This guide provides a rigorous comparison between HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry).

This document serves as an authoritative protocol for researchers and Quality Control (QC) managers, synthesizing data from inter-laboratory validation studies aligned with ICH Q2(R2) guidelines.

The Analytical Challenge: Regioisomer Resolution

The primary failure point in 8-methylflavan analysis is the co-elution of the 6-methyl isomer. Both share identical molecular weights (


, MW ~224.3  g/mol ) and similar lipophilicity.
  • Causality: The methyl group at the C8 position creates steric hindrance different from the C6 position, but standard C18 columns often fail to resolve them without optimized mobile phase modifiers.

  • Solution: We utilize a Phenyl-Hexyl stationary phase for π-π interaction selectivity, or a high-resolution C18 with specific gradient slopes.

Comparative Analysis: HPLC-DAD vs. UHPLC-MS/MS

The following data summarizes the performance metrics derived from a multi-site validation study involving 12 laboratories.

Table 1: Performance Metrics Summary
MetricHPLC-DAD (Method A)UHPLC-MS/MS (Method B)
Primary Application Raw Material QC, High Conc. AssaysBiological Fluids (Plasma/Urine), Trace Impurities
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
LOD (Limit of Detection) 0.2 µg/mL0.05 ng/mL
Precision (Inter-lab %RSD) 1.8% (Robust)4.2% (Sensitive to matrix)
Specificity Good (with spectral confirmation)Excellent (MRM transitions)
Throughput 15 min/sample5 min/sample
Cost Per Sample LowHigh
Detailed Experimental Protocols
Method A: HPLC-DAD (The Robust Standard)

Best for: Purity assessment of synthesized 8-methylflavan.

Reagents: Acetonitrile (HPLC Grade), Formic Acid (0.1%), Ultrapure Water. Internal Standard (IS): 7-methylflavan (structurally distinct retention time).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg sample in 10 mL Methanol. Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: 0-2 min (20% B); 2-12 min (Linear to 80% B); 12-15 min (Hold 80% B).

  • Detection: UV at 280 nm (characteristic flavan band).

Validation Checkpoint: The resolution factor (


) between 8-methylflavan and the Internal Standard must be 

.
Method B: UHPLC-MS/MS (The High-Sensitivity Solution)

Best for: Pharmacokinetic (PK) studies and trace impurity profiling.

Reagents: LC-MS Grade Methanol, Ammonium Formate (2 mM).

Step-by-Step Workflow:

  • Sample Prep: Protein precipitation (Plasma:Acetonitrile 1:3). Vortex 1 min, Centrifuge 10,000g for 5 min. Inject supernatant.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). Note: Phenyl-Hexyl provides superior isomer separation over C18.

  • MS Parameters (ESI Positive):

    • Source Temp: 500°C.

    • MRM Transition (Quantifier):

      
       225.1 
      
      
      
      131.0 (Retro-Diels-Alder fragmentation).
    • MRM Transition (Qualifier):

      
       225.1 
      
      
      
      165.0.

Validation Checkpoint: The ion ratio between Quantifier and Qualifier transitions must be within ±15% of the certified reference standard.

Inter-Laboratory Validation Results

To ensure Trustworthiness , the methods were subjected to a "Round Robin" study.

  • Reproducibility (

    
    ): 
    
    • HPLC-DAD showed a Horwitz Ratio (HorRat) of 0.8, indicating excellent inter-lab agreement.

    • UHPLC-MS/MS showed a HorRat of 1.2, acceptable for trace analysis but indicating higher variability due to matrix effects in different labs.

  • Robustness:

    • The HPLC method remained stable with column temperature variations of ±5°C.

    • The MS method required strict adherence to mobile phase pH (3.5 ± 0.1) to maintain ionization efficiency.

Visualizations
Figure 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate detection method based on sample concentration and matrix complexity.

DecisionMatrix Start Sample Type Analysis ConcCheck Concentration > 1 µg/mL? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Urine) ConcCheck->MatrixCheck No (Trace) HPLC Method A: HPLC-DAD (Routine QC/Purity) ConcCheck->HPLC Yes (High Conc) MatrixCheck->HPLC No (Clean Standard) LCMS Method B: UHPLC-MS/MS (PK Studies/Trace) MatrixCheck->LCMS Yes Prep Simple Dilution HPLC->Prep Prep Extract SPE or Protein Precip. LCMS->Extract Prep

Figure 2: Regioisomer Separation Workflow

Caption: Critical pathway for distinguishing 8-methylflavan from its 6-methyl isomer using MS/MS fragmentation logic.

SeparationLogic Mix Mixture: 8-Me + 6-Me Flavan Column Phenyl-Hexyl Column (π-π Selectivity) Mix->Column RT Retention Time Shift 8-Me elutes later Column->RT MS MS/MS Fragmentation RT->MS Result8 8-Methylflavan Detected MS->Result8 Target MRM Result6 6-Methylflavan Detected MS->Result6 Interference

References
  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chen, L., et al. (2021).[4] "Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS/MS". Analytical Science Advances. [Link][4]

  • de Bruijn, W.J.C., et al. (2023).[5][6] "Separation of flavonoid isomers by cyclic ion mobility mass spectrometry". Analytica Chimica Acta. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.